MRS1177
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
N-[9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN5O2/c21-13-8-9-15-14(11-13)18-23-17(16-7-4-10-28-16)25-26(18)20(22-15)24-19(27)12-5-2-1-3-6-12/h1-11H,(H,22,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEBLXLGWFCYEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3)Cl)C4=NC(=NN42)C5=CC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of MRS2179
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for MRS2179, a selective and competitive antagonist of the P2Y1 purinergic receptor. The document details its molecular interactions, downstream signaling effects, and the experimental methodologies used for its characterization.
Core Mechanism of Action
MRS2179, chemically known as N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate, functions as a potent and selective competitive antagonist for the P2Y1 receptor, a G-protein coupled receptor (GPCR) activated by the endogenous ligand adenosine (B11128) diphosphate (B83284) (ADP).[1][2] The P2Y1 receptor is a critical component in various physiological processes, most notably in platelet aggregation and smooth muscle cell regulation.[1][2][3]
The primary mechanism of MRS2179 involves its direct competition with ADP for the same binding site on the P2Y1 receptor.[1] By binding to the receptor without initiating a cellular response, MRS2179 effectively blocks ADP-mediated activation.[2]
Upon activation by ADP, the P2Y1 receptor couples to the Gq/11 family of G-proteins.[2] This coupling initiates a canonical signaling cascade beginning with the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent rise in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, culminates in various cellular responses, such as platelet shape change and the initiation of aggregation.[2][4]
MRS2179's antagonism of the P2Y1 receptor effectively inhibits this entire downstream signaling pathway, preventing the ADP-induced calcium mobilization and subsequent physiological effects.[5][6] Notably, the action of MRS2179 is specific to the Gq-coupled P2Y1 receptor; it does not interfere with the Gi-coupled P2Y12 receptor, which is also activated by ADP but signals through the inhibition of adenylyl cyclase.[4][5]
Quantitative Pharmacological Data
The affinity, potency, and selectivity of MRS2179 have been quantified through various in vitro assays. The following tables summarize the key pharmacological parameters.
Table 1: Binding Affinity of MRS2179 for the P2Y1 Receptor
| Parameter | Value | Species/System | Reference |
| Kb | 100 nM | - | |
| Kb | 102 nM | Turkey | [7][8] |
| Ki | 84 nM | Human (recombinant) | [9][10] |
| Kd | 109 ± 18 nM | Human (platelets) | [5] |
Table 2: Functional Potency of MRS2179
| Parameter | Value | Species/System | Reference |
| pA2 | 6.99 | Turkey | [7][8] |
Table 3: Selectivity Profile of MRS2179
| Receptor | IC50 (µM) | Comments | Reference |
| P2X1 | 1.15 | Selective over P2X1 | [7] |
| P2X3 | 12.9 | Selective over P2X3 | [7] |
| P2X2, P2X4 | - | No significant activity | [7] |
| P2Y2, P2Y4, P2Y6 | - | No significant activity | [7] |
| P2Y12 | - | No effect on adenylyl cyclase inhibition | [5] |
Key Experimental Protocols
The characterization of MRS2179 relies on several key experimental methodologies. Detailed protocols for these assays are provided below.
This assay determines the binding affinity (Ki) of an unlabeled compound (MRS2179) by measuring its ability to compete with a radiolabeled ligand for binding to the P2Y1 receptor.
-
Materials:
-
P2Y1 receptor membrane preparation (e.g., from cells overexpressing the receptor).[9]
-
Radiolabeled P2Y1 antagonist (e.g., [³H]MRS2500 or [³H]MRS2279).[2][9]
-
Unlabeled MRS2179.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[2]
-
Wash Buffer: Ice-cold Binding Buffer.
-
Glass fiber filters (e.g., Whatman GF/C).[2]
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Membrane Preparation: Thaw and resuspend the P2Y1 receptor membrane preparation in ice-cold Binding Buffer to a final protein concentration of 5-20 µ g/well .[2]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled antagonist (typically at its Kd value), and varying concentrations of unlabeled MRS2179.[11]
-
Control Wells:
-
Total Binding: Contains membranes and radioligand only.
-
Non-specific Binding: Contains membranes, radioligand, and a saturating concentration of a non-radiolabeled P2Y1 antagonist (e.g., 10 µM MRS2500).[12]
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[12][13]
-
Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.[2][13]
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove any remaining unbound radioligand.[13]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[2]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of MRS2179 to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
-
This functional assay measures the ability of MRS2179 to inhibit agonist-induced increases in intracellular calcium concentration ([Ca²⁺]i).
-
Materials:
-
Cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells or platelets).[9]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[14]
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
P2Y1 agonist (e.g., ADP or 2MeSADP).
-
MRS2179.
-
Fluorometric Imaging Plate Reader (FLIPR) or fluorescence microscope.[2]
-
-
Procedure:
-
Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with Assay Buffer. Load the cells with the calcium-sensitive dye by incubating them in a dye solution for 30-60 minutes at 37°C, according to the dye manufacturer's protocol.[14]
-
Washing: Wash the cells gently with Assay Buffer to remove excess extracellular dye.
-
Antagonist Incubation: Add varying concentrations of MRS2179 to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
Fluorescence Measurement: Place the plate in the FLIPR or on the microscope stage. Record a baseline fluorescence reading.
-
Agonist Stimulation: Add a fixed concentration of the P2Y1 agonist (typically an EC₈₀ concentration) to all wells and immediately begin recording the change in fluorescence intensity over time.[6]
-
Data Analysis: The change in fluorescence corresponds to the change in [Ca²⁺]i. Determine the inhibitory effect of MRS2179 by comparing the peak fluorescence response in the presence of the antagonist to the response with the agonist alone. Plot the percentage of inhibition against the log concentration of MRS2179 to determine the IC₅₀ value.
-
This assay is used to confirm the selectivity of MRS2179 for P2Y1 over the Gi-coupled P2Y12 receptor. MRS2179 should not affect the ADP-mediated inhibition of adenylyl cyclase.
-
Materials:
-
Membrane preparation from cells expressing P2Y12 receptors.
-
[α-³²P]ATP.
-
Assay Buffer containing ATP, an ATP-regenerating system (e.g., creatine (B1669601) kinase and phosphocreatine), and MgCl₂.[15]
-
Adenylyl cyclase activator (e.g., Forskolin).
-
P2Y12 agonist (e.g., ADP).
-
MRS2179.
-
Dowex and Alumina columns for separating cAMP from ATP.[16]
-
-
Procedure:
-
Assay Setup: In test tubes, combine the membrane preparation, Assay Buffer, Forskolin (to stimulate cAMP production), and the P2Y12 agonist (ADP). In test samples, also include MRS2179.
-
Reaction Initiation: Start the enzymatic reaction by adding [α-³²P]ATP.[16]
-
Incubation: Incubate the mixture at 37°C for 10-20 minutes.[15]
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and unlabeled ATP/cAMP) and boiling.[15]
-
cAMP Separation: Separate the produced [³²P]cAMP from the unreacted [α-³²P]ATP and other nucleotides using sequential Dowex and Alumina column chromatography.[16]
-
Counting: Elute the [³²P]cAMP and measure its radioactivity using a scintillation counter.
-
Data Analysis: ADP, acting on P2Y12 receptors, will inhibit Forskolin-stimulated adenylyl cyclase activity, reducing the amount of [³²P]cAMP produced. A selective P2Y1 antagonist like MRS2179 should have no effect on this inhibition.
-
Mandatory Visualizations
The following diagrams illustrate the key mechanisms and workflows associated with MRS2179.
Caption: P2Y1 Receptor Signaling Pathway and Point of Inhibition by MRS2179.
Caption: Experimental Workflow for P2Y1 Antagonist Characterization.
Caption: Principle of Competitive Antagonism at the P2Y1 Receptor.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]
The Role of P2Y1 Receptors in Platelet Aggregation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Adenosine diphosphate (ADP) is a critical mediator in hemostasis and thrombosis, exerting its effects on platelets through two primary G protein-coupled receptors (GPCRs): P2Y1 and P2Y12.[1] The P2Y1 receptor, a Gq-coupled receptor, is responsible for initiating the platelet response to ADP. Its activation leads to platelet shape change and triggers a weak, reversible aggregation.[2][3] Full, sustained platelet aggregation and thrombus stabilization require the synergistic co-activation of the Gi-coupled P2Y12 receptor.[4][5] Recent evidence has also uncovered that the P2Y1 receptor exhibits constitutive, ligand-independent activity in resting platelets, which may prime them for a rapid response to vascular injury.[1][3] Given its essential role in initiating thrombosis, the P2Y1 receptor represents a promising target for novel antithrombotic therapies, potentially offering an effective antiplatelet strategy with a reduced bleeding risk compared to P2Y12 inhibitors.[1][6] This document provides an in-depth examination of the P2Y1 receptor's signaling pathways, its function in platelet physiology, and the experimental methodologies used for its characterization.
P2Y1 Receptor Signaling Pathway
The activation of platelets by ADP is a coordinated process involving two distinct receptor pathways that work in concert. The P2Y1 receptor is the primary initiator of this process.
Canonical Gq-Mediated Signaling
Upon binding ADP, the P2Y1 receptor couples to the heterotrimeric G-protein Gq.[2] This activation catalyzes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]
-
IP3 binds to its receptor on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), triggering the release of stored calcium (Ca2+) into the cytoplasm.[2][4]
-
This rapid increase in intracellular Ca2+ is the primary driver of platelet shape change and the initiation of a transient, reversible phase of aggregation.[7][8]
Co-activation of both P2Y1 and P2Y12 receptors is necessary for a complete and irreversible platelet aggregation response to ADP.[3] While P2Y1 initiates the response via Gq/PLC/Ca2+, P2Y12 amplifies and sustains it by coupling to Gi, which inhibits adenylyl cyclase, reduces cyclic adenosine monophosphate (cAMP) levels, and activates PI-3 kinase.[3][9][10]
Constitutive Activity and Inverse Agonism
Recent studies utilizing highly sensitive resonance energy transfer-based technologies (BRET/HTRF) have revealed that the P2Y1 receptor exhibits constitutive, agonist-independent activity in resting human and mouse platelets.[1][3] This basal "low noise" Gq signaling does not initiate platelet activation on its own but is thought to prime platelets for a rapid and robust response upon vascular injury.[3] Furthermore, the P2Y1 receptor also shows constitutive recruitment of β-arrestin 2.[1]
Several known P2Y1 receptor antagonists, including MRS2179, MRS2279, and MRS2500, have been shown to abolish this constitutive activation.[1][3] This demonstrates that they act as inverse agonists, not just neutral antagonists, a property that could be advantageous in developing future antithrombotic drugs.[1]
Role in Hemostasis and Thrombosis
The physiological relevance of the P2Y1 receptor is underscored by studies using knockout mice and selective antagonists.
-
Platelet Function: Genetic deletion or pharmacological inhibition of the P2Y1 receptor completely abolishes ADP-induced platelet shape change and aggregation.[2][7] While aggregation in response to other agonists like collagen is impaired, it is not completely eliminated, highlighting ADP's role as an amplifier of platelet activation.[7][11]
-
In Vivo Thrombosis: P2Y1-deficient mice are highly resistant to thromboembolism induced by intravenous injection of ADP or a mixture of collagen and epinephrine.[7] They also show resistance to thrombosis in models involving thrombin generation.[12]
-
Bleeding Time: Despite the profound defect in ADP-induced aggregation, P2Y1 knockout mice do not have a spontaneous bleeding tendency, although their tail bleeding time is prolonged.[7][13][14] This suggests that targeting the P2Y1 receptor could uncouple the pathological aspects of thrombosis from normal hemostasis, presenting a safer antithrombotic strategy.[1][3]
Quantitative Data Summary
The following table summarizes key quantitative data for various P2Y1 receptor ligands.
| Compound | Ligand Type | Assay | Species/System | Value | Reference |
| ADP | Agonist | Ca²⁺ Mobilization (EC₅₀) | Human 1321N1 Cells | 59.7 ± 15.3 nM | [15] |
| ADP | Agonist | Ca²⁺ Mobilization (p[A]₅₀) | Human Platelets | 7.5 | [16] |
| 2-MeSADP | Agonist | P2Y₁ Activation (EC₅₀) | Human Recombinant | 3 nM | [17] |
| 2-MeSADP | Agonist | Ca²⁺ Mobilization (p[A]₅₀) | Human Platelets | 8.3 | [16] |
| (N)-methanocarba-2MeSADP | Agonist | P2Y₁ Activation (EC₅₀) | Human Recombinant | 1.2 ± 0.2 nM | [18] |
| MRS2500 | Antagonist/Inverse Agonist | ADP-induced Aggregation (IC₅₀) | Human Platelets | 0.95 nM | [19] |
| MRS2298 | Antagonist | ADP-induced Aggregation (IC₅₀) | Human Platelets | 62.8 nM | [19] |
| MRS2496 | Antagonist | ADP-induced Aggregation (IC₅₀) | Human Platelets | 1.5 µM | [19] |
| MRS2179 | Antagonist/Inverse Agonist | ADP-induced Shape Change (IC₅₀) | Human Platelets | 3.16 µM | [20] |
| A3P5P | Antagonist | Agonist-induced Ca²⁺ Mobilization (pKB) | Human Platelets | 6.0 | [16] |
Key Experimental Protocols
Characterizing the function of the P2Y1 receptor involves a variety of specialized in vitro and ex vivo assays.
Light Transmittance Aggregometry (LTA)
LTA is the gold-standard method for measuring platelet aggregation. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Methodology:
-
Blood Collection: Whole blood is drawn from a healthy, consenting donor into a tube containing an anticoagulant (typically 3.2% sodium citrate).
-
PRP Preparation: The blood is centrifuged at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to separate the platelet-rich plasma from red and white blood cells.
-
Platelet Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a high speed (e.g., 2000 x g) for 15 minutes to obtain platelet-poor plasma, which is used as a reference (100% aggregation).
-
Assay Procedure:
-
PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer.
-
A baseline is established (0% aggregation).
-
For antagonist studies, the inhibitor (e.g., MRS2500) or vehicle is added and incubated for a specified time.[19]
-
An agonist (e.g., 10 µM ADP) is added to induce aggregation.[19]
-
Light transmittance is recorded for several minutes until a maximal aggregation plateau is reached.
-
-
Data Analysis: The maximum percentage of aggregation is calculated relative to the PPP control. For antagonist studies, IC₅₀ values are determined by plotting the percentage inhibition against a range of antagonist concentrations.
Intracellular Calcium Mobilization Assay
This assay measures the change in intracellular free calcium concentration ([Ca²⁺]i) following receptor activation, typically using a fluorescent Ca²⁺ indicator like Fura-2 AM.
Methodology:
-
Platelet Preparation: Washed platelets are prepared from PRP by centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer).
-
Dye Loading: Platelets are incubated with the membrane-permeable dye Fura-2 AM (e.g., 2-5 µM) for 30-60 minutes at 37°C. Intracellular esterases cleave the AM group, trapping the fluorescent Fura-2 inside the platelets.
-
Washing: Excess extracellular dye is removed by centrifugation and resuspension of the platelets.
-
Fluorimetry: The Fura-2-loaded platelet suspension is placed in a quartz cuvette in a fluorometer maintained at 37°C with stirring.
-
Measurement: The sample is alternately excited at two wavelengths (typically 340 nm and 380 nm), and fluorescence emission is measured at ~510 nm. The ratio of the fluorescence intensities (F340/F380) is directly proportional to the [Ca²⁺]i.
-
Stimulation: After establishing a stable baseline ratio, an agonist (e.g., ADP) is added, and the change in the fluorescence ratio is recorded over time to measure the Ca²⁺ transient.[15][16]
-
Calibration: At the end of the experiment, the maximum (Rmax) and minimum (Rmin) fluorescence ratios are determined by adding a cell-permeabilizing agent (e.g., digitonin) followed by a Ca²⁺ chelator (e.g., EGTA) to allow for the calculation of absolute [Ca²⁺]i concentrations.
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET assays are powerful tools for studying protein-protein interactions in real-time in living cells, such as the interaction between a GPCR and its G-protein or β-arrestin.[1][21]
Methodology (Example: Gq activation):
-
Cell Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with plasmids encoding for:
-
The P2Y1 receptor.
-
A Gαq subunit fused to a BRET energy donor (e.g., Renilla luciferase, RLuc).
-
A Gγ2 subunit fused to a BRET energy acceptor (e.g., Venus or GFP2).[1]
-
-
Cell Culture: Transfected cells are cultured for 24-48 hours to allow for protein expression.
-
Assay Preparation: Cells are harvested, washed, and resuspended in a buffer.
-
BRET Measurement:
-
The cell suspension is aliquoted into a white 96-well plate.
-
The luciferase substrate (e.g., coelenterazine h) is added.
-
The plate is immediately read in a BRET-compatible plate reader that simultaneously measures the light emission from the donor (e.g., ~480 nm) and the acceptor (e.g., ~530 nm).
-
-
Stimulation and Analysis:
-
To measure constitutive activity, the basal BRET ratio (Acceptor Emission / Donor Emission) is measured in the absence of any ligand.[1] A high basal BRET signal between Gαq-RLuc and Gγ2-Venus indicates a pre-assembled, inactive G-protein heterotrimer. A decrease in this signal upon receptor activation (or due to constitutive activity) reflects G-protein dissociation and activation.
-
To measure agonist-induced activation, the change in the BRET ratio is monitored after the addition of an agonist (e.g., ADP).
-
To test for inverse agonism, an antagonist is added, and an increase in the BRET signal (indicating stabilization of the inactive G-protein complex) is measured.[1]
-
References
- 1. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2 receptors and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - ProQuest [proquest.com]
- 4. Reactome | ADP signalling through P2Y purinoceptor 1 [reactome.org]
- 5. GRK2 regulates ADP signaling in platelets via P2Y1 and P2Y12 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The platelet P2 receptors in thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Defective platelet aggregation and increased resistance to thrombosis in purinergic P2Y1 receptor–null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of P2Y1 purinoceptor in ADP-induced platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Biology of Platelet Purinergic Receptors and Implications for Platelet Heterogeneity [frontiersin.org]
- 10. Biology of Platelet Purinergic Receptors and Implications for Platelet Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of P2Y(1) and P2Y(12) receptor antagonists on platelet aggregation induced by different agonists in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. ashpublications.org [ashpublications.org]
- 16. P2Y1-receptors in human platelets which are pharmacologically distinct from P2Y(ADP)-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Both the ADP receptors P2Y1 and P2Y12, play a role in controlling shape change in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the P2Y1 Receptor Signaling Pathway in Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the P2Y1 receptor signaling pathway in smooth muscle cells. It details the core molecular mechanisms, presents quantitative data for key ligands, outlines detailed experimental protocols for studying the pathway, and includes visualizations of the signaling cascade and experimental workflows.
Core Signaling Pathway
The P2Y1 receptor is a G protein-coupled receptor (GPCR) that plays a critical role in smooth muscle physiology, primarily mediating contraction. The canonical signaling pathway is initiated by the binding of its endogenous agonist, adenosine (B11128) diphosphate (B83284) (ADP).
Activation of the P2Y1 receptor leads to the coupling and activation of the heterotrimeric G protein Gq/11.[1] The activated α-subunit of Gq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3]
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[2][3] The resulting increase in intracellular Ca2+ concentration is a primary trigger for smooth muscle contraction. This is achieved through the binding of Ca2+ to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the regulatory light chain of myosin II (MLC20), leading to cross-bridge cycling and muscle contraction.[4]
In parallel, DAG, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC). PKC can contribute to the contractile response through various mechanisms, including the phosphorylation of proteins involved in the calcium sensitization of the contractile apparatus.[5]
Furthermore, P2Y1 receptor activation can lead to calcium sensitization through a RhoA-dependent pathway. This involves the activation of the small GTPase RhoA, which in turn activates Rho-associated kinase (ROCK).[6] ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP), the enzyme that dephosphorylates MLC20.[6] This inhibition of MLCP leads to a sustained or enhanced level of MLC20 phosphorylation for a given Ca2+ concentration, thereby increasing the force of contraction.
P2Y1 Receptor Signaling Pathway in Smooth Muscle Contraction.
Quantitative Data: P2Y1 Receptor Ligands
The following table summarizes the potency and affinity of various agonists and antagonists for the P2Y1 receptor in different experimental systems.
| Compound | Type | Species | Assay System | Value | Reference |
| 2-MeSADP | Agonist | Human | P2Y1 receptor-expressing cells | pEC50: 8.29 | [7] |
| (N)-methanocarba-2MeSADP | Agonist | COS-7 cells expressing P2Y1 | Inositol lipid hydrolysis | EC50: 1.2 nM | [2] |
| MRS2365 | Agonist | Human P2Y1 receptor | [35S]GTPγS binding | EC50: 0.4 nM | [8] |
| 2-MeSADP | Agonist | Human blood vessels | Contraction assay | pEC50: 6.8 | [9] |
| MRS2179 | Antagonist | Human colon | Inhibition of IJP | IC50: ~1 µM | [10] |
| MRS2179 | Antagonist | P2Y1 receptors | Competitive binding | KB: 100 nM | [11] |
| MRS2279 | Antagonist | P2Y1 receptor | Competitive binding | Ki: 2.5 nM | [8] |
| MRS2500 | Antagonist | P2Y1 receptor | Competitive binding | Ki: 0.78 nM | [12] |
| BPTU | Antagonist | P2Y1 receptor | Allosteric inhibition | - | [8] |
| PIT | Antagonist | Human P2Y1 receptor | Non-competitive inhibition | IC50: 0.14 µM | [8] |
| BMS-884775 | Antagonist | Human P2Y1 receptor | Inhibition assay | IC50: 0.1 nM | [13] |
Experimental Protocols
Detailed methodologies for key experiments used to investigate the P2Y1 receptor signaling pathway are provided below.
Intracellular Calcium Imaging using Fura-2 AM
This protocol describes the measurement of changes in intracellular calcium concentration ([Ca2+]i) in cultured smooth muscle cells following P2Y1 receptor activation.
Materials:
-
Cultured smooth muscle cells on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
P2Y1 receptor agonists and antagonists
-
Fluorescence microscopy system equipped with a ratiometric imaging setup (excitation wavelengths of 340 nm and 380 nm, and an emission filter around 510 nm)[14]
Procedure:
-
Fura-2 AM Loading Solution Preparation: Prepare a stock solution of Fura-2 AM in anhydrous DMSO. For loading, dilute the Fura-2 AM stock solution in HBSS to a final concentration of 2-5 µM. To aid in dispersion, an equal volume of 20% Pluronic F-127 in DMSO can be added to the Fura-2 AM stock before dilution in HBSS.
-
Cell Loading: Wash the cultured smooth muscle cells twice with HBSS. Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
De-esterification: After loading, wash the cells three times with HBSS to remove extracellular Fura-2 AM. Incubate the cells for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases.[15]
-
Imaging: Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope. Perfuse the cells with HBSS.
-
Data Acquisition: Acquire fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm. Establish a stable baseline fluorescence ratio (F340/F380) before adding any compounds.
-
Stimulation: Add the P2Y1 receptor agonist to the perfusion buffer at the desired concentration and record the change in the F340/F380 ratio over time. For antagonist studies, pre-incubate the cells with the antagonist for a defined period before adding the agonist.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration. The change in this ratio from baseline indicates the cellular response to the stimulus.
Experimental Workflow for Calcium Imaging.
Isolated Smooth Muscle Contractility Assay (Organ Bath)
This protocol measures the contractile response of isolated smooth muscle tissue strips to P2Y1 receptor agonists and antagonists.[16]
Materials:
-
Smooth muscle tissue (e.g., aorta, bladder, intestine)
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, continuously gassed with 95% O2 / 5% CO2
-
Organ bath system with force-displacement transducers
-
P2Y1 receptor agonists and antagonists
-
Potassium chloride (KCl) solution (for viability check)
Procedure:
-
Tissue Preparation: Dissect the smooth muscle tissue in cold PSS and prepare strips of appropriate dimensions.
-
Mounting: Mount the tissue strips in the organ bath chambers filled with PSS maintained at 37°C and continuously aerated. Attach one end of the strip to a fixed hook and the other to a force-displacement transducer.[17]
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a predetermined resting tension. During this period, wash the tissues with fresh PSS every 15-20 minutes.
-
Viability Test: After equilibration, contract the tissues with a high concentration of KCl (e.g., 60-80 mM) to ensure their viability. Wash the tissues and allow them to return to baseline tension.
-
Cumulative Concentration-Response Curve: Add the P2Y1 receptor agonist in a cumulative manner, increasing the concentration in the organ bath stepwise after the response to the previous concentration has reached a plateau. Record the developed tension at each concentration.
-
Antagonist Studies: To determine the potency of an antagonist, incubate the tissues with a fixed concentration of the antagonist for a specific period before constructing the agonist concentration-response curve. Repeat this for several antagonist concentrations.
-
Data Analysis: Plot the contractile response as a percentage of the maximal response against the logarithm of the agonist concentration to obtain a concentration-response curve. From these curves, calculate the EC50 (potency) and Emax (efficacy) of the agonist. For antagonists, calculate the pA2 value or Ki from the rightward shift of the agonist concentration-response curves.
Workflow for Smooth Muscle Contractility Assay.
Western Blotting for Phosphorylated Myosin Light Chain (p-MLC)
This protocol is used to quantify the level of MLC20 phosphorylation, a direct indicator of the contractile state of smooth muscle cells.
Materials:
-
Treated smooth muscle cells or tissues
-
Lysis buffer containing phosphatase and protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody specific for phosphorylated MLC20 (Thr18/Ser19)[4]
-
Primary antibody for total MLC20 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Sample Preparation: Homogenize smooth muscle tissues or lyse cultured cells in ice-cold lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-MLC20 overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total MLC20 to normalize the p-MLC20 signal.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of MLC20 phosphorylation as the ratio of the p-MLC20 signal to the total MLC20 signal.
RhoA Activation Assay (G-LISA)
This ELISA-based assay quantifies the amount of active, GTP-bound RhoA in cell lysates.[18]
Materials:
-
G-LISA RhoA Activation Assay Kit (contains Rho-GTP-binding protein-coated plate, lysis buffer, antibodies, and detection reagents)
-
Treated smooth muscle cells or tissues
-
Microplate spectrophotometer
Procedure:
-
Cell Lysis: Lyse the treated smooth muscle cells with the provided lysis buffer and clarify the lysates by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Binding to Plate: Add equal amounts of protein from each lysate to the wells of the Rho-GTP-binding protein-coated plate. Active RhoA in the lysate will bind to the plate.
-
Incubation and Washing: Incubate the plate to allow for binding. Wash the wells to remove unbound proteins, including inactive GDP-bound RhoA.
-
Primary Antibody Incubation: Add the primary antibody specific for RhoA to each well.
-
Secondary Antibody Incubation: After washing, add the HRP-conjugated secondary antibody.
-
Detection: Add the HRP substrate and measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: The signal is proportional to the amount of active RhoA in the sample. Compare the signals from treated samples to those from control samples to determine the fold-change in RhoA activation.
Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of unlabeled compounds (agonists or antagonists) for the P2Y1 receptor by measuring their ability to compete with the binding of a radiolabeled ligand.[19]
Materials:
-
Cell membranes prepared from cells or tissues expressing the P2Y1 receptor
-
Radiolabeled P2Y1 receptor antagonist (e.g., [3H]MRS2500)
-
Unlabeled test compounds
-
Assay buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound in the assay buffer.
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the test compound. Calculate the Ki value using the Cheng-Prusoff equation.
This comprehensive guide provides a detailed foundation for understanding and experimentally investigating the P2Y1 receptor signaling pathway in smooth muscle. The provided protocols and quantitative data serve as valuable resources for researchers in both academic and industrial settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. Phospho-Myosin Light Chain 2 (Thr18/Ser19) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ADP receptor P2Y12 is expressed in vascular smooth muscle cells and stimulates contraction in human blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. rndsystems.com [rndsystems.com]
- 12. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 15. moodle2.units.it [moodle2.units.it]
- 16. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]
- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 19. giffordbioscience.com [giffordbioscience.com]
Endogenous Agonists for the P2Y1 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the endogenous agonists targeting the P2Y1 receptor, a key player in cellular signaling and a significant target in drug development. This document details the receptor's primary activators, their quantitative pharmacological properties, and the experimental methodologies used for their characterization.
Introduction to the P2Y1 Receptor
The P2Y1 receptor is a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors.[1] It is activated by extracellular nucleotides and plays a crucial role in a variety of physiological processes, most notably in platelet aggregation, but also in neurotransmission, smooth muscle regulation, and immune responses. Upon activation, the P2Y1 receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). This initiates a signaling cascade involving the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).
Endogenous Agonists
The primary endogenous agonist for the P2Y1 receptor is Adenosine Diphosphate (ADP) . While other nucleotides can interact with the receptor, ADP is the most potent and physiologically relevant activator.
Adenosine Triphosphate (ATP) can also act on the P2Y1 receptor, but its effect is more complex. It generally behaves as a partial agonist, and its observed activity can be influenced by the level of receptor expression and the presence of ectonucleotidases, which can rapidly hydrolyze ATP to ADP.[1][2] At low receptor expression levels, ATP can even act as a competitive antagonist.[2]
Quantitative Data on Endogenous Agonists
The potency of endogenous agonists at the P2Y1 receptor is typically quantified by their half-maximal effective concentration (EC50) or the negative logarithm of this value (pEC50). The following table summarizes the available quantitative data for ADP and ATP.
| Agonist | Receptor | Species | Assay Type | EC50 | pEC50 | Reference(s) |
| ADP | Human P2Y1 | Human | Inositol Phosphate Accumulation | ~14 nM | ~7.85 | [2] |
| ADP | Human P2Y1 | Human | Calcium Mobilization | ~10 nM | ~8.0 | |
| ATP | Human P2Y1 | Human | Inositol Phosphate Formation | ~21.3 µM | ~4.67 | [3] |
| ATP | Endogenous P2Y | Human (HEK 293 cells) | Calcium Mobilization | 1.1 - 1.5 µM | ~5.8 - ~5.9 | [4] |
| ATP | Endogenous P2Y | CHO-K1 cells | Calcium Mobilization | 58 - 67 nM | ~7.17 - ~7.24 | [4] |
Note: EC50 values can vary depending on the specific cell line, receptor expression levels, and the experimental assay used. The data for ATP in CHO-K1 cells likely reflects activation of other P2Y receptor subtypes also sensitive to ATP.
Signaling Pathway
Activation of the P2Y1 receptor by an endogenous agonist like ADP triggers a well-defined intracellular signaling cascade. The diagram below illustrates this pathway.
Experimental Protocols
The characterization of endogenous agonists for the P2Y1 receptor relies on robust and reproducible experimental assays. Below are detailed methodologies for two key experiments.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation. It is a common method for determining the potency and efficacy of agonists.
Objective: To measure the dose-dependent increase in intracellular calcium in response to P2Y1 receptor agonists.
Materials:
-
Cells expressing the P2Y1 receptor (e.g., HEK293 cells stably transfected with the human P2Y1 receptor).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
P2Y1 receptor agonists (ADP, ATP).
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
-
Black-walled, clear-bottom 96- or 384-well microplates.
Procedure:
-
Cell Culture: Plate the P2Y1-expressing cells in the microplates at an appropriate density and allow them to adhere and grow to confluence (typically 18-24 hours).
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the cell culture medium from the wells and add the loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye uptake.
-
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Agonist Preparation: Prepare serial dilutions of the agonists (e.g., ADP, ATP) in assay buffer at a concentration that is typically 5-10 times the final desired concentration.
-
Measurement:
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Establish a baseline fluorescence reading for a few seconds.
-
Use the automated injector to add the agonist solutions to the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 60-180 seconds). The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each agonist concentration.
-
Plot the peak response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
This assay is the gold standard for assessing platelet function and is particularly relevant for studying P2Y1 receptor agonists due to the receptor's critical role in platelet aggregation.[5]
Objective: To measure the aggregation of platelets in response to ADP.
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% or 3.8% sodium citrate.
-
Centrifuge.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light transmission aggregometer.
-
Aggregometer cuvettes and stir bars.
-
ADP solutions of varying concentrations.
-
Saline (0.9% NaCl).
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain PRP.[6]
-
Carefully collect the supernatant (PRP).
-
Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP.
-
-
Aggregometer Setup:
-
Turn on the aggregometer and allow it to warm up to 37°C.
-
Calibrate the instrument by setting 0% aggregation with a cuvette containing PRP and 100% aggregation with a cuvette containing PPP.
-
-
Aggregation Measurement:
-
Pipette a specific volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for a few minutes.
-
Move the cuvette to the measurement channel and start the recording.
-
Add a small volume (e.g., 50 µL) of the ADP solution to the cuvette to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.
-
-
Data Analysis:
-
The aggregometer software will generate aggregation curves.
-
The maximum percentage of aggregation is determined for each ADP concentration.
-
A dose-response curve can be generated by plotting the maximum aggregation against the ADP concentration.
-
Experimental Workflow
The characterization of a potential P2Y1 receptor agonist typically follows a structured workflow, from initial screening to detailed pharmacological profiling.
This guide provides a foundational understanding of the endogenous agonists for the P2Y1 receptor, equipping researchers with the necessary information to design and execute experiments for further investigation in this critical area of pharmacology and drug discovery.
References
- 1. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. Extracellular ATP activates ERK1/ERK2 via a metabotropic P2Y1 receptor in a Ca2+ independent manner in differentiated human skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
A Comparative Analysis of P2Y1 Receptor Antagonists: MRS2179 vs. MRS2500
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of two widely utilized P2Y1 receptor antagonists, MRS2179 and MRS2500. Both are invaluable tools in the study of purinergic signaling and hold potential as therapeutic agents, particularly in the context of thrombosis and hemostasis. This document delves into their core pharmacological differences, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental frameworks.
Introduction to P2Y1 Receptor Antagonism
The P2Y1 receptor is a G-protein coupled receptor (GPCR) primarily activated by adenosine (B11128) diphosphate (B83284) (ADP). Its activation is a critical initial step in platelet aggregation and plays a significant role in various physiological processes. Consequently, potent and selective antagonists of the P2Y1 receptor are of high interest for both basic research and the development of novel antiplatelet therapies. MRS2179 and MRS2500 are two such antagonists, both acting as competitive inhibitors at the P2Y1 receptor. However, they exhibit significant differences in their chemical structure, potency, stability, and selectivity, which are crucial considerations for experimental design and potential clinical applications.
Core Differences: Potency, Stability, and Structure
The primary distinction between MRS2179 and MRS2500 lies in their potency and in vivo stability. MRS2500 is a significantly more potent and stable antagonist of the P2Y1 receptor compared to MRS2179.[1]
Chemical Structure:
-
MRS2179: A derivative of N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate.[2]
-
MRS2500: A 2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate. The (N)-methanocarba modification introduces a rigid bicyclo[3.1.0]hexane ring system, which locks the ribose moiety in a Northern (N) conformation. This structural constraint is key to its enhanced potency and stability.[3][4]
This structural difference contributes to MRS2500's enhanced resistance to degradation by ectonucleotidases in vivo, leading to a more sustained pharmacological effect compared to the more transient action of MRS2179.[1]
Quantitative Pharmacology
The following tables summarize the key quantitative parameters that define the pharmacological profiles of MRS2179 and MRS2500.
Table 1: Potency at the P2Y1 Receptor
| Compound | Parameter | Value (nM) | Species/System | Reference |
| MRS2179 | KB | 100 | Turkey P2Y1 Receptor | [2] |
| Ki | 84 | Human P2Y1 Receptor (Sf9 cells) | [5] | |
| Ki | 72.5 | Human Platelets | [6] | |
| MRS2500 | Ki | 0.78 | Human P2Y1 Receptor | [4] |
| Ki | 1.20 | Human Platelets | [6] |
Table 2: Functional Inhibition of Platelet Aggregation
| Compound | Parameter | Value (nM) | Agonist | Species | Reference |
| MRS2179 | - | - | ADP | - | - |
| MRS2500 | IC50 | 0.95 | ADP | Human | [4] |
Table 3: Comparative Selectivity Profile
| Compound | Receptor | Parameter | Value (µM) | Reference |
| MRS2179 | P2X1 | IC50 | 1.15 | [2] |
| P2X3 | IC50 | 12.9 | [2] | |
| P2Y2, P2Y4, P2Y6 | - | Inactive | [2] | |
| MRS2500 | P2Y12 | - | Inactive | [3] |
| P2Y13 | - | Inactive | [7] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods for characterizing these antagonists, the following diagrams illustrate the P2Y1 receptor signaling pathway and a general experimental workflow.
Caption: P2Y1 Receptor Signaling Pathway.
Caption: Workflow for P2Y1 Antagonist Characterization.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize P2Y1 receptor antagonists. Specific details may need to be optimized based on the experimental setup and cell/tissue type.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of MRS2179 and MRS2500 for the P2Y1 receptor.
Materials:
-
Cell membranes expressing the P2Y1 receptor (e.g., from transfected cell lines or platelets).
-
Radiolabeled P2Y1 antagonist (e.g., [32P]MRS2500 or [3H]MRS2279).
-
Unlabeled MRS2179 and MRS2500.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (MRS2179 or MRS2500).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
ADP-Induced Platelet Aggregation Assay
Objective: To determine the functional potency (IC50) of MRS2179 and MRS2500 in inhibiting ADP-induced platelet aggregation.
Materials:
-
Freshly drawn human blood anticoagulated with citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
ADP solution.
-
MRS2179 and MRS2500.
-
Light Transmission Aggregometer (LTA).
Procedure:
-
PRP Preparation: Centrifuge whole blood at a low speed to obtain PRP. Centrifuge the remaining blood at a high speed to obtain PPP.
-
Baseline Calibration: Calibrate the LTA with PRP (0% aggregation) and PPP (100% aggregation).
-
Assay: Add a sample of PRP to the aggregometer cuvette and incubate at 37°C with stirring.
-
Inhibitor Incubation: Add varying concentrations of MRS2179 or MRS2500 to the PRP and incubate for a short period.
-
Agonist Addition: Add a fixed concentration of ADP to induce platelet aggregation.
-
Measurement: Record the change in light transmission over time.
-
Data Analysis: Determine the percentage of inhibition of aggregation for each antagonist concentration and plot a dose-response curve to calculate the IC50 value.
Calcium Mobilization Assay
Objective: To assess the ability of MRS2179 and MRS2500 to block ADP-induced intracellular calcium mobilization.
Materials:
-
Cells expressing the P2Y1 receptor (e.g., HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
ADP solution.
-
MRS2179 and MRS2500.
-
Fluorescence plate reader with automated injection.
Procedure:
-
Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with the calcium-sensitive dye for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Antagonist Addition: Add varying concentrations of MRS2179 or MRS2500 to the wells.
-
Fluorescence Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Agonist Injection: Automatically inject a fixed concentration of ADP into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence (peak - baseline) for each well. Plot the response against the antagonist concentration to determine the inhibitory potency.
Conclusion
Both MRS2179 and MRS2500 are potent and selective competitive antagonists of the P2Y1 receptor. However, the data clearly demonstrates that MRS2500 is the superior antagonist in terms of both potency and in vivo stability . Its structurally constrained (N)-methanocarba ring system confers a significant advantage, resulting in a 100-fold higher affinity for the P2Y1 receptor and a more sustained duration of action in preclinical models. While MRS2179 remains a useful pharmacological tool, particularly for in vitro studies, researchers and drug developers should consider the enhanced properties of MRS2500 for in vivo applications and as a lead compound for the development of novel antithrombotic agents. The choice between these two antagonists will ultimately depend on the specific requirements of the experimental design and the desired pharmacological profile.
References
- 1. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 3. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MRS 2500 tetraammonium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 5. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of recombinant and platelet P2Y1 receptors utilizing a [125I]-labeled high affinity antagonist 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([125I]MRS2500) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
P2Y1 Receptor Expression in Neuronal Tissues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2Y1 receptor, a G-protein coupled receptor activated by adenosine diphosphate (ADP), is a critical player in purinergic signaling within the nervous system. Its widespread expression in both the central and peripheral nervous systems implicates it in a vast array of physiological and pathological processes, including neurotransmission, neuroinflammation, and neuronal development and degeneration.[1] This technical guide provides a comprehensive overview of P2Y1 receptor expression in neuronal tissues, detailing its localization, signaling pathways, and the experimental methodologies used for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience research and the development of novel therapeutics targeting the P2Y1 receptor.
Data Presentation: P2Y1 Receptor Expression
The following tables summarize the expression of the P2Y1 receptor across various neuronal tissues and cell types. While quantitative data on absolute protein concentration or mRNA copy number is not consistently available in the literature, this compilation provides a qualitative and semi-quantitative overview based on immunohistochemical and in situ hybridization studies.
Table 1: P2Y1 Receptor Expression in the Central Nervous System (CNS)
| Brain Region | Cell Type(s) Expressing P2Y1 | Expression Level (Qualitative) | References |
| Cerebral Cortex | Neurons (deep layers), Astrocytes | Intense in deep layer neurons | [2][3] |
| Hippocampus | Neurons (ischemic-sensitive areas), Astrocytes | Intense in specific neuronal populations | [2] |
| Cerebellum | Purkinje cells, Neurons | Intense in Purkinje cells | [2][3] |
| Corpus Callosum | Glial cells | Present | [2] |
| Habenula | Neurons | Present | [2] |
| Caudate Nucleus | Neurons | Present | [3] |
| Putamen | Neurons | Present | [3] |
| Globus Pallidus | Neurons | Present | [3] |
| Subthalamic Nucleus | Neurons | Present | [3] |
| Red Nucleus | Neurons | Present | [3] |
| Midbrain | Neurons | Present | [3] |
| Optic Nerve | Oligodendrocytes, Astrocytes | Present | [2] |
Table 2: P2Y1 Receptor Expression in the Peripheral Nervous System (PNS)
| Tissue | Cell Type(s) Expressing P2Y1 | Expression Level (Qualitative) | References |
| Dorsal Root Ganglia | Large-fiber sensory neurons | Concentrated in large-fiber neurons | [4] |
Table 3: Subcellular Localization of P2Y1 Receptor in Neurons
| Location | Description | References |
| Presynaptic | P2Y1 receptors are found on presynaptic terminals where they can modulate the release of neurotransmitters.[5] | [5] |
| Postsynaptic | Postsynaptic localization of P2Y1 receptors allows them to influence neuronal excitability and synaptic plasticity.[5] | [5] |
| Non-synaptic | P2Y1 receptors are also expressed on the soma and dendrites of neurons, suggesting a role in modulating overall neuronal function.[5] | [5] |
P2Y1 Receptor Signaling Pathways
The P2Y1 receptor primarily signals through the Gq alpha subunit of heterotrimeric G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This canonical pathway can lead to various downstream effects, including the modulation of ion channel activity, such as the activation of calcium-activated potassium channels.[6][7][8]
Furthermore, evidence suggests cross-talk between P2Y1 and adenosine A1 receptors in the hippocampus.[9][10] This interaction can modulate the respective signaling pathways and have significant implications for synaptic transmission.
References
- 1. P2Y1 Receptor as a Catalyst of Brain Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunohistochemical localization of the P2Y(1) purinergic receptor in neurons and glial cells of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regional and cellular distribution of the P2Y(1) purinergic receptor in the human brain: striking neuronal localisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. P2Y1 Receptor as a Catalyst of Brain Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2Y1 receptors mediate an activation of neuronal calcium-dependent K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P2Y1 receptors mediate an activation of neuronal calcium-dependent K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P2Y1 receptor modulation of Ca2+-activated K+ currents in medium-sized neurons from neonatal rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Co-localization and functional cross-talk between A1 and P2Y1 purine receptors in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-localization and functional cross-talk between A1 and P2Y1 purine receptors in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Analogs of P2Y1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural analogs of P2Y1 receptor antagonists, a promising class of compounds with significant therapeutic potential, particularly as antithrombotic agents. The P2Y1 receptor, a Gq-coupled purinergic receptor activated by adenosine diphosphate (ADP), plays a crucial role in the initiation of platelet aggregation.[1] Its inhibition presents a compelling strategy for the prevention and treatment of thrombotic diseases. This guide delves into the core structure-activity relationships (SAR) of both nucleotide and non-nucleotide P2Y1 antagonists, offers detailed experimental protocols for their evaluation, and outlines the typical drug discovery workflow.
Core Concepts: Targeting the P2Y1 Receptor
The P2Y1 receptor, alongside the P2Y12 receptor, is a key mediator of ADP-induced platelet aggregation. While P2Y12 receptor antagonists are established antiplatelet therapies, targeting the P2Y1 receptor offers the potential for effective antithrombotic activity with a reduced bleeding risk.[2] The development of selective P2Y1 antagonists has evolved from early nucleotide-based compounds to more drug-like non-nucleotide molecules with improved pharmacokinetic properties.
Structural Analogs and Structure-Activity Relationships (SAR)
The exploration of P2Y1 antagonists has led to the development of two major classes of compounds: nucleotide analogs and non-nucleotide antagonists. Each class possesses distinct structural features and SAR profiles.
Nucleotide Analogs of P2Y1 Antagonists
Early efforts in developing P2Y1 antagonists focused on modifying the endogenous agonist, ADP. These analogs typically retain the core purine and ribose moieties, with modifications aimed at converting agonist activity to antagonism and improving stability and selectivity.
A key breakthrough in this class was the development of adenosine 3',5'-bisphosphate derivatives.[3] Systematic modifications of this scaffold have elucidated critical SAR insights:
-
2-Position of the Adenine Ring: Substitution with halo (e.g., chloro) or thioether groups enhances antagonist potency.[3]
-
N6-Position of the Adenine Ring: Small alkyl substitutions, such as methyl or ethyl, are well-tolerated and can improve potency. For instance, the N6-methyl-2-chloro analog, MRS2179, is a potent antagonist.[3][4]
-
Ribose Moiety: Modifications to the ribose ring, including the introduction of a conformationally constrained bicyclo[3.1.0]hexane system (methanocarba), led to a significant increase in potency. This resulted in the discovery of highly potent antagonists like MRS2500.[5] Acyclic linkers between the adenine and bisphosphate groups have also been explored, yielding moderately potent antagonists.[6]
-
Phosphate Groups: The presence of two phosphate groups is crucial for high-affinity binding. Modifications to the phosphate chain can influence activity, with some alterations being tolerated.[3]
Table 1: Quantitative Data for Selected Nucleotide P2Y1 Antagonists
| Compound | Modifications | Ki (nM) | IC50 (nM) for Platelet Aggregation | Reference(s) |
| MRS2179 | N6-methyl-2'-deoxyadenosine 3',5'-bisphosphate | ~100 | - | [4][7] |
| MRS2279 | 2-Chloro-N6-methyl-(N)-methanocarba-2'-deoxyadenosine 3',5'-bisphosphate | - | - | [8] |
| MRS2500 | 2-Iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine 3',5'-bisphosphate | 0.78 | 0.95 | [5][9] |
| MRS2496 | Acyclic bisphosphonate derivative | - | - | [5] |
Non-Nucleotide Analogs of P2Y1 Antagonists
To overcome the limitations of nucleotide analogs, such as poor oral bioavailability and metabolic instability, research has increasingly focused on the discovery of non-nucleotide P2Y1 antagonists. These compounds are structurally diverse and have been identified through high-throughput screening and subsequent optimization.
Prominent classes of non-nucleotide P2Y1 antagonists include:
-
Diarylureas: The discovery of the 2-(phenoxypyridine)-3-phenylurea chemotype, exemplified by BPTU, marked a significant advancement. Optimization of this series led to compounds with potent P2Y1 inhibitory activity.[2]
-
Benzimidazole Sulfonylureas: More recently, a series of benzimidazole-derived sulfonylureas have been synthesized and identified as potent P2Y1 antagonists, with some derivatives exhibiting IC50 values in the sub-micromolar range.[10]
Table 2: Quantitative Data for Selected Non-Nucleotide P2Y1 Antagonists
| Compound | Chemical Class | Ki (nM) | IC50 (µM) for Calcium Mobilization | Reference(s) |
| BPTU (1-(2-(2-tert-butylphenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea) | Diarylurea | 6 | 2.1 (platelet aggregation) | [11] |
| Benzimidazole Sulfonylurea Derivative 1h | Benzimidazole Sulfonylurea | - | 0.19 | [10] |
Experimental Protocols
The characterization of novel P2Y1 antagonists relies on a battery of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the P2Y1 receptor.
Materials:
-
Membrane preparations from cells expressing the human P2Y1 receptor (e.g., Sf9 or HEK293 cells).
-
Radioligand, such as [3H]MRS2279 or [125I]MRS2500.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Test compounds at various concentrations.
-
Non-specific binding control (a high concentration of a known P2Y1 antagonist).
-
Glass fiber filters.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium, a downstream signaling event of P2Y1 receptor activation.
Materials:
-
Cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
P2Y1 agonist (e.g., 2-MeSADP).
-
Test compounds at various concentrations.
-
A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR).
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Add the test compounds at various concentrations to the wells and incubate for a specified period.
-
Measure the baseline fluorescence.
-
Add the P2Y1 agonist to stimulate the cells and immediately begin recording the fluorescence intensity over time.
-
Analyze the data to determine the concentration-dependent inhibition of the agonist-induced calcium response by the test compound and calculate the IC50 value.
Platelet Aggregation Assay
This assay directly assesses the functional consequence of P2Y1 inhibition on platelet function.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets from human or animal blood.
-
Aggregometer.
-
P2Y1 agonist (ADP).
-
Test compounds at various concentrations.
-
Saline or appropriate vehicle control.
Procedure:
-
Prepare PRP by centrifuging whole blood at a low speed.
-
Adjust the platelet count in the PRP if necessary.
-
Pre-incubate the PRP with the test compound or vehicle control for a defined period at 37°C.
-
Place the PRP sample in the aggregometer and establish a baseline light transmission.
-
Add ADP to induce platelet aggregation.
-
Record the change in light transmission over time, which corresponds to the extent of platelet aggregation.
-
Determine the concentration of the test compound that inhibits 50% of the ADP-induced platelet aggregation (IC50).
Mandatory Visualizations
P2Y1 Receptor Signaling Pathway
Caption: P2Y1 receptor signaling cascade leading to platelet aggregation.
Experimental Workflow for P2Y1 Antagonist Discovery
Caption: A typical workflow for the discovery and development of P2Y1 antagonists.
Logical Relationships of P2Y1 Antagonist Classes
Caption: Hierarchical classification of major P2Y1 antagonist structural classes.
Conclusion
The development of structural analogs of P2Y1 antagonists has progressed significantly, yielding highly potent and selective compounds. Nucleotide analogs like MRS2500 remain invaluable research tools, while non-nucleotide antagonists offer greater promise for clinical development due to their improved drug-like properties. The continued exploration of novel scaffolds and a deeper understanding of the P2Y1 receptor's structure and function will undoubtedly pave the way for the next generation of antithrombotic therapies. This guide provides a foundational resource for researchers dedicated to advancing this exciting field.
References
- 1. P2Y1 antagonists: combining receptor-based modeling and QSAR for a quantitative prediction of the biological activity based on consensus scoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-activity relationships of bisphosphate nucleotide derivatives as P2Y1 receptor antagonists and partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The P2Y(1) receptor as a target for new antithrombotic drugs: a review of the P2Y(1) antagonist MRS-2179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P2Y nucleotide receptors: Promise of therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyclic and cyclopropyl analogues of adenosine bisphosphate antagonists of the P2Y1 receptor: structure-activity relationships and receptor docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human P2Y1 Receptor: Molecular Modeling and Site-Directed Mutagenesis as Tools To Identify Agonist and Antagonist Recognition Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for MRS2179 in In Vitro Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2179 is a potent and selective competitive antagonist of the P2Y1 purinergic receptor. This receptor plays a crucial role in the initial stages of adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet activation, including shape change and the onset of aggregation.[1] By blocking the P2Y1 receptor, MRS2179 effectively inhibits these early events, making it an invaluable tool for studying platelet function and for the development of novel antiplatelet therapies.[2][3] These application notes provide detailed protocols for the use of MRS2179 in in vitro platelet aggregation assays, guidelines for data interpretation, and a summary of its pharmacological properties.
Mechanism of Action
ADP-induced platelet aggregation is a complex process mediated by two main P2Y receptors: P2Y1 and P2Y12.[1][4] The P2Y1 receptor, coupled to Gq protein, initiates platelet activation by triggering the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium (Ca2+) and subsequent platelet shape change and transient aggregation.[1][5] The P2Y12 receptor, coupled to Gi, reinforces and sustains the aggregation response primarily by inhibiting adenylyl cyclase.[5]
MRS2179 specifically targets the P2Y1 receptor, thereby inhibiting the initial phase of ADP-induced platelet aggregation.[6] It has been demonstrated that MRS2179 inhibits ADP-induced platelet shape change, aggregation, and Ca2+ mobilization, without affecting the P2Y12-mediated inhibition of adenylyl cyclase.[5] Recent studies also suggest that MRS2179 acts as an inverse agonist, reducing the constitutive activity of the P2Y1 receptor.[1][7]
P2Y1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by ADP binding to the P2Y1 receptor and the inhibitory action of MRS2179.
Caption: P2Y1 Receptor Signaling Pathway and Inhibition by MRS2179.
Quantitative Data for MRS2179
The following table summarizes key quantitative parameters for MRS2179 in studies of human platelet aggregation.
| Parameter | Value | Agonist | Assay Conditions | Reference(s) |
| KB | 100 nM | - | Competitive antagonist at P2Y1 receptors | |
| IC50 | 3.16 µM (median) | ADP | Platelet Shape Change (Channelyzer) | [8] |
| IC50 | 1.15 µM | ATP | P2X1 receptor (selectivity) | |
| IC50 | 12.9 µM | ATP | P2X3 receptor (selectivity) | |
| Effective Concentration | 20 µM | ADP | Light Transmission Aggregometry (LTA) | [9] |
| Binding Sites per Platelet | 134 ± 8 | - | [33P]MRS2179 radioligand binding | [5] |
| Kd | 109 ± 18 nM | - | [33P]MRS2179 radioligand binding | [5] |
Experimental Protocols
Preparation of MRS2179 Stock Solution
-
Reconstitution: MRS2179 is typically supplied as a tetrasodium (B8768297) salt. It is soluble in water up to 50 mM. For a 10 mM stock solution, dissolve 5.13 mg of MRS2179 (MW: 513.16 g/mol , check batch-specific molecular weight) in 1 mL of sterile, deionized water.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For short-term use, the solution can be stored at 4°C for a few days.
Preparation of Platelet-Rich Plasma (PRP)
This protocol is for the preparation of platelet-rich plasma for use in light transmission aggregometry (LTA).
-
Blood Collection: Collect whole blood from healthy, consenting donors who have abstained from anti-platelet medications for at least 10 days. Use a 19- or 21-gauge needle and draw blood into tubes containing 3.2% or 3.8% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).[6] Discard the first few milliliters of blood to avoid contamination with tissue factors.
-
Centrifugation for PRP: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off. This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and the yellowish platelet-rich plasma (PRP) on top.
-
PRP Collection: Carefully aspirate the upper PRP layer using a sterile pipette and transfer it to a polypropylene (B1209903) tube. Keep the PRP at room temperature and use within 4 hours.
Preparation of Washed Platelets
For experiments requiring a plasma-free environment, washed platelets can be prepared.
-
PRP Preparation: Prepare PRP as described above.
-
Acidification and Centrifugation: To prevent platelet activation during washing, add acid-citrate-dextrose (ACD) solution to the PRP to lower the pH to ~6.5. Centrifuge the acidified PRP at 1000-1200 x g for 10-15 minutes at room temperature to pellet the platelets.
-
Washing: Discard the supernatant and gently resuspend the platelet pellet in a Tyrode's or similar physiological buffer containing apyrase (to degrade any released ADP) and prostacyclin (PGI2) (to inhibit platelet activation). Repeat the centrifugation and resuspension step at least once.
-
Final Resuspension: After the final wash, resuspend the platelet pellet in Tyrode's buffer to the desired platelet concentration (typically 2.5-3.0 x 10⁸ platelets/mL). Allow the washed platelets to rest at 37°C for at least 30 minutes before use.
In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes a typical LTA experiment to assess the inhibitory effect of MRS2179.
-
Instrument Setup: Turn on the LTA instrument and allow it to warm up to 37°C.
-
Baseline Calibration:
-
Pipette an appropriate volume (e.g., 450 µL) of platelet-poor plasma (PPP), obtained by centrifuging the remaining blood at a higher speed (e.g., 1500-2000 x g for 15 minutes), into a cuvette to set the 100% aggregation baseline.
-
Pipette the same volume of PRP into a separate cuvette to set the 0% aggregation baseline.
-
-
Incubation with MRS2179:
-
Pipette the desired volume of PRP into a series of cuvettes containing magnetic stir bars.
-
Add varying concentrations of MRS2179 (or vehicle control) to the PRP and incubate for a specified time (e.g., 5-15 minutes) at 37°C with stirring (typically 900-1200 rpm).
-
-
Initiation of Aggregation: Add the platelet agonist (e.g., ADP, typically at a final concentration of 5-20 µM) to the cuvette to initiate aggregation.
-
Data Recording: The LTA instrument will record the change in light transmission over time, generating an aggregation curve. The recording is typically run for 5-10 minutes.
-
Data Analysis: The primary endpoints are typically the maximum aggregation (%) and the slope of the aggregation curve. The inhibitory effect of MRS2179 can be quantified by comparing the aggregation response in the presence of the compound to the vehicle control. An IC₅₀ value can be calculated from a concentration-response curve.
Experimental Workflow
The following diagram outlines the general workflow for an in vitro platelet aggregation assay using MRS2179.
Caption: Experimental Workflow for In Vitro Platelet Aggregation Assay.
Conclusion
MRS2179 is a critical tool for dissecting the role of the P2Y1 receptor in platelet physiology and pathophysiology. The protocols and information provided herein offer a comprehensive guide for its application in in vitro platelet aggregation assays. Adherence to standardized procedures and careful data analysis will ensure reproducible and meaningful results, contributing to a deeper understanding of platelet function and the development of novel antithrombotic agents.
References
- 1. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of washed platelet suspensions from human and rodent blood. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. google.com [google.com]
- 5. researchgate.net [researchgate.net]
- 6. Testing platelet aggregation activity [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. plateletservices.com [plateletservices.com]
- 9. Preparation of Washed Human Platelets for Quantitative Metabolic Flux Studies [jove.com]
Application Notes and Protocols for MRS2500 in Cell Culture
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solubilization and use of MRS2500, a potent and selective antagonist for the P2Y1 receptor, in cell culture applications. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.
Note on Receptor Specificity: While the user request mentioned the P2Y6 receptor, MRS2500 is a well-established and highly selective antagonist of the P2Y1 receptor. The following protocols and information are based on the established pharmacology of MRS2500 as a P2Y1 antagonist.
Data Presentation: Quantitative Summary
For ease of reference, the following table summarizes the key quantitative data for the preparation and storage of MRS2500 solutions.
| Parameter | Value | Source(s) |
| Compound Name | MRS2500 tetraammonium salt | [1][2] |
| Molecular Weight | ~629.29 g/mol (anhydrous) | [1][2] |
| Primary Solvent | Water (sterile, nuclease-free) | [1][2][3] |
| Maximum Stock Concentration | 20 mM in water | [1][2] |
| Alternative Max. Stock Conc. | 50 mg/mL (79.46 mM) in water (may require sonication) | [3] |
| Recommended Stock Conc. | 10 mM | N/A |
| Storage of Dry Compound | -20°C | [1][2] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | [3] |
| Working Concentration | Varies by cell type and experiment (typically nM to low µM range) | [4][5] |
Experimental Protocols
Preparation of a 10 mM MRS2500 Stock Solution
This protocol describes the preparation of a 10 mM stock solution of MRS2500 tetraammonium salt.
Materials:
-
MRS2500 tetraammonium salt powder
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
0.22 µm sterile syringe filter
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
-
Calculate Required Mass: Determine the mass of MRS2500 needed. For example, to prepare 1 mL of a 10 mM stock solution (assuming a molecular weight of 629.29 g/mol ):
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 629.29 g/mol = 6.29 mg
-
-
Weighing: Carefully weigh the calculated amount of MRS2500 powder.
-
Dissolving:
-
Add the weighed MRS2500 to a sterile tube.
-
Add the appropriate volume of sterile, nuclease-free water to achieve a 10 mM concentration.
-
Vortex the solution thoroughly until the powder is completely dissolved. If solubility is an issue, brief sonication may be applied.[3]
-
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[3] This is particularly important if the solution is not prepared from sterile components in a sterile environment.
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3]
-
Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM MRS2500 stock solution
-
Pre-warmed, complete cell culture medium appropriate for your cell line
Procedure:
-
Thawing: Thaw an aliquot of the 10 mM MRS2500 stock solution at room temperature or on ice.
-
Dilution:
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final working concentration.
-
For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Gently mix the working solution by pipetting or inverting the tube.
-
-
Application to Cells: Add the freshly prepared working solution to your cell cultures. Ensure even distribution by gently swirling the culture vessel.
Visualizations
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq. Its activation initiates a signaling cascade leading to various cellular responses.
Caption: P2Y1 receptor signaling cascade.
Experimental Workflow for MRS2500 Solution Preparation
This diagram outlines the key steps for preparing MRS2500 solutions for cell culture experiments.
Caption: Workflow for preparing MRS2500.
References
- 1. MRS 2500 tetraammonium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 2. bio-techne.com [bio-techne.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of recombinant and platelet P2Y1 receptors utilizing a [125I]-labeled high affinity antagonist 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([125I]MRS2500) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the P2Y1 Antagonist MRS2179
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing MRS2179, a potent and selective antagonist of the P2Y1 receptor. This document outlines its pharmacological properties, detailed experimental protocols for its application, and the underlying signaling pathways.
Introduction
MRS2179 is a competitive antagonist of the P2Y1 purinergic receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP).[1] The P2Y1 receptor is prominently involved in various physiological processes, most notably platelet aggregation, making it a key target for the development of novel anti-thrombotic therapies.[1] MRS2179, chemically known as N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate, serves as a critical tool for investigating P2Y1 receptor function and for the preclinical evaluation of new antithrombotic agents.[2] Recent studies have also indicated that MRS2179 can act as an inverse agonist at the P2Y1 receptor, counteracting its constitutive activity.[3]
Quantitative Pharmacological Data
The inhibitory potency of MRS2179 at the P2Y1 receptor has been characterized across various assays and species. The following table summarizes key quantitative data for MRS2179 and provides a comparison with other P2Y1 antagonists.
| Antagonist | Receptor | Species | Assay Type | Parameter | Value |
| MRS2179 | P2Y1 | Human | Radioligand Binding ([³H]MRS2279) | Ki | 84 nM |
| MRS2179 | P2Y1 | Human | Functional Assay | K_B_ | 100 nM |
| MRS2179 | P2Y1 | Turkey | Inositol Phosphate Accumulation | pA2 | 6.99 |
| MRS2179 | P2Y1 | Turkey | Inositol Phosphate Accumulation | K_b_ | 102 nM |
| MRS2179 | P2X1 | Rat | - | IC50 | 1.15 µM |
| MRS2179 | P2X3 | - | - | IC50 | 12.9 µM |
| MRS2500 | P2Y1 | Human | Platelet Aggregation | IC50 | 0.95 nM |
| MRS2500 | P2Y1 | Human | Radioligand Binding | Ki | 0.78 nM |
| A3P5P | P2Y1 | Turkey | Inositol Phosphate Accumulation | pK_B_ | 6.46 |
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor primarily couples to the Gq/11 family of G proteins. Upon activation by ADP, a signaling cascade is initiated that involves the activation of phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium (Ca2+) from the endoplasmic reticulum and the activation of protein kinase C (PKC), respectively. This cascade culminates in various cellular responses, including platelet shape change and aggregation.
Experimental Protocols
The following are detailed protocols for key in vitro and in vivo experiments utilizing MRS2179 to block P2Y1 receptor function.
Protocol 1: ADP-Induced Platelet Aggregation Assay
This assay measures the ability of MRS2179 to inhibit platelet aggregation induced by ADP.
Materials:
-
Freshly drawn human venous blood collected into sodium citrate anticoagulant.
-
Adenosine diphosphate (ADP).
-
MRS2179.
-
Saline solution.
-
Platelet aggregometer.
-
Cuvettes with stir bars.
Procedure:
-
Prepare Platelet-Rich Plasma (PRP): Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.[1] Carefully collect the upper PRP layer.
-
Prepare Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP, which will be used as a reference for 100% aggregation.[1]
-
Calibrate Aggregometer: Calibrate the platelet aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.
-
Assay: a. Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C. b. Add the desired concentration of MRS2179 or vehicle control to the PRP and incubate for 2-5 minutes. c. Add a submaximal concentration of ADP (e.g., 3 µM) to induce platelet aggregation.[4] d. Record the change in light transmission for 5-10 minutes.
-
Data Analysis: Calculate the percentage of aggregation. The inhibitory effect of MRS2179 is determined by the reduction in the aggregation response compared to the vehicle control.
References
- 1. benchchem.com [benchchem.com]
- 2. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing P2Y1 Antagonists in Calcium Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2Y1 receptor, a Gq-protein coupled receptor activated by adenosine (B11128) diphosphate (B83284) (ADP), is a critical player in various physiological processes, notably platelet aggregation and neurotransmission.[1] Its activation triggers a well-defined signaling cascade leading to an increase in intracellular calcium concentration ([Ca²⁺]i). This makes calcium imaging a powerful and widely used technique to study P2Y1 receptor function and to screen for and characterize its antagonists. These application notes provide detailed protocols and pharmacological data for utilizing P2Y1 antagonists in calcium imaging studies.
P2Y1 Receptor Signaling Pathway
Activation of the P2Y1 receptor by ADP initiates a cascade of intracellular events. The receptor couples to Gq protein, which in turn activates phospholipase C (PLC).[2][3][4][5][6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored Ca²⁺ into the cytoplasm. This rapid increase in intracellular calcium can be visualized and quantified using calcium-sensitive fluorescent indicators.
Data Presentation: P2Y1 Antagonist Pharmacology
The selection of an appropriate antagonist is crucial for specific and reliable experimental outcomes. The following table summarizes the potency and selectivity of two widely used P2Y1 antagonists, MRS2179 and MRS2500.
| Antagonist | Target Receptor | Potency (Ki/IC50/Kb) | Selectivity Profile | Reference(s) |
| MRS2179 | P2Y1 | KB = 100 nM | Selective over P2X1 (IC₅₀ = 1.15 µM), P2X3 (IC₅₀ = 12.9 µM), and P2Y2, P2Y4, P2Y6, P2Y12 receptors. | [7] |
| MRS2500 | P2Y1 | Ki = 0.78 nM; IC₅₀ = 0.95 nM | Highly selective for P2Y1 over other P2Y receptor subtypes. Does not inhibit the P2Y12 receptor. | [8][9][10] |
Experimental Protocols
This section provides a detailed protocol for a calcium imaging experiment to assess the inhibitory effect of a P2Y1 antagonist on ADP-induced calcium mobilization in cultured cells. The protocol is adaptable for use with either Fura-2 AM or Fluo-4 AM calcium indicators.
Materials and Reagents
-
Cell Culture: Adherent cells expressing P2Y1 receptors (e.g., HEK293, astrocytes, platelets).
-
Calcium Indicators: Fura-2 AM or Fluo-4 AM.
-
P2Y1 Agonist: Adenosine diphosphate (ADP) or 2-Methylthioadenosine diphosphate (2-MeSADP).
-
P2Y1 Antagonist: MRS2179 or MRS2500.
-
Solvents: Anhydrous DMSO.
-
Buffers:
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.
-
HBSS without Ca²⁺ and Mg²⁺.
-
-
Pluronic F-127
-
Probenecid (optional)
-
Ionomycin (for positive control)
-
EGTA (for negative control)
Stock Solution Preparation
-
Calcium Indicator Stock (1 mM): Dissolve 50 µg of Fura-2 AM or Fluo-4 AM in 50 µL of high-quality, anhydrous DMSO.[11] Vortex thoroughly. Store at -20°C, protected from light and moisture.
-
P2Y1 Agonist Stock (10 mM): Dissolve ADP or 2-MeSADP in sterile water or an appropriate buffer. Aliquot and store at -20°C.
-
P2Y1 Antagonist Stock (10 mM):
-
MRS2179 (tetrasodium salt): Soluble in water up to 50 mM.[7] Prepare a 10 mM stock solution in sterile water.
-
MRS2500 (tetraammonium salt): Soluble in water. Prepare a 10 mM stock solution in sterile water.
-
Aliquot and store stock solutions at -20°C.
-
-
Pluronic F-127 (10% w/v): Dissolve in DMSO.
-
Probenecid (100X stock): Prepare in an appropriate buffer as per the manufacturer's instructions.
Experimental Workflow
The general workflow for assessing P2Y1 antagonist activity involves cell preparation, dye loading, antagonist incubation, agonist stimulation, and data acquisition.
Detailed Protocol: Calcium Imaging Assay
-
Cell Preparation:
-
Seed cells onto glass coverslips in a 24- or 48-well plate at a density that will result in a 70-90% confluent monolayer on the day of the experiment.
-
Allow cells to adhere and grow for 24-48 hours in a 37°C, 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution in HBSS containing your chosen calcium indicator (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM), and Pluronic F-127 (e.g., 0.02% v/v). Probenecid can be included to prevent dye extrusion.
-
Aspirate the culture medium from the cells and wash once with HBSS.
-
Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C or room temperature (optimization may be required for different cell types), protected from light.[11][12]
-
-
De-esterification and Antagonist Incubation:
-
Aspirate the dye loading solution and wash the cells twice with HBSS to remove extracellular dye.
-
Add fresh HBSS and allow the cells to incubate for an additional 30 minutes at room temperature to ensure complete de-esterification of the AM ester.[13]
-
For antagonist treatment, replace the HBSS with a solution containing the desired concentration of the P2Y1 antagonist (e.g., MRS2179 or MRS2500) and incubate for 15-30 minutes. Include a vehicle control (e.g., HBSS alone).
-
-
Data Acquisition:
-
Mount the coverslip onto the stage of a fluorescence microscope equipped for calcium imaging.
-
Establish a stable baseline fluorescence reading for 1-2 minutes.
-
Add the P2Y1 agonist (e.g., ADP or 2-MeSADP at a concentration that elicits a submaximal to maximal response, typically in the range of 1-100 µM) and record the change in fluorescence intensity over time.[14][15]
-
For Fura-2, record emission at ~510 nm with excitation alternating between 340 nm and 380 nm.[11]
-
For Fluo-4, record emission at ~520 nm with excitation at ~490 nm.
-
Data Analysis
-
Quantifying the Calcium Response:
-
For Fura-2, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.
-
For Fluo-4, express the change in fluorescence as ΔF/F₀, where ΔF is the change in fluorescence from baseline (F - F₀) and F₀ is the baseline fluorescence.
-
-
Determining Antagonist Potency:
-
Measure the peak amplitude of the calcium response in the presence and absence of the antagonist.
-
Calculate the percentage of inhibition for each antagonist concentration.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Logical Relationship of P2Y1 Antagonism
The core principle of this assay is the competitive or non-competitive blockade of the P2Y1 receptor by an antagonist, which prevents the agonist-induced downstream signaling and subsequent calcium release.
Troubleshooting
-
Low Signal/No Response:
-
Verify cell health and P2Y1 receptor expression.
-
Optimize dye loading concentration and incubation time.
-
Ensure agonist solution is fresh and at the correct concentration.
-
-
High Background Fluorescence:
-
Ensure thorough washing after dye loading.
-
Use phenol (B47542) red-free media for the experiment.
-
-
Variability Between Wells/Experiments:
-
Maintain consistent cell seeding density.
-
Ensure accurate and consistent timing for all incubation and measurement steps.
-
Use an internal positive control (e.g., ionomycin) to confirm cell viability and dye loading.
-
These application notes provide a comprehensive framework for the successful implementation of calcium imaging assays to study P2Y1 receptor antagonists. Careful optimization of the protocol for your specific cell type and experimental setup will ensure high-quality, reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | Activated P2Y purinoceptor 1 binds G-protein Gq [reactome.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rndsystems.com [rndsystems.com]
- 8. resources.tocris.com [resources.tocris.com]
- 9. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. moodle2.units.it [moodle2.units.it]
- 14. researchgate.net [researchgate.net]
- 15. P2Y(1) receptor activation enhances the rate of rat pinealocyte-induced extracellular acidification via a calcium-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of MRS2500 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2500 is a potent and selective antagonist of the P2Y1 purinergic receptor.[1] The P2Y1 receptor, activated by adenosine diphosphate (ADP), plays a critical role in various physiological and pathological processes, including platelet aggregation and inflammation.[2][3] In vivo studies in mouse models are essential for elucidating the therapeutic potential of targeting the P2Y1 receptor. These application notes provide detailed protocols and quantitative data for the administration of MRS2500 in murine models of thrombosis and inflammation.
Key Applications
-
Anti-thrombotic studies: MRS2500 has demonstrated significant efficacy in reducing thrombus formation in various mouse models of arterial thrombosis.[4]
-
Anti-inflammatory and Sepsis studies: As a modulator of P2Y1-mediated inflammatory signaling, MRS2500 shows potential in mitigating inflammatory responses in models of sepsis and peritonitis.[5][6]
Data Presentation
Table 1: Efficacy of MRS2500 in Mouse Models of Thrombosis
| Model | Administration Route | Dosage | Effect | Reference |
| Laser-induced mesenteric arteriole thrombosis (Superficial injury) | Intravenous (bolus) | 0.01 mg/kg | 37% reduction in maximum thrombus surface area | [4] |
| 0.1 - 1 mg/kg | 67-69.5% reduction in maximum thrombus surface area | [4] | ||
| 2 mg/kg | 86.5% reduction in maximum thrombus surface area | [4] | ||
| Laser-induced mesenteric arteriole thrombosis (Severe injury) | Intravenous (bolus) | 1 - 2 mg/kg | 32% reduction in maximum thrombus surface area | [4] |
| Collagen and adrenaline-induced systemic thromboembolism | Intravenous (bolus) | 0.01 mg/kg | 40% survival at 30 min (vs 0% in saline group) | [4] |
| 0.5 mg/kg | 50% survival at 30 min | [4] | ||
| 2 mg/kg | 100% survival at 30 min | [4] |
Table 2: Effect of MRS2500 on Ex Vivo Platelet Aggregation Following In Vivo Administration in Mice
| Agonist | Administration Route | Dosage | Time Post-Administration | Inhibition of Platelet Aggregation | Reference |
| ADP (1 µM) | Intravenous (bolus) | 2 mg/kg | 1 - 60 min | Complete inhibition | [4] |
| ADP (5 µM) | Intravenous (bolus) | 2 mg/kg | 5 min | Complete inhibition | [4] |
| 15 min | Aggregation reappears | [4] | |||
| ADP (5 µM) | Intravenous (bolus) | 4 mg/kg | At least 30 min | Inhibition of aggregation | [4] |
Table 3: Effect of MRS2500 on Cytokine Levels in a Mouse Model of E. coli-Induced Sepsis
| Cytokine | Administration Route | Dosage | Change in Plasma Levels | Reference |
| Keratinocyte Chemoattractant (KC) | Intravenous (continuous infusion) | 25.9 µg/h | Significant increase | [7] |
| TNF-α | Intravenous (continuous infusion) | 25.9 µg/h | No significant change | [7] |
| IL-1β | Intravenous (continuous infusion) | 25.9 µg/h | No significant change | [7] |
| IL-6 | Intravenous (continuous infusion) | 25.9 µg/h | No significant change | [7] |
Experimental Protocols
Protocol 1: Evaluation of Antithrombotic Activity of MRS2500 in a Laser-Induced Thrombosis Model
This protocol is adapted from established methods for inducing thrombosis in the mesenteric arterioles of mice.[4]
Materials:
-
MRS2500
-
Sterile saline (0.9%)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Intravital microscope equipped with a fluorescent light source and a laser
-
Fluorescently labeled anti-CD41 antibody (for platelet visualization)
-
Syringes and needles for intravenous injection
Procedure:
-
Animal Preparation: Anesthetize the mouse (e.g., C57BL/6, 8-10 weeks old) via intraperitoneal injection of a ketamine/xylazine cocktail.
-
Surgical Preparation: Surgically expose the mesentery and place it on the microscope stage for observation.
-
MRS2500 Administration: Administer MRS2500 or vehicle (sterile saline) via intravenous injection into the jugular vein. Dosages can range from 0.01 to 4 mg/kg.[4]
-
Platelet Labeling: Inject a fluorescently labeled anti-CD41 antibody intravenously to visualize platelets.
-
Thrombosis Induction: Induce vascular injury in a mesenteric arteriole using a focused laser beam.
-
Data Acquisition: Record the formation and stability of the thrombus over time using the intravital microscope.
-
Analysis: Measure the maximum thrombus surface area and the time to vessel occlusion.
Experimental workflow for the laser-induced thrombosis model.
Protocol 2: Induction of Peritonitis and Evaluation of MRS2500
This protocol describes the induction of sterile peritonitis using thioglycollate to assess the anti-inflammatory effects of MRS2500.
Materials:
-
MRS2500
-
Sterile 3% thioglycollate broth
-
Sterile phosphate-buffered saline (PBS)
-
Anesthetic
-
Syringes and needles for intraperitoneal and intravenous/intraperitoneal administration
-
Flow cytometer and relevant antibodies (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages)
-
ELISA kits for cytokine measurement
Procedure:
-
Peritonitis Induction: Inject 1 mL of sterile 3% thioglycollate broth intraperitoneally into each mouse.
-
MRS2500 Administration:
-
Intraperitoneal: Co-administer MRS2500 with thioglycollate or at a specified time point post-induction.
-
Intravenous: Administer MRS2500 via intravenous injection (bolus or continuous infusion) at a specified time relative to thioglycollate injection. A continuous infusion of 25.9 µg/h has been used in a sepsis model.[7]
-
-
Peritoneal Lavage: At a designated time point (e.g., 4, 24, or 72 hours post-induction), euthanize the mice and collect peritoneal exudate cells by washing the peritoneal cavity with 5-10 mL of cold sterile PBS.
-
Cellular Analysis:
-
Determine the total number of leukocytes in the peritoneal lavage fluid.
-
Perform flow cytometry to quantify the number of neutrophils and macrophages.
-
-
Cytokine Analysis: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, KC) in the peritoneal lavage fluid using ELISA.
Workflow for thioglycollate-induced peritonitis model.
Protocol 3: Cecal Ligation and Puncture (CLP) Sepsis Model
The CLP model is a widely used and clinically relevant model of polymicrobial sepsis. This protocol can be used to evaluate the therapeutic potential of MRS2500 in sepsis.
Materials:
-
MRS2500
-
Sterile saline (0.9%)
-
Anesthetic
-
Surgical instruments (scissors, forceps, sutures)
-
Needle (e.g., 21-gauge)
-
Analgesics and post-operative care supplies
Procedure:
-
Animal Preparation: Anesthetize the mouse and shave the abdomen. Provide pre-operative analgesia.
-
Surgical Procedure:
-
Make a midline laparotomy to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve. The length of the ligated cecum determines the severity of sepsis.
-
Puncture the ligated cecum once or twice with a needle.
-
Gently squeeze the cecum to extrude a small amount of fecal material.
-
Return the cecum to the peritoneal cavity and close the incision in layers.
-
-
Fluid Resuscitation and Post-Operative Care: Administer subcutaneous sterile saline for fluid resuscitation. Provide post-operative analgesia and monitor the animals closely for signs of sepsis.
-
MRS2500 Administration: Administer MRS2500 (e.g., via continuous intravenous infusion at 25.9 µg/h) starting at a defined time point relative to the CLP procedure.[7]
-
Outcome Measures:
-
Monitor survival over a period of several days.
-
Collect blood samples at various time points to measure cytokine levels (e.g., TNF-α, IL-6, IL-10) and bacterial load.
-
Assess organ damage through histological analysis or measurement of organ-specific markers in the blood.
-
Signaling Pathways
The P2Y1 receptor is a Gq-coupled receptor. Its activation by ADP leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC), leading to downstream effects such as platelet shape change and aggregation, and in the context of inflammation, leukocyte recruitment.[2]
P2Y1 receptor signaling pathway and inhibition by MRS2500.
Conclusion
MRS2500 is a valuable tool for investigating the in vivo roles of the P2Y1 receptor in thrombosis and inflammation. The protocols and data presented here provide a foundation for designing and interpreting experiments using MRS2500 in mouse models. Careful consideration of the experimental model, dosage, and administration route is crucial for obtaining robust and reproducible results.
References
- 1. Inflammatory Mediator Profiling Reveals Immune Properties of Chemotactic Gradients and Macrophage Mediator Production Inhibition during Thioglycollate Elicited Peritoneal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. P2Y1 receptor antagonists as novel antithrombotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of clinical sepsis-associated biomarkers in a septic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Study of P2Y1 Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2Y1 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, most notably in platelet aggregation, neurotransmission, and vascular tone regulation.[1] As a member of the P2Y family of purinergic receptors, it is activated by extracellular nucleotides, primarily adenosine (B11128) diphosphate (B83284) (ADP).[2] Upon activation, the P2Y1 receptor predominantly couples to the Gq/11 family of G proteins, initiating a canonical signaling cascade that leads to the activation of phospholipase C (PLC).[3][4] This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][4] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[2][5]
Beyond this primary pathway, P2Y1 signaling can also involve β-arrestin recruitment, which mediates receptor desensitization, internalization, and can initiate G protein-independent signaling cascades, including the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2.[5][6] The complexity of these signaling events makes the P2Y1 receptor an attractive target for therapeutic intervention in thrombosis, inflammation, and other pathological conditions.
These application notes provide a comprehensive experimental workflow and detailed protocols for studying P2Y1 receptor signaling, from initial ligand screening to in-depth characterization of downstream signaling events.
P2Y1 Signaling Pathway
The activation of the P2Y1 receptor by an agonist such as ADP initiates a cascade of intracellular events. The primary signaling pathway involves the activation of the Gq protein, leading to downstream signaling through PLC, IP3, DAG, and intracellular calcium mobilization. Concurrently, agonist binding can also promote the recruitment of β-arrestin, leading to receptor internalization and activation of the ERK1/2 signaling pathway.
Experimental Workflow for Studying P2Y1 Signaling
A typical workflow for investigating P2Y1 signaling and identifying novel modulators involves a multi-step process. This process begins with high-throughput screening to identify initial hits, followed by secondary assays to confirm activity and determine potency. Subsequently, more detailed mechanistic studies are performed to characterize the pharmacological profile of lead compounds.
Data Presentation
Quantitative data from various assays are summarized below to allow for easy comparison of the pharmacological properties of known P2Y1 receptor ligands.
Table 1: Binding Affinities (Ki) of P2Y1 Receptor Ligands
| Compound | Radioligand | Cell/Tissue Preparation | Ki (nM) |
| Agonists | |||
| 2-MeSADP | [3H]MRS2279 | Sf9 membranes expressing hP2Y1 | ~5 |
| ADP | [3H]MRS2279 | Sf9 membranes expressing hP2Y1 | ~50 |
| Antagonists | |||
| MRS2279 | [3H]MRS2279 | Sf9 membranes expressing hP2Y1 | 13 |
| MRS2179 | [3H]MRS2279 | Sf9 membranes expressing hP2Y1 | 84 |
| MRS2500 | [32P]MRS2500 | Human P2Y1 receptor | 0.78 |
Table 2: Functional Potencies (EC50/IC50) of P2Y1 Receptor Ligands
| Compound | Assay Type | Cell Line | Potency (nM) |
| Agonists (EC50) | |||
| 2-MeSADP | Calcium Mobilization | 1321N1 astrocytoma cells | ~1 |
| MRS2365 | Calcium Mobilization | P2Y1-expressing cells | 0.4 |
| ADP | Calcium Mobilization | 1321N1 astrocytoma cells | ~20 |
| Antagonists (IC50) | |||
| MRS2500 | Inhibition of ADP-induced platelet aggregation | Human platelets | 0.95 |
| MRS2179 | Inhibition of 2-MeSADP-induced PLC activity | P2Y1-expressing cells | ~100 |
Experimental Protocols
Protocol 1: Calcium Imaging Assay for P2Y1 Receptor Activation
This protocol describes the measurement of intracellular calcium mobilization following P2Y1 receptor activation using the fluorescent calcium indicator Fluo-4 AM.
Materials:
-
Cells expressing the P2Y1 receptor (e.g., HEK293, CHO, or 1321N1 cells)
-
96-well black, clear-bottom microplates
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Probenecid (B1678239) (optional)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
P2Y1 receptor agonists and antagonists
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Seeding: Seed P2Y1-expressing cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS. Probenecid (1-2.5 mM) can be included to prevent dye leakage.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
-
Cell Washing:
-
Gently remove the loading solution.
-
Wash the cells twice with 100 µL of HBSS (containing probenecid if used previously).
-
After the final wash, add 100 µL of HBSS to each well.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence microplate reader equipped with an automated liquid handling system.
-
Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
-
Establish a stable baseline fluorescence reading for each well for 15-30 seconds.
-
Inject the desired concentration of P2Y1 agonist (typically 50 µL of a 3X stock solution) and continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decay.
-
For antagonist studies, pre-incubate the cells with the antagonist for 15-30 minutes before adding the agonist.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (F). The response is often expressed as the ratio F/F0 or (F-F0)/F0.
-
Generate dose-response curves by plotting the fluorescence response against the logarithm of the agonist concentration.
-
Calculate EC50 values for agonists and IC50 values for antagonists using a non-linear regression analysis (e.g., sigmoidal dose-response).
-
Protocol 2: Radioligand Binding Assay for P2Y1 Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of unlabeled compounds for the P2Y1 receptor.
Materials:
-
Membranes from cells or tissues expressing the P2Y1 receptor
-
Radiolabeled P2Y1 antagonist (e.g., [3H]MRS2279 or [32P]MRS2500)
-
Unlabeled competitor compounds (agonists and antagonists)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI)
-
Filtration manifold
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the P2Y1 receptor in ice-cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
-
Binding Reaction:
-
In a 96-well plate or microcentrifuge tubes, combine the following in this order:
-
Binding buffer
-
Unlabeled competitor compound at various concentrations (or buffer for total binding)
-
Radiolabeled ligand at a fixed concentration (typically at or below its Kd value)
-
Membrane preparation (typically 20-50 µg of protein per well)
-
-
For non-specific binding, add a high concentration of a known P2Y1 antagonist (e.g., 10 µM unlabeled MRS2500).
-
Incubate the reaction mixture for 60-120 minutes at room temperature with gentle agitation.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a PEI-soaked glass fiber filter using a filtration manifold.
-
Quickly wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial and allow it to equilibrate.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor compound concentration.
-
Determine the IC50 value from the resulting competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: Whole-Cell ELISA for P2Y1 Receptor Internalization
This protocol describes an enzyme-linked immunosorbent assay (ELISA) to quantify the internalization of N-terminally epitope-tagged P2Y1 receptors from the cell surface.
Materials:
-
Cells stably expressing N-terminally epitope-tagged (e.g., HA- or FLAG-tagged) P2Y1 receptor
-
24- or 48-well cell culture plates
-
P2Y1 receptor agonist
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against the epitope tag (e.g., anti-HA or anti-FLAG antibody)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed cells expressing the tagged P2Y1 receptor into a 24- or 48-well plate and grow to confluence.
-
Agonist Stimulation:
-
Wash the cells once with serum-free medium.
-
Treat the cells with the P2Y1 agonist at a saturating concentration (or vehicle control for basal levels) for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C to induce receptor internalization.
-
-
Cell Fixation:
-
Place the plate on ice to stop internalization.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by adding fixing solution for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunolabeling:
-
Block non-specific binding sites by incubating the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody (e.g., anti-HA at 1:1000 dilution in blocking buffer) for 1-2 hours at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with the HRP-conjugated secondary antibody (e.g., anti-mouse HRP at 1:2000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the cells five times with PBS.
-
-
Detection:
-
Add TMB substrate to each well and incubate in the dark until a blue color develops (typically 5-15 minutes).
-
Stop the reaction by adding the stop solution, which will turn the color to yellow.
-
Measure the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
The absorbance at 450 nm is proportional to the amount of receptor remaining on the cell surface.
-
Calculate the percentage of receptor internalization at each time point relative to the vehicle-treated control (time 0).
-
Plot the percentage of surface receptor versus time to visualize the kinetics of internalization.
-
Protocol 4: Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment
This protocol outlines the use of BRET to measure the interaction between the P2Y1 receptor and β-arrestin 2 upon agonist stimulation.
Materials:
-
HEK293 cells
-
Expression vectors for P2Y1 receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin 2 fused to a BRET acceptor (e.g., Venus, a yellow fluorescent protein variant)
-
White, 96-well microplates
-
Coelenterazine (B1669285) h (BRET substrate)
-
P2Y1 receptor agonists and antagonists
-
BRET-compatible plate reader
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the P2Y1-Rluc and Venus-β-arrestin 2 expression vectors.
-
Cell Seeding: 24 hours post-transfection, seed the cells into a white, 96-well microplate.
-
Agonist/Antagonist Treatment:
-
48 hours post-transfection, replace the culture medium with HBSS.
-
Add the P2Y1 agonist or antagonist at various concentrations to the appropriate wells.
-
-
BRET Measurement:
-
Add the BRET substrate, coelenterazine h, to each well at a final concentration of 5 µM.
-
Immediately measure the luminescence signals at two different emission wavelengths: one for the BRET donor (Rluc, ~480 nm) and one for the BRET acceptor (Venus, ~530 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
The net BRET ratio is calculated by subtracting the BRET ratio of cells expressing only the donor from the BRET ratio of cells expressing both donor and acceptor.
-
Generate dose-response curves by plotting the net BRET ratio against the logarithm of the agonist concentration.
-
Calculate EC50 values for agonists. For antagonists, measure the inhibition of agonist-induced BRET signal and calculate IC50 values.
-
Protocol 5: Western Blotting for ERK1/2 Phosphorylation
This protocol describes the detection of phosphorylated ERK1/2 as a downstream marker of P2Y1 receptor activation.
Materials:
-
Cells expressing the P2Y1 receptor
-
6-well or 12-well cell culture plates
-
P2Y1 receptor agonist
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Serum Starvation:
-
Seed P2Y1-expressing cells in 6-well or 12-well plates and grow to 80-90% confluency.
-
To reduce basal ERK1/2 phosphorylation, serum-starve the cells by incubating them in serum-free medium for 4-12 hours prior to the experiment.
-
-
Agonist Stimulation:
-
Treat the serum-starved cells with the P2Y1 agonist at the desired concentrations for various time points (e.g., 0, 2, 5, 10, 30 minutes) at 37°C. A time course is recommended to capture the peak phosphorylation.
-
-
Cell Lysis:
-
Place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at high speed to pellet the cell debris.
-
Collect the supernatant containing the protein lysate. Determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Re-probing:
-
Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-ERK1/2 to t-ERK1/2 for each sample.
-
Plot the normalized p-ERK1/2 levels against time or agonist concentration.
-
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. researchgate.net [researchgate.net]
- 3. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
MRS2179: A Key Tool for Investigating P2Y1 Receptor-Mediated Thrombosis
Application Notes and Protocols for Researchers
MRS2179, a potent and selective antagonist of the P2Y1 purinergic receptor, has emerged as an invaluable tool compound in the field of thrombosis research. Its ability to specifically block the adenosine (B11128) diphosphate (B83284) (ADP)-induced signaling cascade mediated by the P2Y1 receptor allows for the precise dissection of platelet activation pathways and the evaluation of novel antithrombotic strategies. These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of MRS2179, including its mechanism of action, key quantitative data, and detailed protocols for its use in thrombosis-related studies.
Mechanism of Action
MRS2179, chemically known as N(6)-methyl-2'-deoxyadenosine-3',5'-bisphosphate, is a competitive antagonist of the P2Y1 receptor.[1][2] The P2Y1 receptor, a Gq-protein coupled receptor found on the surface of platelets, is one of the two major ADP receptors involved in hemostasis and thrombosis, the other being the P2Y12 receptor. Upon binding of ADP, the P2Y1 receptor triggers a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca²⁺]i), resulting in platelet shape change and the initiation of reversible platelet aggregation.[1][3][4] By competitively binding to the P2Y1 receptor, MRS2179 prevents these initial steps of platelet activation, thereby inhibiting thrombus formation.[1][5] Notably, MRS2179 does not affect the P2Y12 receptor-mediated inhibition of adenylyl cyclase, highlighting its selectivity.[1][3]
Quantitative Data Summary
The following tables summarize the reported binding affinities and inhibitory concentrations of MRS2179, providing a quantitative basis for its use in experimental settings.
Table 1: Binding Affinity and Potency of MRS2179
| Parameter | Species | Receptor | Value | Reference |
| Kd | Human | P2Y1 | 109 ± 18 nM | [1][3] |
| Ki | Human | P2Y1 | 84 nM | [6] |
| KB | Turkey | P2Y1 | 100 nM | [2][7] |
| pA2 | Turkey | P2Y1 | 6.99 | [7] |
| IC50 (vs P2X1) | Rat | P2X1 | 1.15 µM | [2][7] |
| IC50 | Rat | (EFS-induced relaxation) | 3.5 µM | [8] |
| IC50 | Human | (IJP) | 1.22 µM (circular muscle), 1.31 µM (longitudinal muscle) | [9] |
Table 2: In Vitro Efficacy of MRS2179 on Platelet Aggregation
| Assay | Species | Agonist | IC50 | Reference |
| Platelet Aggregation | Human | ADP | ~20 µM (optimal inhibitory concentration) | [10] |
Table 3: P2Y1 Receptor Density on Human Platelets
| Parameter | Value | Reference |
| Binding Sites per Platelet | 134 ± 8 | [1][3] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental application of MRS2179, the following diagrams have been generated using the DOT language.
References
- 1. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-techne.com [bio-techne.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. MRS2179: a novel inhibitor of platelet function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for P2Y1 Antagonists in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
The P2Y1 receptor, a Gq-protein coupled purinergic receptor activated by adenosine (B11128) diphosphate (B83284) (ADP), is widely expressed in the central nervous system (CNS) on various cell types including neurons, astrocytes, and microglia.[1][2] Its involvement in a multitude of physiological and pathological processes has made it a significant target in neuroscience research.[3] Extracellular ATP and ADP, released under conditions of neuronal activity or injury, can activate P2Y1 receptors, leading to downstream signaling cascades that modulate synaptic transmission, neuronal excitability, and neuroinflammation.[1][4] Consequently, P2Y1 receptor antagonists are being extensively investigated as potential therapeutic agents for a range of neurological and psychiatric disorders.
These application notes provide an overview of the use of P2Y1 antagonists in neuroscience research, with a focus on their application in models of neurodegenerative diseases, traumatic brain injury, stroke, and psychiatric conditions.[3][5][6] This document includes a summary of the potency of common P2Y1 antagonists, detailed experimental protocols for key in vitro and in vivo assays, and visualizations of the P2Y1 signaling pathway and experimental workflows.
Data Presentation: Potency and Selectivity of P2Y1 Antagonists
The following table summarizes the quantitative data for commonly used P2Y1 receptor antagonists, providing a basis for compound selection in experimental designs.
| Compound Name | Antagonist Type | Target | Ki (nM) | IC50 (nM) | Species/Assay Condition | References |
| MRS2500 | Competitive | P2Y1 | 0.78 | 0.95 | Recombinant human P2Y1 / ADP-induced human platelet aggregation | [1][4][7] |
| P2Y1 | 16.5 | Rat colon EFS-induced relaxation | [8] | |||
| MRS2179 | Competitive | P2Y1 | 100 (Kb) | Turkey P2Y1 receptor | [2][6][9] | |
| P2X1 | 1150 | [2][6][9] | ||||
| P2X3 | 12900 | [2][6][9] | ||||
| P2Y1 | 3500 | Rat colon EFS-induced relaxation | [8] | |||
| BPTU | Allosteric | P2Y1 | 6 | Human P2Y1 receptor | [3][10] | |
| P2Y1 | 2100 | ADP-induced human platelet aggregation | [10][11] | |||
| P2Y1 | 60 (EC50) | Mouse colon EFS-induced motility inhibition | [3] |
Signaling Pathway and Experimental Workflow Visualization
P2Y1 Receptor Signaling Pathway
Caption: P2Y1 receptor signaling cascade.
General Experimental Workflow for P2Y1 Antagonist Evaluation
Caption: Workflow for P2Y1 antagonist evaluation.
Experimental Protocols
In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Organotypic Hippocampal Slice Cultures
This protocol is designed to model ischemic conditions in vitro to assess the neuroprotective effects of P2Y1 antagonists.[12][13][14]
Materials:
-
Organotypic hippocampal slice culture inserts
-
Culture medium (e.g., 50% MEM, 25% HBSS, 25% horse serum, supplemented with glucose and L-glutamine)
-
OGD medium (glucose-free and balanced with sucrose)[12]
-
P2Y1 antagonist of choice (e.g., MRS2179, MRS2500)
-
Propidium Iodide (PI) for cell death assessment
-
Anaerobic chamber (hypoxic chamber)
-
Gas mixture (95% N2 / 5% CO2)
-
Fluorescence microscope
Procedure:
-
Slice Culture Preparation:
-
P2Y1 Antagonist Pre-treatment:
-
Prior to OGD, incubate the slice cultures with the desired concentration of the P2Y1 antagonist (or vehicle control) in the culture medium for a specified duration (e.g., 30 minutes to 2 hours).
-
-
Oxygen-Glucose Deprivation (OGD):
-
Replace the culture medium with pre-warmed, deoxygenated OGD medium containing the P2Y1 antagonist or vehicle.[12]
-
Transfer the cultures to an anaerobic chamber and flush with a 95% N2 / 5% CO2 gas mixture for 10 minutes.[12]
-
Incubate the slices in the hypoxic chamber at 37°C for the desired duration (e.g., 40-60 minutes).[13][14]
-
-
Reperfusion and Assessment of Cell Death:
-
Terminate OGD by replacing the OGD medium with fresh, oxygenated culture medium (containing the antagonist or vehicle).
-
Return the cultures to a normoxic incubator (95% air / 5% CO2).
-
Add Propidium Iodide (PI) to the culture medium to assess cell death at various time points post-OGD (e.g., 6, 12, 24, 48 hours).[14]
-
Capture fluorescence images of the slices and quantify the PI uptake in specific hippocampal regions (e.g., CA1, CA3) to determine the extent of neuronal injury.
-
In Vivo Model: Controlled Cortical Impact (CCI) for Traumatic Brain Injury (TBI)
The CCI model is a widely used and reproducible method to induce focal traumatic brain injury in rodents.[5][15][16]
Materials:
-
Stereotaxic frame
-
CCI device with an impactor tip (e.g., 3 mm)
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Surgical tools for craniectomy
-
P2Y1 antagonist solution for administration (e.g., via osmotic pump or direct injection)
-
Suturing materials
Procedure:
-
Animal Preparation and Anesthesia:
-
Craniotomy:
-
Make a midline incision on the scalp to expose the skull.
-
Perform a craniectomy (e.g., 5 mm diameter) over the desired cortical region (e.g., parietal cortex), leaving the dura mater intact.[16]
-
-
Controlled Cortical Impact:
-
P2Y1 Antagonist Administration:
-
Administer the P2Y1 antagonist via the desired route. For continuous delivery, an osmotic pump containing the antagonist (e.g., 1 mM MRS2179) can be implanted subcutaneously with a cannula directed to the lateral ventricle.[18] Alternatively, direct injection into the contused tissue can be performed.[19]
-
-
Post-operative Care and Recovery:
-
Suture the scalp incision.
-
Provide post-operative analgesia and monitor the animal's recovery.
-
Behavioral Assessment: Morris Water Maze (MWM)
The MWM is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory, which can be impaired after TBI or in neurodegenerative models.[20][21][22]
Materials:
-
Circular water tank (e.g., 90-150 cm in diameter)
-
Submerged escape platform
-
Video tracking system and software
-
Visual cues placed around the room
Procedure:
-
Habituation:
-
On the day before training, allow each animal to swim freely in the pool without the platform for 60 seconds to acclimate.[22]
-
-
Acquisition Training (Spatial Learning):
-
Conduct training for 5-7 consecutive days, with multiple trials per day (e.g., 4 trials).
-
For each trial, place the animal in the water facing the wall at one of the four designated start locations.
-
Allow the animal to swim and find the hidden platform within a set time (e.g., 60-90 seconds).[21][23]
-
If the animal fails to find the platform, gently guide it to the platform and allow it to remain there for 15-30 seconds.[21][23]
-
Record the escape latency (time to find the platform) and path length for each trial using the tracking software.
-
-
Probe Trial (Memory Retention):
-
24 hours after the last training session, remove the platform from the pool.
-
Allow the animal to swim freely for a single trial of a fixed duration (e.g., 60-90 seconds).[22][23]
-
Record and analyze the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
Conclusion
P2Y1 receptor antagonists represent a promising class of compounds for neuroscience research with therapeutic potential for a variety of CNS disorders. The data and protocols provided in these application notes offer a framework for researchers to design and execute experiments to further elucidate the role of P2Y1 receptors in brain function and disease, and to evaluate the efficacy of novel P2Y1-targeting therapies. Careful consideration of antagonist potency, selectivity, and appropriate experimental models is crucial for obtaining robust and translatable results.
References
- 1. rndsystems.com [rndsystems.com]
- 2. rndsystems.com [rndsystems.com]
- 3. probechem.com [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Controlled Cortical Impact Model of Mouse Brain Injury with Therapeutic Transplantation of Human Induced Pluripotent Stem Cell-Derived Neural Cells [jove.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 10. caymanchem.com [caymanchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. e-cep.org [e-cep.org]
- 15. conductscience.com [conductscience.com]
- 16. Murine Model of Controlled Cortical Impact for the Induction of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Controlled Cortical Impact Mouse Model for Mild Traumatic Brain Injury [bio-protocol.org]
- 18. Antagonism of purinergic signalling improves recovery from traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-inflammatory effect of P2Y1 receptor blocker MRS2179 in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 21. Morris water maze [bio-protocol.org]
- 22. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mmpc.org [mmpc.org]
Techniques for Measuring P2Y1 Receptor Activation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various techniques used to measure the activation of the P2Y1 receptor, a Gq-coupled G-protein coupled receptor (GPCR) activated by adenosine diphosphate (ADP). Accurate measurement of P2Y1 receptor activation is crucial for understanding its physiological roles in processes like platelet aggregation and for the development of novel therapeutics.[1][2]
P2Y1 Receptor Signaling Pathway
Activation of the P2Y1 receptor by an agonist, such as ADP, initiates a well-defined signaling cascade. The receptor couples to Gαq proteins, which in turn activate phospholipase C (PLC).[1][3][4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1][4][5] The resulting increase in intracellular calcium concentration, along with the action of DAG in activating Protein Kinase C (PKC), leads to various downstream cellular responses.[3][4][5]
Intracellular Calcium Mobilization Assay
This is the most direct functional readout for Gq-coupled receptors like P2Y1. The assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) following receptor activation.[5][6]
Application Note:
This assay is a robust method for screening and characterizing P2Y1 agonists and antagonists. It offers high sensitivity and temporal resolution, allowing for the detailed kinetic profiling of compounds.[7] The biphasic calcium response, consisting of an initial transient peak from intracellular stores followed by a sustained phase, can be dissected using specific inhibitors to study the signaling mechanism in greater detail.[5][6]
Experimental Workflow:
Protocol: Calcium Mobilization using Fluo-4
-
Cell Culture: Seed human astrocytoma cells (1321N1) or HEK293 cells stably expressing the human P2Y1 receptor into black-walled, clear-bottom 96-well plates at a density of 50,000 cells/well. Allow cells to adhere and grow for 24 hours.
-
Dye Loading:
-
Prepare a loading buffer consisting of Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.
-
Prepare a 2X Fluo-4 AM solution in the loading buffer (e.g., 4 µM Fluo-4 AM with 0.04% Pluronic F-127).
-
Remove the culture medium from the cells and add 100 µL of the 2X Fluo-4 AM solution to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells twice with 100 µL of loading buffer to remove extracellular dye. After the final wash, leave 100 µL of buffer in each well.
-
Compound Preparation: Prepare serial dilutions of agonists (e.g., ADP, 2-MeSADP) and antagonists (e.g., MRS2500) in the loading buffer at 2X the final desired concentration.
-
Measurement:
-
Place the plate into a fluorescence microplate reader (e.g., FLIPR®, FlexStation®) equipped with automated liquid handling.
-
Set the instrument to record fluorescence (Excitation: 494 nm, Emission: 516 nm) at 1-second intervals.
-
Establish a stable baseline reading for 15-20 seconds.
-
Add 100 µL of the 2X compound solution to the wells. For antagonist testing, pre-incubate with the antagonist for 5-15 minutes before adding the agonist.
-
Continue recording the fluorescence signal for at least 60-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is typically normalized to the baseline fluorescence (F₀) to yield ΔF/F₀.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve.
-
Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values using a non-linear regression model (e.g., four-parameter logistic fit).
-
Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[8][9] These assays directly measure the binding interaction between a radiolabeled ligand and the P2Y1 receptor.
Application Note:
This technique is essential for determining the dissociation constant (Kd) of radioligands and the inhibition constant (Ki) of unlabeled test compounds.[8] It is particularly useful for primary screening to identify compounds that bind to the receptor and for detailed pharmacological characterization. The high-affinity P2Y1 receptor antagonist [³H]MRS2279 is a suitable radioligand for this purpose.[10][11]
Experimental Workflow:
Protocol: Competitive Binding Assay using [³H]MRS2279
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the P2Y1 receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.[12]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[12]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.[12]
-
-
Binding Assay:
-
Perform the assay in a 96-well plate in a total volume of 250 µL.[12]
-
To each well, add:
-
50 µL of assay buffer (50 mM Tris, 5 mM MgCl₂, pH 7.4) or unlabeled competitor compound at various concentrations.
-
50 µL of [³H]MRS2279 (final concentration ~1 nM).
-
150 µL of diluted membrane preparation (e.g., 20 µg of protein).
-
-
Define non-specific binding by adding a high concentration of an unlabeled P2Y1 antagonist (e.g., 10 µM MRS2500) to a set of wells.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow binding to reach equilibrium.[12]
-
Filtration:
-
Rapidly terminate the incubation by vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in 0.3% polyethyleneimine (PEI).[12]
-
Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Scintillation Counting:
-
Dry the filter plate for 30-60 minutes at 50°C.
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[12]
-
-
Data Analysis:
-
Subtract the non-specific binding from all other readings to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value from the resulting inhibition curve.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Second Messenger Assays
Measuring the accumulation of second messengers downstream of receptor activation provides another quantitative method to assess P2Y1 function.
Inositol Monophosphate (IP1) Accumulation Assay
Application Note: Since the direct measurement of IP3 is difficult due to its short half-life, quantifying its stable downstream metabolite, inositol monophosphate (IP1), is an excellent alternative.[1] This assay provides a robust, cumulative measure of P2Y1 receptor activation through the Gq/PLC pathway. It is well-suited for high-throughput screening.
Protocol: HTRF-based IP1 Assay
This protocol is based on a commercially available kit (e.g., IP-One HTRF® from Cisbio).
-
Cell Stimulation:
-
Culture P2Y1-expressing cells in a 96- or 384-well plate.
-
Remove the culture medium and add 50 µL of stimulation buffer containing various concentrations of the test compound (agonist).
-
To block the degradation of IP1, the stimulation buffer typically contains LiCl.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Add 25 µL of IP1-d2 conjugate (acceptor) in lysis buffer to each well.
-
Add 25 µL of anti-IP1-cryptate (donor) in lysis buffer to each well.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature in the dark.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.
-
Data Analysis:
-
Calculate the 665/620 nm emission ratio and normalize the data.
-
Plot the HTRF ratio against the agonist concentration to generate a dose-response curve and determine the EC₅₀ value.
-
Cyclic AMP (cAMP) Assay
Application Note: While the P2Y1 receptor is primarily coupled to Gq, some P2Y subtypes (e.g., P2Y11) are coupled to Gs and stimulate adenylyl cyclase to produce cAMP.[3][13] A cAMP assay can be used to confirm the selectivity of a compound for P2Y1 over other P2Y receptors that modulate cAMP levels, or to study potential cross-talk between signaling pathways.[14] P2Y1 activation is not expected to directly alter cAMP levels.
Protocol: HTRF-based cAMP Assay
This protocol is based on a commercially available kit (e.g., cAMP Dynamic 2 from Cisbio).
-
Cell Stimulation:
-
Culture cells expressing the receptor of interest in a 384-well plate.
-
Add test compounds and incubate for 30 minutes at 37°C. A phosphodiesterase (PDE) inhibitor like IBMX is often included to prevent cAMP degradation.
-
-
Lysis and Detection:
-
Add cAMP-d2 conjugate (acceptor) in lysis buffer.
-
Add anti-cAMP-cryptate (donor) in lysis buffer.
-
-
Incubation: Incubate for 60 minutes at room temperature.
-
Measurement: Read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the HTRF ratio and plot against compound concentration to determine EC₅₀ or IC₅₀ values.
Data Presentation: Quantitative Comparison of P2Y1 Ligands
The following tables summarize quantitative data for common P2Y1 receptor agonists and antagonists, providing a reference for expected potencies.
Table 1: P2Y1 Receptor Agonists
| Compound | Assay Type | Species | EC₅₀ / Ki (nM) | Reference |
| ADP | Ca²⁺ Mobilization | Human | ~1-10 | [5][15] |
| Radioligand Binding | Human | Ki: 740 | [11] | |
| 2-MeSADP | Ca²⁺ Mobilization | Human | ~1-5 | [16] |
| Radioligand Binding | Human | Ki: 94 | [11] | |
| MRS2365 | Ca²⁺ Mobilization | Human | 5.28 | [17] |
Table 2: P2Y1 Receptor Antagonists
| Compound | Assay Type | Species | IC₅₀ / Ki (nM) | Reference |
| MRS2179 | Platelet Aggregation | Human | Ki: ~100 | [16][18] |
| Radioligand Binding | Sf9 | Ki: 84 | [11] | |
| MRS2279 | Radioligand Binding | Turkey/Human | Ki: ~10-13 | [10][11] |
| MRS2500 | Ca²⁺ Mobilization | Human | IC₅₀: ~1 | [17] |
| Radioligand Binding | Human | Ki: 0.76 | [19] |
References
- 1. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Molecular Mechanism of P2Y1 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. youtube.com [youtube.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Agonist binding and Gq-stimulating activities of the purified human P2Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. P2Y11 receptors activate adenylyl cyclase and contribute to nucleotide-promoted cAMP formation in MDCK-D(1) cells. A mechanism for nucleotide-mediated autocrine-paracrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ATP activates cAMP production via multiple purinergic receptors in MDCK-D1 epithelial cells. Blockade of an autocrine/paracrine pathway to define receptor preference of an agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reactome | ADP signalling through P2Y purinoceptor 1 [reactome.org]
- 16. Human P2Y1 Receptor: Molecular Modeling and Site-Directed Mutagenesis as Tools To Identify Agonist and Antagonist Recognition Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ACTIVATION OF THE P2Y1 RECEPTOR INDUCES APOPTOSIS AND INHIBITS PROLIFERATION OF PROSTATE CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. The Molecular Mechanism of P2Y1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for P2Y1 Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2Y1 receptor, a G protein-coupled receptor (GPCR), is a key player in various physiological processes, most notably in ADP-induced platelet aggregation, making it a significant target for antithrombotic drug development.[1][2][3] Characterizing the binding of novel ligands to the P2Y1 receptor is a critical step in the discovery and development of new therapeutic agents. This document provides detailed protocols for performing P2Y1 receptor binding assays, data presentation guidelines, and a visualization of the associated signaling pathway.
The P2Y1 receptor is primarily activated by adenosine diphosphate (ADP).[4][5] Its activation triggers a signaling cascade through Gq/11 proteins, leading to the activation of phospholipase C (PLC).[4][6][7][8] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[4][9]
P2Y1 Receptor Signaling Pathway
The binding of an agonist, such as ADP, to the P2Y1 receptor initiates a cascade of intracellular events. This signaling pathway is crucial for the physiological functions mediated by this receptor.
Caption: P2Y1 receptor signaling pathway.
Experimental Protocols
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[10][11] These assays can be categorized into saturation binding assays, to determine the receptor density (Bmax) and the radioligand's dissociation constant (Kd), and competition binding assays, to determine the affinity (Ki) of an unlabeled test compound.
Experimental Workflow: Radioligand Binding Assay
The general workflow for a radioligand binding assay involves incubation of the receptor source with a radioligand, separation of bound and free radioligand, and subsequent quantification of the bound radioactivity.
Caption: General workflow for a radioligand binding assay.
Materials and Reagents
-
Receptor Source: Membranes from cells expressing the P2Y1 receptor (e.g., Sf9 insect cells, CHO cells, or 1321N1 human astrocytoma cells) or native tissues like human platelets or rat brain.[12]
-
Radioligand: A high-affinity P2Y1 receptor radioligand such as [³H]MRS2279 or [³H]2MeSADP.[3][12]
-
Unlabeled Ligands: For competition assays and determination of non-specific binding (e.g., MRS2500, 2MeSADP).[3]
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[13]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[13]
-
Glass Fiber Filters: (e.g., Whatman GF/C).
-
Scintillation Cocktail.
-
Multi-well plates and filtration apparatus.
Protocol 1: Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) of the radioligand and the maximum number of binding sites (Bmax) in the receptor preparation.[11][14]
-
Preparation:
-
Dilute the cell membranes to a final protein concentration of 5-20 µg per well in ice-cold binding buffer.
-
Prepare serial dilutions of the radioligand (e.g., [³H]MRS2279, 1-80 nM) in binding buffer.[12]
-
-
Incubation:
-
In a 96-well plate, add 50 µL of radioligand dilution to each well.
-
For determining non-specific binding, add a high concentration of an unlabeled P2Y1 antagonist (e.g., 10 µM MRS2500) to a parallel set of wells.[3]
-
Initiate the binding reaction by adding 150 µL of the diluted membrane preparation to each well.
-
Incubate at 4°C for 60 minutes.[12]
-
-
Separation and Detection:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Plot specific binding versus the radioligand concentration and fit the data using non-linear regression to a one-site binding model to determine Kd and Bmax.[14]
-
Protocol 2: Competition Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled test compound for the P2Y1 receptor.[10][11]
-
Preparation:
-
Dilute the cell membranes as in the saturation binding assay.
-
Prepare a fixed concentration of the radioligand (typically at or near its Kd value, e.g., 2-25 nM [³H]2MeSADP).[3]
-
Prepare serial dilutions of the unlabeled test compound.
-
-
Incubation:
-
In a 96-well plate, add 50 µL of the test compound dilution to each well.
-
Add 50 µL of the fixed concentration of radioligand.
-
Define total binding in wells with no test compound and non-specific binding in wells with a high concentration of a potent unlabeled ligand.
-
Initiate the reaction by adding 100 µL of the diluted membrane preparation.
-
Incubate at 25°C for 30 minutes.[3]
-
-
Separation and Detection:
-
Follow the same procedure as for the saturation binding assay.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation
Quantitative data from P2Y1 receptor binding assays should be summarized in clearly structured tables for easy comparison of ligand affinities.
Table 1: Binding Affinities of P2Y1 Receptor Ligands
| Ligand | Receptor Source | Radioligand | Assay Type | Affinity Constant | Reference |
| Agonists | Ki / Kd (nM) | ||||
| 2MeSADP | Purified human P2Y1 | [³H]MRS2279 | Competition | ~6.6 | [13] |
| ADP | Purified human P2Y1 | [³H]MRS2279 | Competition | ~20-fold higher than 2MeSADP | |
| Antagonists | Ki / Kd (nM) | ||||
| [³H]MRS2279 | Human P2Y1-expressing Sf9 membranes | - | Saturation | 8 | [12] |
| MRS2279 | Human P2Y1-expressing Sf9 membranes | [³H]MRS2279 | Competition | 13 | [12] |
| MRS2179 | Human P2Y1-expressing Sf9 membranes | [³H]MRS2279 | Competition | 84 | [12] |
| MRS2500 | Human P2Y1 | [³H]2MeSADP | Competition | Potent Antagonist | [3][5] |
| Adenosine-3′,5′-bisphosphate | Human P2Y1-expressing Sf9 membranes | [³H]MRS2279 | Competition | 900 | [12] |
Table 2: Receptor Density (Bmax) from Saturation Binding
| Receptor Source | Radioligand | Bmax | Reference |
| Human P2Y1-expressing Sf9 membranes | [³H]MRS2279 | Varies with expression level | [12] |
| Human P2Y1-expressing CHO cells | [³H]MRS2279 | Varies with expression level | [12] |
| Human Platelets | [³H]MRS2279 | To be determined experimentally | [12] |
| Rat Brain | [³H]MRS2279 | To be determined experimentally | [12] |
Conclusion
The protocols and data presented here provide a comprehensive guide for researchers to perform and analyze P2Y1 receptor binding assays. Accurate determination of ligand binding affinities is essential for the identification and optimization of novel drug candidates targeting the P2Y1 receptor for the treatment of thrombosis and other related disorders. Adherence to these detailed methodologies will ensure robust and reproducible results, facilitating the advancement of P2Y1 receptor-targeted drug discovery programs.
References
- 1. Development of selective high affinity antagonists, agonists, and radioligands for the P2Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Molecular Mechanism of P2Y1 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two disparate ligand binding sites in the human P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P2Y1 Receptor (extracellular) Polyclonal Antibody, Atto™ 488 (APR-021-AG-50UL) [thermofisher.com]
- 9. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. graphpad.com [graphpad.com]
Troubleshooting & Optimization
MRS2500 Technical Support Center: Addressing Solubility Challenges in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the solubility of MRS2500, a potent and selective P2Y1 receptor antagonist, in aqueous buffers. Navigate through our troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Troubleshooting Guide: Common Solubility Issues
Researchers may encounter challenges when preparing solutions of MRS2500 in aqueous buffers for various in vitro and in vivo studies. This guide addresses the most common issues and provides practical solutions.
Issue 1: Precipitation When Preparing Stock Solutions
Problem: You observe particulate matter or cloudiness when trying to dissolve MRS2500 tetraammonium salt in water or an aqueous buffer to create a high-concentration stock solution.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Exceeding Solubility Limit | While the tetraammonium salt of MRS2500 is soluble in water up to 20 mM, attempting to create a more concentrated stock may lead to precipitation. | Do not exceed a stock concentration of 20 mM in water. For initial solubilization, use deionized water before diluting into a buffer. |
| Incorrect Solvent | Using a buffer with high salt concentration or unfavorable pH for the initial solubilization of the powder can reduce solubility. | First, dissolve the MRS2500 powder in sterile, deionized water to create a concentrated stock solution. This stock can then be diluted into the desired aqueous buffer. |
| Low Temperature | Attempting to dissolve the compound in a cold solvent can decrease the rate and extent of solubility. | Ensure your solvent (water or buffer) is at room temperature before attempting to dissolve the MRS2500. |
| Inadequate Mixing | Insufficient vortexing or sonication may result in incomplete dissolution. | Vortex the solution vigorously. If precipitation persists, brief sonication (in a water bath to avoid heating) can aid in dissolution. |
Issue 2: Precipitation Upon Dilution into Experimental Buffers (e.g., PBS, TRIS)
Problem: Your aqueous stock solution of MRS2500 is clear, but a precipitate forms when you dilute it into your final experimental buffer, such as Phosphate-Buffered Saline (PBS) or TRIS buffer.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Buffer Composition | Divalent cations (e.g., Ca²⁺, Mg²⁺) present in some buffers can interact with the phosphate groups of MRS2500, leading to the formation of insoluble salts. | If possible, use a buffer free of divalent cations for your final dilutions. If the experimental design requires these cations, add the MRS2500 stock solution to the buffer very slowly while vortexing to minimize localized high concentrations. |
| pH Shift | The pH of the final buffered solution may be at a point where the solubility of MRS2500 is reduced. | While specific pH stability data for MRS2500 is not extensively published, it is advisable to check the pH of your final solution. If precipitation is pH-dependent, consider using a different buffer system that maintains a pH where the compound is more soluble. |
| "Salting Out" Effect | High salt concentrations in some buffers can decrease the solubility of other solutes, including MRS2500. | If you suspect a "salting out" effect, try to use a buffer with a lower ionic strength, if compatible with your experimental setup. |
Issue 3: Cloudiness or Precipitation in Cell Culture Media
Problem: A precipitate forms when MRS2500 is added to cell culture media, either immediately or after a period of incubation.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Interaction with Media Components | Complex cell culture media contain numerous components, including salts, amino acids, vitamins, and proteins (from serum), which can interact with MRS2500 and cause it to precipitate.[1] | - Add the MRS2500 stock solution to the pre-warmed (37°C) cell culture medium dropwise while gently swirling the medium. - Perform a serial dilution of the stock solution in the culture medium to avoid a sudden change in solvent environment. |
| Presence of Serum | Proteins in fetal bovine serum (FBS) or other sera can bind to small molecules and, in some cases, lead to precipitation. | If using serum-containing media, prepare a more diluted intermediate stock of MRS2500 in a serum-free medium before adding it to the final serum-containing medium. |
| pH and Temperature Changes | The incubator environment (37°C, 5% CO₂) can alter the pH of the medium over time, potentially affecting the solubility of MRS2500. | Prepare fresh working solutions of MRS2500 in the medium immediately before each experiment. Avoid prolonged storage of MRS2500-containing media. |
Quantitative Data Summary
The solubility of MRS2500 is highly dependent on the solvent and the presence of other solutes. The following table summarizes the available quantitative data.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| Water | 20 | 12.59 | Data for the tetraammonium salt form. |
| PBS (pH 7.4) | Not explicitly reported | Not explicitly reported | Solubility is expected to be lower than in pure water due to the presence of salts. Empirical determination is recommended. |
| TRIS Buffer | Not explicitly reported | Not explicitly reported | Solubility may be influenced by the pH and concentration of the TRIS buffer. Empirical determination is recommended. |
| DMSO | >50 | >31.46 | While not an aqueous buffer, DMSO can be used to prepare a highly concentrated stock solution that is then diluted into an aqueous buffer. |
Experimental Protocols
Preparation of a 10 mM Aqueous Stock Solution of MRS2500
This protocol describes the preparation of a concentrated stock solution of MRS2500 tetraammonium salt in water.
Materials:
-
MRS2500 tetraammonium salt (powder)
-
Sterile, deionized water
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of MRS2500 powder to equilibrate to room temperature before opening.
-
Weigh the desired amount of MRS2500 powder.
-
Add the appropriate volume of sterile, deionized water to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM solution, use the molecular weight of the specific batch provided by the supplier (approximately 629.29 g/mol for the tetraammonium salt) to calculate the required mass.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If any particulate matter remains, sonicate the tube in a room temperature water bath for 5-10 minutes.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of MRS2500?
A1: The recommended solvent for preparing a primary stock solution of MRS2500 tetraammonium salt is sterile, deionized water, in which it is soluble up to 20 mM. For higher concentrations, DMSO can be used.
Q2: Can I dissolve MRS2500 directly into PBS?
A2: While it may be possible to dissolve MRS2500 directly in PBS at lower concentrations, it is recommended to first prepare a concentrated stock solution in deionized water and then dilute it into PBS. This approach minimizes the risk of precipitation due to interactions with salts in the buffer.
Q3: My MRS2500 precipitated in the cell culture medium. Can I still use it?
A3: It is not recommended to use cell culture medium that contains a precipitate. The presence of a precipitate indicates that the concentration of the soluble compound is unknown and likely lower than intended, which will affect the accuracy and reproducibility of your experimental results.
Q4: How should I store my aqueous stock solution of MRS2500?
A4: Aqueous stock solutions of MRS2500 should be stored in aliquots at -20°C for short-term storage and -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Q5: Is the solubility of MRS2500 pH-dependent?
A5: The solubility of compounds with ionizable groups, such as the phosphate groups in MRS2500, can be pH-dependent. While specific data for MRS2500 is limited, it is a good practice to ensure the pH of your final buffer is compatible with maintaining solubility. If you observe pH-dependent precipitation, you may need to adjust the pH or choose a different buffer system.
Q6: How does MRS2500 work?
A6: MRS2500 is a selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand ADP, couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).[2][3] By blocking this receptor, MRS2500 prevents these downstream signaling events.
References
MRS2179 Technical Support Center: Optimizing Concentration for Maximum Inhibition
Welcome to the technical support center for MRS2179, a selective P2Y1 receptor antagonist. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of MRS2179 for maximal inhibition in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MRS2179?
A1: MRS2179 is a competitive antagonist of the P2Y1 purinergic receptor.[1] It selectively binds to the P2Y1 receptor, preventing its activation by the endogenous agonist adenosine (B11128) diphosphate (B83284) (ADP). The P2Y1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to the Gq/11 protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] These second messengers trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, leading to various cellular responses.[2][4]
Q2: What is the recommended starting concentration for MRS2179 in an in vitro experiment?
A2: A common starting concentration for in vitro experiments is in the range of 1 to 10 µM.[5][6] However, the optimal concentration is highly dependent on the specific cell type, experimental conditions, and the concentration of the agonist being used. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.
Q3: How soluble is MRS2179 and what is the recommended solvent?
A3: The tetrasodium (B8768297) salt of MRS2179 is soluble in water up to 50 mM to 100 mM.[6][7][8] It is recommended to prepare fresh solutions for each experiment to ensure stability and potency. If storage is necessary, solutions can be stored at -20°C for up to one month.[8]
Q4: Is MRS2179 selective for the P2Y1 receptor?
A4: Yes, MRS2179 is a selective antagonist for the P2Y1 receptor.[1] It shows significantly lower affinity for other P2Y receptors (P2Y2, P2Y4, P2Y6, P2Y12, and P2Y13) and P2X receptors (P2X1, P2X2, P2X3, and P2X4).[1][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Suboptimal or no inhibition observed | Incorrect MRS2179 Concentration: The concentration may be too low to effectively compete with the agonist. | Perform a dose-response experiment to determine the IC50 value in your specific system. Start with a broad range of concentrations (e.g., 10 nM to 100 µM). |
| Agonist Concentration Too High: The concentration of the P2Y1 receptor agonist (e.g., ADP) may be too high, requiring a higher concentration of MRS2179 for effective competition. | If possible, lower the agonist concentration to a level that still elicits a measurable response (e.g., the EC50 or EC80). | |
| Degradation of MRS2179: Improper storage or handling can lead to the degradation of the compound. | Prepare fresh stock solutions of MRS2179 in water for each experiment. Avoid repeated freeze-thaw cycles. Store the solid compound and stock solutions at -20°C.[7][8] | |
| Cell Type Variability: Different cell types may express varying levels of the P2Y1 receptor, affecting the required concentration of the antagonist. | Characterize the P2Y1 receptor expression level in your cell line. The optimal concentration may need to be determined empirically for each cell type. | |
| Inconsistent results between experiments | Variability in Experimental Conditions: Minor variations in incubation time, temperature, or cell density can affect the outcome. | Standardize all experimental parameters. Ensure consistent cell passage numbers and confluency. |
| Issues with Agonist Stability: The agonist (e.g., ADP) may be degrading over the course of the experiment. | Prepare fresh agonist solutions for each experiment. | |
| Observed off-target effects | High Concentration of MRS2179: Although selective, at very high concentrations, MRS2179 may interact with other receptors. | Use the lowest effective concentration of MRS2179 as determined by your dose-response curve. Review the selectivity profile of MRS2179 to identify potential off-target receptors.[1] |
Quantitative Data Summary
The inhibitory potency of MRS2179 is typically reported as the binding affinity (Kb) or the concentration that produces 50% inhibition (IC50). These values can vary depending on the experimental system.
| Parameter | Value | Receptor | System | Reference |
| Kb | 100 nM | P2Y1 | - | [1] |
| Kb | 102 nM | P2Y1 | - | [6][9] |
| IC50 | 1.15 µM | P2X1 | - | [1] |
| IC50 | 12.9 µM | P2X3 | - | [1] |
| IC50 | 331 nM | P2Y1 | Turkey erythrocyte membranes | [6] |
| Effective Concentration | 20 µM | P2Y1 | Human Platelets (ADP-induced aggregation) | [10] |
| IC50 | 13.1 µM | P2Y1 | Rat Colon | [5] |
Detailed Experimental Protocol: Determining the Optimal MRS2179 Concentration
This protocol outlines a general method for determining the optimal inhibitory concentration of MRS2179 using a functional assay that measures a downstream effect of P2Y1 receptor activation (e.g., intracellular calcium mobilization).
1. Materials:
- MRS2179 tetrasodium salt
- P2Y1 receptor agonist (e.g., ADP)
- Cell line expressing the P2Y1 receptor
- Appropriate cell culture medium and reagents
- Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
- Calcium indicator dye (e.g., Fluo-4 AM)
- Plate reader with fluorescence detection capabilities
2. Cell Preparation:
- Plate cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
3. Dye Loading:
- Remove the culture medium and wash the cells with assay buffer.
- Load the cells with a calcium indicator dye according to the manufacturer's instructions.
- Incubate the cells to allow for dye uptake and de-esterification.
- Wash the cells with assay buffer to remove excess dye.
4. MRS2179 Incubation:
- Prepare a serial dilution of MRS2179 in assay buffer. A typical concentration range to test would be from 1 nM to 100 µM.
- Add the different concentrations of MRS2179 to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (assay buffer without MRS2179).
5. Agonist Stimulation and Data Acquisition:
- Prepare the P2Y1 agonist at a concentration that elicits a submaximal response (e.g., the EC80).
- Place the plate in the plate reader and begin recording the baseline fluorescence.
- Add the agonist to all wells simultaneously using an automated injector if available.
- Continue recording the fluorescence signal for a sufficient period to capture the peak calcium response.
6. Data Analysis:
- Calculate the change in fluorescence for each well.
- Normalize the data to the response of the vehicle control (0% inhibition) and a control with no agonist (100% inhibition).
- Plot the normalized response against the logarithm of the MRS2179 concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: P2Y1 Receptor Signaling Pathway and Inhibition by MRS2179.
Caption: Troubleshooting Workflow for Suboptimal MRS2179 Inhibition.
References
- 1. bio-techne.com [bio-techne.com]
- 2. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. P2Y receptor - Wikipedia [en.wikipedia.org]
- 5. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. MRS 2179 ammonium salt | P2Y1 antagonist | Hello Bio [hellobio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. MRS2179: a novel inhibitor of platelet function - PMC [pmc.ncbi.nlm.nih.gov]
unexpected off-target effects of P2Y1 antagonists
Welcome to the Technical Support Center for P2Y1 Antagonist Research. This resource provides troubleshooting guides and answers to frequently asked questions regarding unexpected off-target effects encountered during experiments with P2Y1 antagonists.
Frequently Asked Questions (FAQs)
Q1: My P2Y1 antagonist shows inhibitory effects in a P2Y1-knockout model. What is the likely cause?
A1: This strongly suggests an off-target effect. P2Y1 antagonists can interact with other cellular components. A primary suspect is the P2Y12 receptor, another ADP-sensitive purinergic receptor highly expressed on platelets that signals through a Gαi pathway.[1][2] Some compounds may exhibit activity at other P2Y subtypes or even P2X ligand-gated ion channels.[3][4] Additionally, consider direct modulation of ion channels, which has been reported for P2Y receptor ligands.[5]
Q2: I'm observing insurmountable antagonism with the allosteric antagonist BPTU in some assays but not others. Is this expected?
A2: Yes, this is an expected, though complex, off-target characteristic of BPTU. BPTU binds to an allosteric site on the external surface of the P2Y1 receptor, distinct from the orthosteric site where ADP and nucleotide antagonists like MRS2500 bind.[6][7] The nature of its antagonism (surmountable vs. insurmountable) can vary depending on the specific agonist used and the signaling pathway being measured (e.g., Gq/11 vs. β-arrestin recruitment).[6] This "probe dependence" is a key feature of its allosteric mechanism.
Q3: My supposedly "neutral" P2Y1 antagonist is reducing basal signaling in my cells, even without an agonist present. Why?
A3: You may be observing inverse agonism. The P2Y1 receptor can exhibit constitutive (agonist-independent) activity, maintaining a basal level of G-protein signaling and β-arrestin 2 recruitment.[8] Several well-known P2Y1 antagonists, including MRS2179, MRS2279, and MRS2500, have been shown to act as inverse agonists by suppressing this constitutive activity.[8][9] This effect would be observed as a decrease in the baseline signal in sensitive assays.
Q4: My nucleotide-based antagonist (e.g., MRS2500) seems to lose efficacy over time in my cell culture or in vivo experiment. What could be happening?
A4: Nucleotide and nucleoside-based P2Y1 antagonists are often susceptible to rapid hydrolysis by ecto-nucleotidases present in plasma and on cell surfaces.[10][11] This enzymatic degradation can convert the active antagonist into inactive or less active metabolites, reducing its effective concentration and leading to a perceived loss of efficacy. The rate of this hydrolysis can vary between species, complicating the translation of in vitro and in vivo results.[10]
Q5: I'm seeing unexpected inflammatory or anti-inflammatory effects that don't seem to be mediated by platelet aggregation. What signaling pathways could be involved?
A5: There is significant crosstalk between purinergic signaling and inflammatory pathways, particularly involving cyclooxygenase (COX). P2Y receptor activation can induce COX-2 expression, a key enzyme in the production of prostaglandins like PGE2.[12][13] Your P2Y1 antagonist could be interfering with this P2Y-COX axis, leading to unexpected modulation of inflammatory responses in cells like astrocytes or macrophages.[12][13]
Troubleshooting Guides
Guide 1: Differentiating On-Target P2Y1 Blockade from Off-Target P2Y12 Effects in Platelet Aggregation Assays
If you observe incomplete or unusual inhibition of ADP-induced platelet aggregation, follow these steps to dissect the contributions of P2Y1 and P2Y12 receptors.
-
Problem: Your P2Y1 antagonist only partially inhibits ADP-induced platelet aggregation, or the aggregation curve shows an unusual shape.
-
Hypothesis: The antagonist may have insufficient potency, or it may have off-target effects on the P2Y12 receptor, which also mediates ADP-dependent aggregation.[14][15]
-
Troubleshooting Workflow:
References
- 1. ahajournals.org [ahajournals.org]
- 2. Historical Lessons in Translational Medicine: Cyclooxygenase Inhibition and P2Y12 Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of neuronal ion channels via P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct Signaling Patterns of Allosteric Antagonism at the P2Y1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two disparate ligand binding sites in the human P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The P2Y(1) receptor as a target for new antithrombotic drugs: a review of the P2Y(1) antagonist MRS-2179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Crosstalk between P2Y receptors and cyclooxygenase activity in inflammation and tissue repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclo-oxygenase-2 mediates P2Y receptor-induced reactive astrogliosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of P2Y(1) and P2Y(12) receptor antagonists on platelet aggregation induced by different agonists in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Both the ADP receptors P2Y1 and P2Y12, play a role in controlling shape change in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with MRS2500
Welcome to the technical support center for MRS2500. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of MRS2500, a potent and selective P2Y1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is MRS2500 and what is its primary mechanism of action?
MRS2500 is a highly potent and selective antagonist for the P2Y1 receptor, a G-protein coupled receptor involved in ADP-induced platelet aggregation.[1] Its chemical name is 2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate.[2][3] The primary mechanism of action for MRS2500 is the competitive binding to the P2Y1 receptor, which blocks the binding of its endogenous agonist, adenosine diphosphate (ADP).[1] This inhibition prevents the downstream signaling cascade that leads to platelet aggregation.[1]
Q2: What are the recommended solvent and storage conditions for MRS2500?
MRS2500 is soluble in water up to 20 mM. For long-term storage, it is recommended to store the compound at -20°C.[4] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture.[4]
Q3: What are the typical working concentrations for MRS2500 in in vitro assays?
The effective concentration of MRS2500 can vary depending on the experimental system. However, based on published data, here are some key values:
| Parameter | Value | Cell/System Type |
| Ki | 0.78 nM | Recombinant human P2Y1 receptor |
| IC50 | 0.95 nM | ADP-induced aggregation of human washed platelets |
| IC50 | 0.49 µM | ADP-induced aggregation in human platelet-rich plasma (PRP) |
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Troubleshooting Inconsistent Results
Inconsistent results in experiments involving MRS2500 can arise from a variety of factors, from reagent handling to assay setup. This guide provides a structured approach to identifying and resolving common issues.
Problem 1: Higher than Expected IC50 Value
If you are observing a higher than expected IC50 value for MRS2500 in your platelet aggregation assays, consider the following potential causes and solutions:
-
Degradation of MRS2500: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the compound.
-
Solution: Prepare fresh stock solutions of MRS2500 and aliquot them to avoid repeated freeze-thaw cycles. Store as recommended (-20°C or -80°C).[4]
-
-
High Concentration of ADP: The concentration of ADP used to induce platelet aggregation can significantly impact the apparent potency of MRS2500.
-
Solution: Verify the concentration of your ADP stock and consider using a lower concentration of ADP in your assay. An ADP concentration that elicits a submaximal response is often ideal for antagonist characterization.
-
-
Issues with Platelet Preparation: The health and concentration of your platelets can affect the results.
-
Solution: Ensure that your platelet preparation (washed platelets or platelet-rich plasma) is fresh and handled carefully to avoid premature activation. Perform quality control checks, such as platelet counts, before each experiment.
-
Problem 2: High Variability Between Replicate Wells
High variability between replicate wells in a microplate-based assay can obscure real effects. Here are some common culprits and their solutions:
-
Pipetting Inaccuracy: Small errors in pipetting can lead to large variations in results, especially when working with potent compounds like MRS2500.
-
Solution: Ensure your pipettes are properly calibrated. Use a consistent pipetting technique and consider using reverse pipetting for viscous solutions.
-
-
Plate Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can lead to inconsistent results.
-
Solution: Avoid using the outermost wells of the plate for your experimental samples. Instead, fill these wells with buffer or media to create a humidity barrier.
-
-
Inadequate Mixing: Failure to properly mix the reagents in each well can result in heterogeneous reactions.
-
Solution: Gently mix the contents of each well after adding all reagents, either by gentle tapping or using an orbital shaker.
-
Problem 3: No Inhibitory Effect of MRS2500 Observed
If MRS2500 does not appear to inhibit ADP-induced platelet aggregation in your experiments, investigate the following possibilities:
-
Incorrect Receptor Subtype: Ensure that the P2Y1 receptor is the primary mediator of ADP-induced aggregation in your experimental system. In some cell types or species, other P2Y receptors like P2Y12 may play a more dominant role.[5]
-
Solution: Verify the expression of the P2Y1 receptor in your cells or platelets. Consider using a P2Y12-selective antagonist as a control to dissect the contribution of each receptor.
-
-
Inactive Compound: The MRS2500 you are using may be inactive due to degradation or poor quality.
-
Solution: If possible, test the activity of your MRS2500 lot in a validated assay system. If in doubt, obtain a fresh batch of the compound from a reputable supplier.
-
-
Assay Interference: Components of your assay buffer or media may be interfering with the activity of MRS2500.
-
Solution: Review your assay protocol and buffer composition. If possible, simplify the buffer to remove any non-essential components.
-
Experimental Protocols
Platelet Aggregation Assay
This protocol provides a general framework for assessing the inhibitory effect of MRS2500 on ADP-induced platelet aggregation.[1]
1. Preparation of Platelets:
-
Platelets can be prepared as washed platelets or as platelet-rich plasma (PRP) from fresh whole blood.
2. Incubation with MRS2500:
-
Pre-incubate the prepared platelets with varying concentrations of MRS2500 for a specified time (e.g., 10-15 minutes) at 37°C.
3. Induction of Aggregation:
-
Initiate platelet aggregation by adding a known concentration of ADP (e.g., 10 µM).
4. Measurement of Aggregation:
-
Monitor the change in light transmission through the platelet suspension using a platelet aggregometer. As platelets aggregate, the light transmission increases.
5. Data Analysis:
-
Calculate the percentage of inhibition of aggregation for each concentration of MRS2500.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the MRS2500 concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
P2Y1 Receptor Signaling Pathway and MRS2500 Inhibition
Caption: P2Y1 signaling and MRS2500 inhibition.
Troubleshooting Workflow for Inconsistent MRS2500 Results
Caption: Troubleshooting inconsistent MRS2500 results.
References
- 1. benchchem.com [benchchem.com]
- 2. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent degradation of MRS P2Y1 antagonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of MRS P2Y1 antagonists. Below you will find troubleshooting guides and frequently asked questions to help you prevent degradation and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for nucleotide-based MRS P2Y1 antagonists like MRS2179 and MRS2500?
A1: The principal cause of degradation for nucleotide-based P2Y1 antagonists is enzymatic hydrolysis by ectonucleotidases.[1] These cell-surface enzymes hydrolyze the phosphate (B84403) bonds in nucleotides, which can inactivate the antagonist or alter its selectivity. MRS2500 is designed to be more stable than MRS2179 due to its conformationally constrained (N)-methanocarba ring system.[2][3]
Q2: How can I prevent enzymatic degradation of my P2Y1 antagonist during an experiment?
A2: To minimize enzymatic degradation, consider the following strategies:
-
Use a more stable analog: MRS2500 is inherently more resistant to degradation than MRS2179.[2][3] For even greater stability, consider phosphonate (B1237965) analogs which have a non-hydrolyzable C-P bond.[3]
-
Work at lower temperatures: Whenever possible, perform experimental steps on ice to reduce enzyme activity.
-
Limit incubation times: Minimize the duration of experiments, especially when working with cells or tissues known to have high ectonucleotidase activity.
-
Include ectonucleotidase inhibitors: While this can be a solution, be aware that many P2 receptor antagonists can also inhibit ectonucleotidases, which may complicate the interpretation of your results.[3]
Q3: What are the recommended storage conditions for MRS P2Y1 antagonists?
A3: Both MRS2179 and MRS2500 should be stored at -20°C in a desiccated environment. Stock solutions should be prepared in an appropriate solvent (e.g., water for the tetraammonium salt of MRS2500), aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C.[4]
Q4: My non-nucleotide P2Y1 antagonist, such as BPTU, is showing poor activity. What could be the issue?
A4: Non-nucleotide antagonists like BPTU are not susceptible to ectonucleotidase degradation. However, they can present other challenges, most notably poor aqueous solubility.[5] If you are experiencing issues with BPTU, consider the following:
-
Solubility: Ensure the compound is fully dissolved. You may need to use a small amount of an organic solvent like DMSO before diluting into your aqueous experimental buffer. Be sure to include a vehicle control in your experiments.
-
Binding to plastics: Hydrophobic compounds can adsorb to plastic labware. Using low-adhesion tubes and pipette tips may help.
-
Allosteric mechanism: BPTU is an allosteric antagonist, meaning it binds to a site on the receptor different from the ADP binding site.[6][7] This can lead to different pharmacological properties compared to competitive antagonists like MRS2500.
Q5: Can pH affect the stability and activity of my P2Y1 antagonist?
A5: Yes, pH can influence both the stability of the compound and its interaction with the P2Y1 receptor. For nucleotide analogs, extreme pH values can lead to chemical hydrolysis of the phosphate groups. Furthermore, the ionization state of both the antagonist and the amino acid residues in the receptor's binding pocket are pH-dependent, which can affect binding affinity. It is recommended to perform experiments in a well-buffered physiological solution (e.g., HEPES-buffered saline at pH 7.4).
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected antagonist potency in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Antagonist Degradation | Prepare fresh dilutions of the antagonist for each experiment from a frozen stock. Minimize incubation times, especially with cell lines expressing high levels of ectonucleotidases. Consider switching to a more stable analog like MRS2500 if using MRS2179.[2][3] |
| Incorrect Agonist Concentration | Use a concentration of the agonist (e.g., ADP) that produces a submaximal response (EC |
| Cell Passage Number and Health | High passage numbers can lead to changes in receptor expression and signaling. Use cells with a consistent and low passage number. Ensure cells are healthy and have formed a confluent monolayer. |
| Assay Buffer Composition | Ensure the buffer is at a physiological pH (7.4) and contains appropriate divalent cations (e.g., Ca²⁺, Mg²⁺) as they can be crucial for receptor function. |
| Solubility Issues (Non-nucleotide antagonists) | For compounds like BPTU, ensure complete dissolution. Prepare a concentrated stock in DMSO and then dilute into the final assay buffer. Include a vehicle control to account for any solvent effects.[5] |
Issue 2: High background or no signal in radioligand binding assays.
| Potential Cause | Troubleshooting Step |
| High Non-Specific Binding | Reduce the concentration of the radioligand. Optimize the blocking agent in your assay buffer (e.g., BSA). Ensure thorough and rapid washing of the filters.[8] |
| Low Specific Binding | Verify the integrity of your receptor preparation (cell membranes). Increase the amount of membrane protein per well. Confirm the activity of your radioligand; it may have degraded. |
| Incorrect Assay Conditions | Optimize incubation time and temperature. Binding is often faster at room temperature but may have a better signal-to-noise ratio at 4°C.[9] Ensure the binding buffer has the correct pH and ionic strength. |
| Filtration Issues | Pre-soak filter mats in a blocking solution (e.g., polyethyleneimine) to reduce non-specific binding of the radioligand to the filter.[10] |
Data Presentation
Table 1: Comparative Potency of Selected P2Y1 Antagonists
| Antagonist | Receptor Species | Assay Type | Parameter | Value | Reference(s) |
| MRS2179 | Human | Radioligand Binding ([³H]MRS2279) | Kᵢ | 84 nM | [1] |
| Human | Functional Assay | Kʙ | 100 nM | [1] | |
| MRS2500 | Human | Radioligand Binding | Kᵢ | 0.78 nM | |
| Human | Platelet Aggregation | IC₅₀ | 0.95 nM | ||
| BPTU | Human | Membrane Binding Assay | Kᵢ | 6 nM | [5] |
| Rat/Mouse Colon | Functional Assay (IJP) | EC₅₀ | 0.3 µM / 0.06 µM | [7] |
Experimental Protocols & Methodologies
Protocol 1: Stability Assessment of P2Y1 Antagonists by HPLC
This protocol provides a general framework for assessing the stability of a P2Y1 antagonist in a buffered solution.
-
Preparation of Solutions:
-
Prepare a stock solution of the P2Y1 antagonist (e.g., 1 mM MRS2500 in water).
-
Prepare the test buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a quenching solution to stop degradation (e.g., a strong acid or base, or an organic solvent like acetonitrile).
-
-
Incubation:
-
Dilute the antagonist stock solution to a final concentration (e.g., 10 µM) in the pre-warmed test buffer at the desired temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately add the aliquot to the quenching solution to stop any further degradation.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC with UV detection.
-
Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., triethylammonium (B8662869) acetate (B1210297) or ammonium (B1175870) acetate) is typically used for nucleotide-like compounds.
-
Column: A C18 column is a common choice.
-
Detection: Monitor the absorbance at a wavelength where the antagonist has a strong absorbance (e.g., ~270 nm for adenine-based compounds).
-
-
Data Analysis:
-
Quantify the peak area of the intact antagonist at each time point.
-
Plot the percentage of the remaining antagonist against time.
-
Calculate the degradation rate constant and the half-life (t₁₂) of the antagonist under the tested conditions.
-
Protocol 2: ADP-Induced Platelet Aggregation Assay
This assay measures the ability of a P2Y1 antagonist to inhibit platelet aggregation induced by ADP.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.
-
-
Assay Procedure:
-
Pre-warm PRP aliquots to 37°C.
-
Calibrate a platelet aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.
-
Add the P2Y1 antagonist at various concentrations (or vehicle control) to the PRP and incubate for a specified time.
-
Initiate platelet aggregation by adding a submaximal concentration of ADP.
-
Record the change in light transmittance for several minutes.
-
-
Data Analysis:
-
Determine the maximal aggregation for each concentration of the antagonist.
-
Plot the percentage inhibition of aggregation versus the antagonist concentration.
-
Calculate the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the ADP-induced aggregation.[1]
-
Visualizations
Caption: P2Y1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Stability Assessment.
Caption: Degradation Pathways of Nucleotide Antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Two disparate ligand binding sites in the human P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BPTU, an allosteric antagonist of P2Y1 receptor, blocks nerve mediated inhibitory neuromuscular responses in the gastrointestinal tract of rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. swordbio.com [swordbio.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. researchgate.net [researchgate.net]
cell viability concerns with high concentrations of MRS2179
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of MRS2179, with a specific focus on cell viability at high concentrations.
Frequently Asked Questions (FAQs)
Q1: Is MRS2179 known to be cytotoxic at high concentrations?
A1: Based on available research, MRS2179 has not been shown to affect cell viability at concentrations up to 50 µM in glioblastoma cell lines. A study on U251 and patient-derived LS12 glioblastoma cells found that treatment with MRS2179 for 24 hours at concentrations ranging from 5 µM to 50 µM did not result in a change in cell viability as measured by the MTT assay.[1] While this study provides valuable data, it is important to note that cytotoxic effects could be cell-type specific or emerge at concentrations higher than 50 µM or with longer incubation times.
Q2: What is the primary mechanism of action of MRS2179?
A2: MRS2179 is a selective and competitive antagonist of the P2Y1 purinergic receptor.[2] The P2Y1 receptor is a G protein-coupled receptor (GPCR) that is activated by adenosine diphosphate (ADP).[3] By blocking this receptor, MRS2179 inhibits downstream signaling pathways involved in processes such as platelet aggregation and cell proliferation.[4]
Q3: I am observing unexpected cell death in my cultures treated with high concentrations of MRS2179. What could be the cause?
A3: If you are observing cell death, it may be due to factors other than direct cytotoxicity of the compound. Consider the following possibilities:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve MRS2179 is not exceeding levels toxic to your specific cell line (typically <0.5%).[5]
-
Off-Target Effects: At very high concentrations, the selectivity of any compound can decrease. While MRS2179 is selective for P2Y1, extremely high concentrations might lead to off-target effects.
-
Cell Culture Conditions: Suboptimal culture conditions, such as nutrient depletion, pH shift, or contamination, can sensitize cells to any treatment.[5]
-
Secondary Effects of P2Y1 Inhibition: In some cell types, prolonged blockade of P2Y1-mediated signaling could potentially interfere with essential cellular processes, indirectly leading to reduced viability.
Q4: What are the recommended working concentrations for MRS2179 in cell culture experiments?
A4: The optimal concentration of MRS2179 is experiment-dependent. For P2Y1 receptor antagonism, a concentration of 1 µM has been shown to produce a significant rightward shift in the concentration-response curve of the agonist 2-MeSADP.[6] In cell viability studies on glioblastoma cells, concentrations up to 50 µM were used without observed toxicity.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Troubleshooting Guide: Unexpected Low Cell Viability
If you encounter lower-than-expected cell viability when using MRS2179, follow this troubleshooting guide.
| Observation | Potential Cause | Recommended Action |
| Low viability across all wells (including controls) | Cell culture contamination (e.g., mycoplasma). | Test for mycoplasma. If positive, discard cultures and start with a fresh, uncontaminated stock. |
| Poor initial cell health or incorrect seeding density. | Ensure cells are in the logarithmic growth phase before seeding. Optimize seeding density for your specific cell line and assay duration. | |
| Low viability only at the highest concentrations of MRS2179 | Solvent toxicity. | Run a vehicle control with the highest concentration of your solvent (e.g., DMSO) to determine its effect on cell viability.[5] |
| Compound precipitation. | Inspect the culture medium for any signs of precipitation at high concentrations. Ensure MRS2179 is fully dissolved in the stock solution and diluted appropriately. | |
| Inconsistent results between replicate wells | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding. Pipette carefully and mix the cell suspension between seeding replicates. |
| "Edge effect" in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
Data Summary
The following table summarizes the available data on the effect of MRS2179 on the viability of glioblastoma cells.
| Cell Line | Concentration Range | Treatment Duration | Assay | Observed Effect on Viability | Reference |
| U251 (Glioblastoma) | 5 µM - 50 µM | 24 hours | MTT | No change in cell viability | [1] |
| LS12 (Patient-derived Glioblastoma) | 5 µM - 50 µM | 24 hours | MTT | No change in cell viability | [1] |
Experimental Protocols
Protocol: MTT Cell Viability Assay
This protocol is adapted from studies assessing the effect of P2Y receptor antagonists on glioblastoma cell viability.[1]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
MRS2179 stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Plate reader capable of measuring absorbance at 595 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of MRS2179 in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest MRS2179 concentration).
-
Remove the old medium from the cells and add 100 µL of the prepared MRS2179 dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24 hours) at 37°C and 5% CO2.
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3 hours at 37°C.
-
After the 3-hour incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 595 nm using a microplate reader.
-
Express cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: Workflow for assessing cell viability after MRS2179 treatment.
Caption: Simplified P2Y1 receptor signaling pathway inhibited by MRS2179.
Caption: Decision tree for troubleshooting low cell viability results.
References
- 1. P2Y12 receptor antagonism inhibits proliferation, migration and leads to autophagy of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 3. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human P2Y1 Receptor: Molecular Modeling and Site-Directed Mutagenesis as Tools To Identify Agonist and Antagonist Recognition Sites - PMC [pmc.ncbi.nlm.nih.gov]
P2Y1 Receptor Blockade Specificity: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity of P2Y1 receptor blockade in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with P2Y1 receptor antagonists.
Issue 1: Low Potency or Efficacy of P2Y1 Antagonist in Functional Assays
Question: My P2Y1 antagonist shows high affinity in binding assays but low potency or efficacy in functional assays (e.g., calcium imaging, platelet aggregation). What are the potential causes and solutions?
Answer:
This discrepancy can arise from several factors related to the antagonist's properties and the experimental conditions.
Potential Causes:
-
Antagonist Degradation: Nucleotide-based antagonists can be susceptible to hydrolysis by ectonucleotidases present in cell cultures or plasma preparations. This degradation reduces the effective concentration of the antagonist at the receptor.
-
Partial Agonism: Some compounds initially identified as antagonists may exhibit partial agonist activity, especially at higher concentrations. This can lead to a plateau in the inhibition curve and reduced maximal efficacy.
-
Allosteric Effects: Allosteric modulators can have different effects on agonist binding versus functional signaling. For example, an allosteric antagonist might inhibit agonist-induced G protein activation without fully displacing the agonist from its binding site.[1]
-
Assay-Specific Factors: The sensitivity of the functional assay, receptor expression levels, and the specific agonist used can all influence the apparent potency of an antagonist.
Solutions:
-
Use Stable Analogs: Whenever possible, utilize non-nucleotide antagonists or nucleotide analogs designed for increased stability.
-
Include Ectonucleotidase Inhibitors: In assays with primary cells or tissues, consider including a cocktail of ectonucleotidase inhibitors to prevent the degradation of nucleotide-based antagonists.
-
Thorough Pharmacological Characterization: Perform Schild analysis to determine if the antagonism is competitive. A Schild regression slope significantly different from unity may suggest non-competitive or allosteric interactions.
-
Optimize Functional Assays: Ensure that the agonist concentration used is near its EC80 to provide a sufficient window for observing inhibition. Titrate both the agonist and antagonist over a wide range of concentrations.
-
Control for Partial Agonism: Test the antagonist alone in the functional assay to detect any agonist activity.
Issue 2: Observed Off-Target Effects and Lack of Specificity
Question: I am observing effects in my experiment that I suspect are not mediated by the P2Y1 receptor, even when using a "selective" antagonist. How can I confirm the specificity of the blockade?
Answer:
Ensuring the specificity of P2Y1 receptor blockade is critical for accurate data interpretation. Several experimental controls can be implemented to validate the on-target effect of your antagonist.
Experimental Controls for Specificity:
-
Use Structurally Unrelated Antagonists: Confirm your findings with at least two structurally distinct P2Y1 antagonists. If both compounds produce the same effect, it is more likely to be a P2Y1-mediated phenomenon.
-
Knockdown or Knockout Models: The most definitive way to confirm specificity is to use cells or tissues where the P2Y1 receptor has been genetically knocked down (e.g., with siRNA) or knocked out. The antagonist should have no effect in these models.
-
Receptor Expression System: Test the antagonist in a heterologous expression system (e.g., HEK293 or CHO cells) transfected with the P2Y1 receptor. This allows you to study the antagonist's effect in a clean system with a known receptor target.
-
Panel of P2Y Receptors: Characterize the antagonist's activity against a panel of other P2Y receptors, especially those that are co-expressed in your experimental system (e.g., P2Y12 in platelets). This will help you understand its selectivity profile.
-
Selective Agonists: Use a highly selective P2Y1 agonist, such as MRS2365, to stimulate the receptor. The effect of the selective agonist should be blocked by your antagonist.
Issue 3: High Background or Low Signal-to-Noise Ratio in Assays
Question: My P2Y1 receptor assay (e.g., radioligand binding, calcium imaging) is suffering from high background or a low signal-to-noise ratio. What are some common causes and how can I improve my assay window?
Answer:
A robust signal-to-noise ratio is essential for reliable data. High background can be caused by a variety of factors, from reagent quality to procedural issues.
Troubleshooting High Background and Low Signal:
| Assay Type | Potential Cause | Solution |
| Radioligand Binding | High Nonspecific Binding: The radioligand is binding to non-receptor components like lipids or filter plates. | - Reduce the concentration of the radioligand. - Increase the number and volume of washes. - Use a structurally different compound to define nonspecific binding. - Consider pre-treating filters with a blocking agent like polyethyleneimine (PEI). |
| Low Specific Binding: The signal from the receptor is weak. | - Increase the amount of membrane protein per well. - Ensure the radioligand has high specific activity. - Confirm receptor expression in your membrane preparation. | |
| Calcium Imaging | High Background Fluorescence: Autofluorescence from cells, media, or the plate itself. | - Use phenol (B47542) red-free media during the assay. - Wash cells thoroughly after dye loading. - Use black-walled, clear-bottom plates to reduce light scatter. |
| Low Signal: The calcium response to the agonist is weak. | - Optimize the concentration of the calcium-sensitive dye and loading conditions (time, temperature). - Ensure the agonist is potent and used at an appropriate concentration (e.g., EC80). - Check the health and viability of your cells. |
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target receptors for P2Y1 antagonists?
A1: The most common off-target receptors for P2Y1 antagonists are other members of the P2Y receptor family, particularly the P2Y12 receptor, which is also activated by ADP and is highly expressed in platelets.[2][3] Some antagonists may also show activity at other P2Y subtypes like P2Y2, P2Y4, P2Y6, P2Y11, P2Y13, and P2Y14, as well as P2X receptors.[4] It is crucial to consult the selectivity profile of your chosen antagonist.
Q2: How can I distinguish between P2Y1 and P2Y12 receptor-mediated effects in platelet aggregation assays?
A2: Differentiating between P2Y1 and P2Y12 signaling in platelets can be achieved by using selective antagonists for each receptor. The P2Y1 receptor is primarily responsible for initiating platelet shape change and weak, reversible aggregation, while the P2Y12 receptor is crucial for amplifying and sustaining the aggregation response.[2][5] By using a selective P2Y1 antagonist like MRS2500 or a selective P2Y12 antagonist like cangrelor (B105443) or ticagrelor (B1683153), you can dissect the contribution of each receptor to the overall aggregation response.[5]
Q3: What is the difference between an orthosteric and an allosteric P2Y1 antagonist?
A3: An orthosteric antagonist, such as MRS2500, binds to the same site as the endogenous agonist (ADP).[6] An allosteric antagonist, like BPTU, binds to a different site on the receptor, inducing a conformational change that prevents receptor activation.[6][7] Allosteric antagonists can have different pharmacological profiles, such as being non-competitive or exhibiting probe dependence, where their effects vary depending on the agonist used.[1]
Q4: Are there any commercially available radioligands for P2Y1 receptor binding assays?
A4: Yes, several radioligands are available for studying the P2Y1 receptor. Highly selective and high-affinity antagonist radioligands such as [3H]MRS2279 and [32P]MRS2500 are commonly used to quantify P2Y1 receptors in various tissues and cell lines.[8][9]
Q5: What are some key considerations when working with nucleotide-based P2Y1 antagonists?
A5: The primary consideration when using nucleotide-based P2Y1 antagonists, such as MRS2179, is their potential for degradation by ectonucleotidases.[10] This can lead to an underestimation of their potency in functional assays. It is also important to be aware that their metabolites may have off-target effects. Therefore, using stabilized analogs or including ectonucleotidase inhibitors in the assay buffer is recommended.
Data Presentation
Table 1: Selectivity Profile of Common P2Y1 Receptor Antagonists
| Antagonist | P2Y1 Ki/IC50/Kb | P2Y2 | P2Y4 | P2Y6 | P2Y11 | P2Y12 | P2Y13 | P2Y14 | Reference |
| MRS2500 | 0.78 nM (Ki) | >10 µM | >10 µM | >10 µM | >10 µM | >10 µM | >10 µM | >10 µM | [11] |
| MRS2179 | 100 nM (Kb) | Inactive | Inactive | Inactive | - | - | - | - | [4] |
| 1.15 µM (IC50 vs P2X1) | [4] | ||||||||
| 12.9 µM (IC50 vs P2X3) | [4] | ||||||||
| BPTU | 6 nM (Ki) | - | - | - | - | - | - | - | [12] |
| 60-300 nM (EC50) | - | - | - | - | - | - | - | [7] | |
| Cangrelor | - | - | - | - | - | Potent Antagonist | Weak Antagonist | - | [1][12][13] |
Experimental Protocols
Protocol 1: P2Y1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound for the P2Y1 receptor using a competitive radioligand binding assay with [³H]MRS2500.
Materials:
-
Cell membranes expressing the P2Y1 receptor (e.g., from transfected HEK293 cells or platelets)
-
[³H]MRS2500 (radioligand)
-
Unlabeled MRS2500 (for determining non-specific binding)
-
Test compounds
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA
-
Wash Buffer: Ice-cold Binding Buffer
-
96-well filter plates (e.g., GF/C) pre-soaked in 0.3% PEI
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes according to standard protocols and determine the protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of Binding Buffer
-
50 µL of test compound at various concentrations (or unlabeled MRS2500 for non-specific binding, typically at 10 µM)
-
50 µL of [³H]MRS2500 (at a concentration close to its Kd, e.g., 1-5 nM)
-
50 µL of cell membranes (typically 10-50 µg of protein)
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a cell harvester.
-
Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Drying: Dry the filter plate completely.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: P2Y1 Receptor-Mediated Calcium Imaging Assay
Objective: To measure the inhibitory effect of a test compound on P2Y1 receptor-mediated intracellular calcium mobilization.
Materials:
-
Cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells, CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
P2Y1 receptor agonist (e.g., ADP or 2-MeSADP)
-
Test compounds
-
Fluorescence microplate reader with automated liquid handling
Procedure:
-
Cell Plating: Seed cells into a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with 100 µL of HBSS to remove excess dye.
-
Compound Incubation: Add 50 µL of HBSS containing the test compound at various concentrations to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
Calcium Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Add 50 µL of the P2Y1 agonist (at a concentration that elicits a submaximal response, e.g., EC80) to all wells simultaneously using the instrument's liquid handler.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the baseline fluorescence. Plot the response as a function of the test compound concentration and fit the data to determine the IC50 value.
Protocol 3: ADP-Induced Platelet Aggregation Assay
Objective: To assess the inhibitory effect of a test compound on ADP-induced platelet aggregation.
Materials:
-
Freshly drawn human blood collected in 3.2% sodium citrate
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
ADP solution
-
Test compounds
-
Saline solution
-
Platelet aggregometer
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
-
-
Aggregometer Setup:
-
Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).
-
-
Assay Procedure:
-
Pipette 450 µL of PRP into a cuvette with a stir bar.
-
Add 50 µL of the test compound at various concentrations (or vehicle control) and incubate for 5 minutes at 37°C.
-
Add 50 µL of ADP solution (typically 5-10 µM) to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: Determine the maximal aggregation percentage for each condition. Plot the percentage of inhibition of aggregation as a function of the test compound concentration to determine the IC50 value.
Visualizations
References
- 1. Deciphering biased inverse agonism of cangrelor and ticagrelor at P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. revvity.com [revvity.com]
- 4. benchchem.com [benchchem.com]
- 5. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Molecular Mechanism of P2Y1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tocris.com [tocris.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Cangrelor: a novel P2Y12 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 11. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cangrelor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
overcoming limitations of P2Y1 antagonists in vivo
Welcome to the technical support center for researchers utilizing P2Y1 antagonists in in vivo experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and limitations.
Troubleshooting Guides
This section addresses specific issues you may encounter during your in vivo experiments with P2Y1 antagonists, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor or Inconsistent Efficacy of the P2Y1 Antagonist
Question: My P2Y1 antagonist shows potent activity in vitro, but I'm observing weak or highly variable antithrombotic effects in my in vivo model. What could be the cause?
Answer: This is a common challenge that can stem from several factors related to the drug's physicochemical properties and the biological system.
-
Potential Causes & Solutions:
-
Poor Oral Bioavailability: Many P2Y1 antagonists, particularly non-nucleotide structures like BPTU, suffer from poor aqueous solubility and low oral bioavailability.[1][2] For instance, BPTU showed a bioavailability of only 18% in preclinical studies.[1][2]
-
Solution:
-
Formulation Strategies: For preclinical studies, consider formulating the compound in a solution with co-solvents or as a suspension to improve absorption. Prodrug approaches, such as creating an ethyl ester, have also been explored to enhance bioavailability.[1]
-
Alternative Administration Route: If oral administration is not critical for the experimental question, switch to intravenous (IV) or intraperitoneal (IP) injection to bypass absorption issues and ensure systemic exposure. The potent antagonist MRS2500 is typically administered intravenously in mouse and monkey studies.[3][4][5]
-
-
-
Rapid Metabolism and Short Half-Life: Nucleotide-based antagonists can be rapidly hydrolyzed by ectonucleotidases in the blood, and even non-nucleotide antagonists can be subject to rapid metabolism, leading to a short duration of action.[6] For example, one non-nucleotide antagonist was reported to have a half-life of only 2.8 hours in rats.[7]
-
Solution:
-
Pharmacokinetic Studies: Conduct preliminary pharmacokinetic (PK) studies in your chosen species to determine the compound's half-life (t½), time to maximum concentration (Tmax), and clearance rate. This will inform the optimal dosing regimen.
-
Dosing Regimen: Instead of a single bolus dose, consider a continuous infusion or more frequent dosing to maintain therapeutic concentrations of the antagonist throughout the experiment. For MRS2500, an IV bolus followed by a continuous infusion is a common strategy in non-human primate studies.[5][8]
-
-
-
Species-Specific Differences: The expression levels of P2Y1 receptors and the metabolic pathways for drug clearance can vary significantly between species.[1] A compound optimized for human receptors may have lower affinity for the rodent equivalent.
-
Solution:
-
In Vitro Cross-Reactivity: Before starting in vivo studies, test the antagonist's potency (IC50) on platelets or cells expressing the P2Y1 receptor from the species you plan to use in your in vivo model.
-
Literature Review: Thoroughly review the literature for data on your specific antagonist in the chosen animal model. If data is unavailable, consider using a more well-characterized compound for initial proof-of-concept studies.
-
-
-
Issue 2: Unexpected Off-Target Effects or Toxicity
Question: I'm observing unexpected physiological changes in my animals that don't seem related to platelet inhibition (e.g., changes in blood pressure, neurological signs). Could this be due to my P2Y1 antagonist?
Answer: Yes, off-target effects are a significant concern, especially given the widespread expression of P2Y1 receptors beyond platelets.
-
Potential Causes & Solutions:
-
Lack of Selectivity: The antagonist may be interacting with other P2Y receptor subtypes (e.g., P2Y12) or other unrelated receptors.[1]
-
Solution:
-
Selectivity Profiling: If not already done, perform a comprehensive selectivity screen where the compound is tested against a panel of other P2Y receptors and a broad range of common off-target proteins (e.g., other GPCRs, ion channels).
-
Use of Control Compounds: Include control compounds in your experiments. For example, to confirm the effects are P2Y1-specific and not due to P2Y12 inhibition, run a parallel group with a highly selective P2Y12 antagonist. To rule out off-target effects on P2Y2 receptors, the selective antagonist AR-C118925 can be used.[9]
-
-
-
Ubiquitous P2Y1 Expression: P2Y1 receptors are found in various tissues, including smooth muscle, endothelial cells, and neurons in the central and enteric nervous systems.[10][11] Antagonism of these receptors could lead to unintended physiological consequences.
-
Solution:
-
Dose-Response Studies: Conduct a careful dose-response study to find the lowest effective dose that provides the desired antithrombotic effect with minimal side effects.
-
Monitor Vital Signs: During your in vivo experiments, monitor relevant physiological parameters such as heart rate, blood pressure, and body temperature. For neurological effects, consider a basic functional assessment.
-
Histopathology: At the end of the study, perform a histopathological examination of major organs to check for any signs of toxicity.
-
-
-
Issue 3: Discrepancy Between Antithrombotic Efficacy and Bleeding Risk
Question: My P2Y1 antagonist is a potent antithrombotic, but it also causes excessive bleeding, making it difficult to find a therapeutic window. How can I manage this?
Answer: Balancing antithrombotic efficacy and bleeding risk is a key challenge in the development of all antiplatelet agents.
-
Potential Causes & Solutions:
-
High Dose or Over-inhibition: The dose of the antagonist may be too high, leading to a complete shutdown of P2Y1-mediated platelet function, which is also important for primary hemostasis.
-
Solution:
-
Titrate the Dose: Perform a dose-ranging study and measure both thrombosis (e.g., time to occlusion in a ferric chloride model) and hemostasis (e.g., tail bleeding time) at each dose. This will help you identify a dose that provides significant antithrombotic protection with only a moderate increase in bleeding time. For example, studies with MRS2500 showed it could provide strong antithrombotic effects with only a moderate prolongation of bleeding time.[3][4]
-
-
-
Combined Effects with Anesthesia or Other Medications: The anesthetic used or other experimental interventions could be exacerbating the bleeding risk.
-
Solution:
-
Review Anesthetic Protocol: Some anesthetics can have effects on cardiovascular function and coagulation. Ensure you are using a standard, well-validated anesthetic regimen for your model and that it is consistent across all experimental groups.
-
Control for Confounding Variables: Be mindful of any other substances administered to the animals that could influence hemostasis.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key differences between nucleotide and non-nucleotide P2Y1 antagonists?
A1: Nucleotide antagonists (e.g., MRS2500) are structurally related to the endogenous agonist ADP. They are often highly potent and selective but generally suffer from poor metabolic stability (due to hydrolysis by ectonucleotidases) and low oral bioavailability, making them more suitable for intravenous administration in acute in vivo studies.[6] Non-nucleotide antagonists (e.g., BPTU) have more drug-like structures and are developed with the goal of oral bioavailability. However, they can face challenges with poor aqueous solubility and have their own metabolic liabilities.[1][2]
Q2: How do I choose the right animal model for my in vivo studies?
A2: The choice of model depends on your research question:
-
For arterial thrombosis: The ferric chloride-induced carotid artery thrombosis model is widely used and highly reproducible. It allows for the quantitative measurement of thrombus formation and time to vessel occlusion.[7] Laser-induced vessel wall injury is another well-regarded model.[4]
-
For systemic thromboembolism: An intravenous infusion of a mixture of collagen and epinephrine (B1671497) can be used to induce systemic thromboembolism, with survival as the primary endpoint.[4]
-
To assess bleeding risk: The tail transection or tail clip bleeding time assay is the standard method for evaluating the impact of an antithrombotic agent on hemostasis.[6]
Q3: Why is it important to measure both bleeding time and blood loss in hemostasis assays?
A3: While bleeding time is the most common endpoint, it only measures the time to form an initial platelet plug. Measuring total blood loss can provide a more sensitive and quantitative assessment of the quality and stability of that clot, especially when evaluating partial inhibition of platelet function.
Q4: Can I use a P2Y1 antagonist in combination with a P2Y12 antagonist like clopidogrel?
A4: Yes, and this is a promising therapeutic strategy. P2Y1 and P2Y12 receptors play complementary roles in platelet activation, with P2Y1 initiating the response and P2Y12 amplifying and sustaining it.[11] Studies have shown that combining a P2Y1 antagonist (like MRS2500) with a P2Y12 antagonist can lead to increased antithrombotic efficacy compared to either agent alone.[4]
Q5: What does it mean if a P2Y1 antagonist is described as an "inverse agonist"?
A5: Recent research has shown that the P2Y1 receptor can be constitutively active, meaning it can signal even in the absence of an agonist like ADP. A traditional antagonist simply blocks the agonist from binding. An inverse agonist goes a step further by binding to the receptor and stabilizing it in an inactive state, thereby reducing its basal, constitutive activity. P2Y1 antagonists like MRS2179, MRS2279, and MRS2500 have been shown to act as inverse agonists.[12]
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used P2Y1 antagonists to aid in compound selection and experimental design.
Table 1: In Vitro Potency of P2Y1 Antagonists
| Antagonist | Type | Assay | Species | Potency (IC50 or Ki) | Reference(s) |
| MRS2500 | Nucleotide | Radioligand Binding (Ki) | Human | 0.78 nM | [13] |
| Platelet Aggregation (IC50) | Human | 0.95 nM | [13] | ||
| BPTU | Non-nucleotide | Membrane Binding (Ki) | Human | 6 nM | [1][2] |
| Platelet Aggregation (IC50) | Human | 2.1 µM | [1][2] | ||
| fIJP Inhibition (EC50) | Mouse | 0.06 µM | [14] | ||
| fIJP Inhibition (EC50) | Rat | 0.3 µM | [14] | ||
| BMS-884775 | Non-nucleotide | Calcium Flux (IC50) | Human | 0.1 nM | |
| Compound 7 | Non-nucleotide | P2Y1R Inhibition (IC50) | Not Specified | 3.9 µM | [1] |
| P2Y12R Inhibition (IC50) | Not Specified | 148.9 µM | [1] | ||
| MRS2179 | Nucleotide | P2Y1R Inhibition (EC50) | Not Specified | 0.33 µM | [7] |
| MRS2211 | Nucleotide | IP3 Formation (pIC50) | Human | 5.97 | [13] |
Table 2: In Vivo Pharmacokinetic and Efficacy Data of P2Y1 Antagonists
| Antagonist | Species | Administration | Dose | Key Finding(s) | Reference(s) |
| MRS2500 | Mouse | IV | 2 mg/kg | Inhibited ex vivo platelet aggregation for at least 60 min; moderate bleeding time prolongation. | [4] |
| Cynomolgus Monkey | IV | 0.09 + 0.14 mg/kg/h | 57% reduction in thrombus weight; 2.1-fold increase in bleeding time. | [5] | |
| Cynomolgus Monkey | IV | 0.45 + 0.68 mg/kg/h | 88% reduction in thrombus weight; 4.9-fold increase in bleeding time. | [5] | |
| BPTU | Not Specified | Oral | Not Specified | Low bioavailability (F=18%). | [1][2] |
| BMS-884775 | Rat | Oral | 5 mg/kg | Bioavailability (F=28%). | [1] |
| Monkey | Oral | 5 mg/kg | Bioavailability (F=6%). | [1] | |
| Compound 7 | Rat | Oral | 10 mg/kg | t½ = 13 h; Bioavailability (F=32.4%). Comparable antithrombotic efficacy to ticagrelor (B1683153) with reduced bleeding risk. | [1] |
| Unnamed Non-nucleotide | Rat | Oral | Not Specified | t½ = 2.8 h. | [7] |
Experimental Protocols
Protocol 1: In Vitro ADP-Induced Platelet Aggregation Assay
This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry (LTA), the gold standard for in vitro platelet function testing.[15]
1. Materials:
-
Freshly drawn human or animal venous blood collected into 3.2% or 3.8% sodium citrate (B86180) anticoagulant.
-
Adenosine (B11128) diphosphate (B83284) (ADP) as the agonist.
-
P2Y1 antagonist of interest.
-
Saline solution (0.9% NaCl).
-
Platelet aggregometer.
-
Centrifuge.
2. Procedure:
-
Prepare Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature. Carefully collect the upper PRP layer.
-
Prepare Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes to pellet the remaining cells. Collect the supernatant PPP.
-
Calibrate Aggregometer: Set the aggregometer baseline (0% aggregation) using PRP and the maximum aggregation (100%) using PPP.
-
Assay: a. Pipette a known volume of PRP (e.g., 450 µL) into a cuvette with a stir bar and place it in the aggregometer at 37°C. b. Add the P2Y1 antagonist (at various concentrations) or vehicle control to the PRP and incubate for 2-5 minutes. c. Add a specific concentration of ADP (e.g., 5-10 µM) to induce platelet aggregation. d. Record the change in light transmission for 5-10 minutes.
-
Data Analysis: The inhibitory effect of the antagonist is determined by the reduction in the maximum aggregation percentage compared to the vehicle control. Calculate the IC50 value from the concentration-response curve.
Protocol 2: In Vivo Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice
This model is widely used to evaluate the efficacy of antithrombotic agents by inducing endothelial injury and subsequent thrombus formation.[7]
1. Materials:
-
Anesthetic (e.g., ketamine/xylazine cocktail).
-
Surgical microscope or stereomicroscope.
-
Doppler flow probe and flowmeter.
-
Filter paper (1x2 mm strips).
-
Ferric chloride (FeCl₃) solution (e.g., 5-10% in distilled water).
-
Surgical instruments (forceps, scissors).
-
Saline solution.
2. Procedure:
-
Anesthesia and Surgery: a. Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature. b. Make a midline cervical incision to expose the left common carotid artery. c. Carefully dissect the artery from the surrounding connective tissue and vagus nerve.
-
Flow Probe Placement: a. Place a small Doppler flow probe around the carotid artery to measure baseline blood flow.
-
Thrombus Induction: a. Place a small piece of plastic or foil underneath the isolated artery to protect the surrounding tissue. b. Saturate a small piece of filter paper with the FeCl₃ solution. c. Apply the FeCl₃-soaked filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).
-
Monitoring and Endpoint: a. After removing the filter paper, rinse the area with saline. b. Continuously monitor blood flow using the Doppler probe. c. The primary endpoint is the time to stable occlusion, defined as the time from FeCl₃ application until blood flow ceases (or drops below a predefined threshold, e.g., 10% of baseline) for a sustained period.
Protocol 3: In Vivo Tail Bleeding Time Assay in Mice
This assay assesses the effect of a test compound on primary hemostasis.
1. Materials:
-
Anesthetic (optional, but recommended for consistency).
-
Mouse restrainer.
-
Scalpel or sharp blade.
-
Beaker or tube with pre-warmed saline (37°C).
-
Filter paper.
-
Stopwatch.
2. Procedure:
-
Compound Administration: Administer the P2Y1 antagonist or vehicle control at a predetermined time before the assay (based on its PK profile).
-
Anesthesia and Positioning: Anesthetize the mouse and place it in a restrainer.
-
Tail Transection: Immerse the tail in warm water to dilate the vessels. Amputate a small segment (e.g., 3 mm) from the tip of the tail with a sharp scalpel.
-
Bleeding Measurement: a. Immediately after transection, immerse the tail into the pre-warmed saline. b. Start the stopwatch. c. Observe for the cessation of bleeding. The bleeding time is the time from transection until bleeding stops for a continuous period (e.g., >30 seconds). d. Gently blot the tail tip with filter paper at intervals (e.g., every 30 seconds) to check for re-bleeding, being careful not to dislodge the clot.
-
Cut-off Time: A cut-off time (e.g., 10-15 minutes) should be established, after which the bleeding is stopped by applying pressure to prevent excessive blood loss.
Visualizations
P2Y1 Receptor Signaling Pathway
Caption: P2Y1 receptor signaling cascade in platelets.
Experimental Workflow: In Vivo Evaluation of a P2Y1 Antagonist
Caption: Workflow for preclinical evaluation of P2Y1 antagonists.
Logical Relationship: Balancing Efficacy and Bleeding Risk
Caption: Relationship between dose, efficacy, and bleeding risk.
References
- 1. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The P2Y1 receptor antagonist MRS2500 prevents carotid artery thrombosis in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleotide P2Y1 receptor agonists are in vitro and in vivo prodrugs of A1/A3 adenosine receptor agonists: implications for roles of P2Y1 and A1/A3 receptors in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Therapeutic potential for P2Y2 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BPTU, an allosteric antagonist of P2Y1 receptor, blocks nerve mediated inhibitory neuromuscular responses in the gastrointestinal tract of rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are P2Y1 antagonists and how do they work? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
interpreting ambiguous data from P2Y1 inhibition experiments
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering ambiguous data in P2Y1 inhibition experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and sources of ambiguity in P2Y1 inhibition experiments, providing potential causes and solutions in a question-and-answer format.
FAQ 1: Why does my P2Y1 antagonist show partial or no inhibition in a functional assay?
Possible Causes:
-
Constitutive Receptor Activity: The P2Y1 receptor can exhibit constitutive (agonist-independent) activity, meaning it can signal even in the absence of an agonist.[1][2] A compound that appears to be a weak or neutral antagonist might actually be an inverse agonist, reducing this basal signaling. Without measuring the baseline activity, this effect can be misinterpreted as a lack of inhibition.
-
Inverse Agonism: Many known P2Y1 antagonists, such as MRS2179, MRS2279, and MRS2500, act as inverse agonists.[1][2] This means they inhibit the constitutive activity of the receptor. If your assay is not designed to detect a decrease below the baseline, the inhibitory effect of an inverse agonist may be missed.
-
Receptor Expression Levels: High levels of P2Y1 receptor expression can lead to increased constitutive activity.[1] This can make it seem like an antagonist is less effective.
-
Partial Agonism of ATP: Under conditions of high receptor expression, ATP can act as a partial agonist at the P2Y1 receptor.[3] If there is endogenous ATP in your assay system, it could interfere with the antagonist's effects.
Solutions:
-
Measure Baseline Activity: Always include a control with no agonist to determine the baseline signaling of your system. This will allow you to identify inverse agonism.
-
Characterize Antagonists Thoroughly: When using a new antagonist, perform concentration-response curves in the absence of an agonist to test for inverse agonist activity.
-
Optimize Receptor Expression: If using a recombinant system, consider titrating the level of receptor expression to minimize constitutive activity.
-
Control for Endogenous Nucleotides: In cell-based assays, consider including apyrase to degrade any endogenously released ATP and ADP that could interfere with your measurements.
Troubleshooting Flowchart for Apparent Lack of Inhibition
Caption: Troubleshooting logic for weak or no P2Y1 antagonist activity.
FAQ 2: We are observing significant variability in IC50 values for our P2Y1 inhibitor between experiments. What are the potential causes?
Possible Causes:
-
Cell-Based Factors:
-
Cell Line Integrity: Ensure cell lines are authentic, free from mycoplasma contamination, and used at a consistent and low passage number to avoid genetic drift.[3]
-
Cell Health and Growth Phase: Use healthy cells in the logarithmic growth phase. Stressed or confluent cells may respond differently to inhibitors.[3]
-
Inconsistent Cell Seeding: Variations in the initial number of cells seeded can significantly impact the final assay readout.
-
-
Compound-Related Issues:
-
Compound Stability: Ensure the inhibitor is properly stored and that fresh dilutions are made for each experiment. Avoid repeated freeze-thaw cycles.
-
Solvent Effects: The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and confirmed to be non-toxic to the cells.
-
-
Experimental Parameters:
-
Incubation Time: The IC50 of an inhibitor can be dependent on the incubation time.
-
Reagent Quality: Ensure that media, serum, and assay reagents are not expired and have been stored correctly.
-
Solutions:
-
Standardize Cell Culture: Maintain a strict protocol for cell culture, including passage number, seeding density, and confluency at the time of the experiment.
-
Optimize Assay Conditions: Perform optimization experiments to determine the ideal incubation time and other assay parameters.
-
Quality Control of Reagents: Use high-quality reagents and ensure proper storage and handling of the inhibitor.
FAQ 3: My P2Y1 inhibitor appears to have agonist activity in a calcium imaging assay. Why is this happening?
Possible Causes:
-
Off-Target Effects: The inhibitor may have off-target effects on other receptors that can mobilize calcium. For example, some compounds may interact with other P2Y receptors or even other GPCRs.[4]
-
Assay Artifacts: Some fluorescent dyes can be sensitive to compound autofluorescence or quenching, leading to misleading signals.
-
Cellular Stress: At high concentrations, some compounds can induce cellular stress, leading to a non-specific increase in intracellular calcium.
Solutions:
-
Selectivity Profiling: Test the inhibitor against a panel of related receptors to determine its selectivity.
-
Control Experiments:
-
Run a cell-free assay with the inhibitor and the calcium indicator to check for direct interactions.
-
Use a different calcium indicator dye to see if the effect persists.
-
Test the effect of the inhibitor in a cell line that does not express the P2Y1 receptor.
-
-
Dose-Response Analysis: Carefully examine the dose-response curve. A non-specific effect may have a different shape than a receptor-mediated response.
Quantitative Data
The following tables summarize key quantitative data for common P2Y1 receptor agonists and antagonists. These values are intended as a guide, and optimal concentrations should be determined empirically for each experimental system.
Table 1: EC50/pEC50 Values for P2Y1 Receptor Agonists
| Agonist | Receptor Species | Assay Type | EC50/pEC50 | Reference(s) |
| 2-MeSADP | Human | Inositol Phosphate Accumulation | EC50 = 5 nM | [1] |
| 2-MeSADP | Human | Calcium Mobilization | pEC50 = 8.29 | [1] |
| MRS2365 | Human | Inositol Phosphate Accumulation | EC50 = 0.4 nM | |
| ADP | Human | Inositol Phosphate Accumulation | pEC50 = 6.2 - 7.2 | [3] |
| ATP | Human | Inositol Phosphate Accumulation | Partial agonist, pIC50 = 6.1 - 7.8 | [3] |
Table 2: IC50/pIC50/Ki/pKi Values for P2Y1 Receptor Antagonists
| Antagonist | Receptor Species | Assay Type | IC50/pIC50/Ki/pKi | Reference(s) |
| MRS2500 | Human | Radioligand Binding | pKi = 8.8 - 9.1 | [3] |
| MRS2279 | Human | Radioligand Binding | pKd = 8.1 | [3] |
| BPTU | Human | Radioligand Binding | Ki = 6 nM | [5] |
| BMS-884775 | Human | Not Specified | IC50 = 0.1 nM | [1] |
| YM-254890 | Not Specified | Platelet Aggregation | IC50 < 0.6 µM | [1] |
| NF157 | Human | Not Specified | pKi = 7.35 (at P2Y11) | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study P2Y1 receptor inhibition.
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.[4] Activation of the receptor by its endogenous agonist, ADP, initiates a signaling cascade that leads to the mobilization of intracellular calcium and other downstream effects.
Caption: P2Y1 receptor signaling pathway.
Calcium Imaging Assay Protocol
This protocol outlines a general procedure for measuring P2Y1 receptor-mediated calcium mobilization.
Experimental Workflow for Calcium Imaging Assay
Caption: General workflow for a P2Y1 calcium imaging assay.
Detailed Steps:
-
Cell Culture:
-
Seed cells expressing the P2Y1 receptor (e.g., HEK293 or 1321N1 cells) into a 96-well black-walled, clear-bottom plate at an appropriate density.
-
Allow cells to adhere and grow overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a non-ionic detergent (e.g., Pluronic F-127) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium and wash the cells with the physiological buffer.
-
Add the dye-loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing:
-
After incubation, gently wash the cells two to three times with the physiological buffer to remove extracellular dye.
-
-
Inhibitor Pre-incubation:
-
Prepare serial dilutions of the P2Y1 inhibitor in the physiological buffer.
-
Add the inhibitor dilutions or vehicle control to the appropriate wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare the P2Y1 agonist (e.g., ADP or 2-MeSADP) at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in a fluorescence plate reader equipped with an automated injector.
-
Record a baseline fluorescence reading for a few seconds.
-
Inject the agonist into the wells and continue to record the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (Fmax).
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Troubleshooting Calcium Imaging Assays:
| Issue | Potential Cause | Solution |
| Low Signal-to-Noise Ratio | Insufficient dye loading, low receptor expression, or unhealthy cells. | Optimize dye concentration and loading time. Confirm receptor expression. Use healthy, logarithmically growing cells.[7] |
| High Background Fluorescence | Autofluorescence from cells or media, or incomplete removal of extracellular dye. | Use a phenol (B47542) red-free medium. Ensure thorough washing after dye loading. |
| Apparent Agonist Activity of Inhibitor | Off-target effects, compound autofluorescence, or cellular stress. | Test for selectivity, run cell-free controls, and use a different calcium indicator. |
Radioligand Binding Assay Protocol
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the P2Y1 receptor.
Experimental Workflow for Radioligand Binding Assay
Caption: General workflow for a P2Y1 radioligand binding assay.
Detailed Steps:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the P2Y1 receptor in a cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radiolabeled P2Y1 antagonist (e.g., [³H]MRS2500), and a range of concentrations of the unlabeled test compound.
-
For determining non-specific binding, a separate set of wells should contain a high concentration of a known P2Y1 antagonist.
-
Incubate the plate at a constant temperature for a sufficient time to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Troubleshooting Radioligand Binding Assays:
| Issue | Potential Cause | Solution |
| High Non-Specific Binding | Radioligand is too hydrophobic, too much membrane protein is used, or inadequate washing. | Choose a more hydrophilic radioligand if possible. Optimize the amount of membrane protein per well. Increase the number and volume of washes.[8] |
| Low Specific Binding | Low receptor expression, inactive radioligand, or incorrect assay conditions. | Use a cell line with higher receptor expression. Check the age and storage of the radioligand. Optimize incubation time and temperature. |
| High Variability Between Replicates | Inconsistent pipetting, incomplete mixing, or issues with the filtration process. | Calibrate pipettes and ensure proper mixing of reagents. Ensure the filtration is rapid and consistent across all wells. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Validating P2Y1 Receptor Antagonism of MRS2179: A Comparative Guide
This guide provides an objective comparison of MRS2179, a selective P2Y1 receptor antagonist, with other relevant alternatives. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of critical pathways and workflows to aid researchers, scientists, and drug development professionals in their understanding and application of this compound.
Introduction to MRS2179
N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate, commonly known as MRS2179, is a well-characterized competitive antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP), playing a pivotal role in various physiological processes, most notably ADP-induced platelet aggregation.[1][2] Upon activation by ADP, the P2Y1 receptor couples to Gq proteins, initiating a signaling cascade that leads to platelet shape change and the onset of aggregation.[1] By selectively blocking this receptor, MRS2179 serves as a valuable pharmacological tool for dissecting platelet activation pathways and as a reference compound for developing novel anti-thrombotic agents.[2][3]
Quantitative Data: A Comparative Analysis
The efficacy and selectivity of MRS2179 have been quantified through various in vitro assays. The following tables summarize key pharmacological parameters, comparing MRS2179 with other notable P2Y1 receptor antagonists.
Table 1: Potency and Affinity of P2Y1 Receptor Antagonists
| Compound | Receptor Species | Assay Type | Parameter | Value (nM) | Citations |
| MRS2179 | Human | Functional Assay | KB | 177 | [3][4] |
| Turkey | Functional Assay | KB | 100 | ||
| Human | Radioligand Binding ([33P]MRS2179) | Kd | 109 | [2][5] | |
| Human | Radioligand Binding ([3H]MRS2279) | Ki | 84 | [6] | |
| MRS2279 | Human | Radioligand Binding ([3H]MRS2279) | Ki | 13 | [6] |
| MRS2500 | Human | Platelet Aggregation | IC50 | 0.95 | [7] |
KB (antagonist equilibrium dissociation constant), Kd (equilibrium dissociation constant), Ki (inhibitor constant), IC50 (half maximal inhibitory concentration).
Table 2: Selectivity Profile of MRS2179
| Receptor Target | Parameter | Value (µM) | Fold Selectivity vs. P2Y1 (KB=100nM) | Citations |
| P2X1 | IC50 | 1.15 | ~12x | |
| P2X3 | IC50 | 12.9 | ~129x | |
| P2Y2, P2Y4, P2Y6 | - | Inactive | >100x | |
| P2Y12 | - | No effect on adenylyl cyclase inhibition | Highly Selective | [2][5][7] |
Recent studies have also characterized MRS2179, along with MRS2279 and MRS2500, as an inverse agonist, meaning it can inhibit the receptor's constitutive activity in the absence of an agonist.[8]
Signaling Pathways and Experimental Diagrams
To visually represent the mechanisms and protocols discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of P2Y1 receptor antagonists. Below are protocols for key validation experiments.
This assay determines the binding affinity of an unlabeled test compound (like MRS2179) by measuring its ability to compete with a radiolabeled ligand for binding to the P2Y1 receptor.[1]
-
Materials:
-
P2Y1 receptor membrane preparation (e.g., from cells overexpressing the receptor).
-
Radiolabeled P2Y1 antagonist (e.g., [3H]MRS2500 or [3H]MRS2279).[1][6]
-
Unlabeled test compound (MRS2179).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Resuspend receptor membranes in binding buffer.
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (MRS2179).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled antagonist.
-
Incubate the plate (e.g., 60 minutes at 4°C) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold wash buffer.
-
Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Calculate the IC50 value from the curve and then determine the inhibitor constant (Ki) using the Cheng-Prusoff equation.
-
This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a key event in the P2Y1 signaling cascade.[1][9]
-
Materials:
-
Cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells).[4]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
P2Y1 agonist (e.g., ADP or 2-MeSADP).
-
P2Y1 antagonist (MRS2179).
-
Fluorescence imaging plate reader (FLIPR) or similar instrument.
-
-
Procedure:
-
Plate cells in a 96-well microplate and grow to confluence.
-
Load cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash cells with assay buffer to remove excess dye.
-
Prepare a plate with various concentrations of MRS2179 and another plate with a fixed concentration of the agonist (e.g., EC80).
-
Place the cell and compound plates into the FLIPR instrument.
-
Establish a baseline fluorescence reading for each well.
-
Add the MRS2179 solution to the cells and incubate for a specified period.
-
Add the agonist solution to initiate the calcium response.
-
Monitor the change in fluorescence over time.
-
-
Data Analysis:
-
The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium mobilization.
-
Plot the inhibition of the calcium response against the log concentration of MRS2179 to calculate the IC50 value.
-
This assay is the gold standard for assessing platelet function and is used to measure the inhibitory effect of MRS2179 on ADP-induced platelet aggregation.[3][7]
-
Materials:
-
Freshly drawn human blood from healthy, medication-free donors.
-
Anticoagulant (e.g., 3.2% sodium citrate).
-
P2Y1 agonist (ADP).
-
P2Y1 antagonist (MRS2179).
-
Light Transmission Aggregometer (LTA).
-
-
Procedure:
-
Prepare Platelet-Rich Plasma (PRP): Centrifuge citrated whole blood at a low speed (150-200 x g) for 15-20 minutes at room temperature. Carefully collect the upper PRP layer.[3][10]
-
Prepare Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 1500 x g) for 15 minutes to pellet the platelets. The supernatant is the PPP.
-
Assay Execution:
-
Pre-warm PRP and PPP samples to 37°C.
-
Calibrate the aggregometer using PRP to set 0% light transmission and PPP to set 100% transmission.
-
Place a cuvette with PRP and a stir bar into the aggregometer and establish a baseline reading.
-
Add the desired concentration of MRS2179 or a vehicle control and incubate for 2-5 minutes.[3]
-
Add a submaximal concentration of ADP to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
-
Data Analysis:
-
Quantify the maximum percentage of aggregation for each condition.
-
Plot a dose-response curve for MRS2179 inhibition and calculate the IC50 value.[3]
-
Conclusion
MRS2179 is a potent and selective competitive antagonist of the P2Y1 receptor, validated through extensive in vitro experimentation. Its ability to specifically block ADP-induced, P2Y1-mediated signaling, such as calcium mobilization and platelet aggregation, without affecting P2Y12-mediated pathways, makes it an invaluable research tool.[2][7] While newer compounds like MRS2500 show higher potency, MRS2179 remains a foundational reference compound for studying purinergic signaling.[7][11] The detailed protocols and comparative data provided in this guide offer a robust framework for researchers to effectively utilize and validate the P2Y1 receptor antagonism of MRS2179 in their studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Human P2Y1 Receptor: Molecular Modeling and Site-Directed Mutagenesis as Tools To Identify Agonist and Antagonist Recognition Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of P2Y1 Receptor Antagonists: MRS2179 vs. MRS2500
For researchers, scientists, and drug development professionals, the selection of a potent and selective P2Y1 receptor antagonist is critical for investigating the role of this receptor in thrombosis, inflammation, and other physiological processes. This guide provides a detailed comparison of two prominent P2Y1 antagonists, MRS2179 and MRS2500, focusing on their potency, stability, and experimental applications.
MRS2179 and MRS2500 are both competitive antagonists of the P2Y1 receptor, a G protein-coupled receptor activated by adenosine diphosphate (ADP) that plays a key role in platelet aggregation and other cellular responses.[1][2] While both compounds are valuable research tools, they exhibit significant differences in their pharmacological profiles, with MRS2500 emerging as a more potent and stable analogue.
Quantitative Comparison of Potency
Experimental data consistently demonstrates the superior potency of MRS2500 compared to MRS2179 in inhibiting P2Y1 receptor function. MRS2500 exhibits a significantly lower inhibition constant (Ki) and 50% inhibitory concentration (IC50), indicating a much higher affinity for the receptor.[3][4]
| Compound | Parameter | Value | Receptor/System | Reference |
| MRS2179 | KB | 100 nM | P2Y1 Receptors | [5][6] |
| Ki | 84 nM | Recombinant Human P2Y1 Receptor | [7][8] | |
| Kd | 109 ± 18 nM | Washed Human Platelets ([33P]MRS2179 binding) | [9][10] | |
| IC50 | Submicromolar range | ADP-induced human platelet aggregation | [3] | |
| MRS2500 | Ki | 0.78 nM | Recombinant Human P2Y1 Receptor | [3][4] |
| IC50 | 0.95 nM | ADP-induced human platelet aggregation | [4][11] | |
| Kd | 1.2 nM | Human P2Y1 Receptor (Sf9 membranes) | [12] | |
| Kd | 0.61 nM | Intact Human Platelets | [13] |
The data clearly indicates that MRS2500 is approximately 100-fold more potent than MRS2179 in binding to the human P2Y1 receptor.[3] This enhanced potency translates to more effective inhibition of ADP-induced platelet aggregation at nanomolar concentrations.
In Vivo Stability and Efficacy
A critical differentiator between the two antagonists is their in vivo stability. MRS2179 has a transient effect on platelet function ex vivo, lasting less than 5 minutes, and requires high doses for in vivo studies.[3] In contrast, MRS2500 was designed for optimized stability and demonstrates a prolonged inhibitory effect on platelet aggregation for at least 60 minutes in mice.[3][14] This enhanced stability is attributed to its (N)-methanocarba ring system, which confers resistance to degradation by nucleotidases.[3][14]
Selectivity Profile
Both MRS2179 and MRS2500 are highly selective for the P2Y1 receptor. MRS2179 shows selectivity over P2X1, P2X3, P2X2, P2X4, P2Y2, P2Y4, and P2Y6 receptors.[5][6] Similarly, MRS2500 does not inhibit the P2Y12 receptor, another key ADP receptor on platelets, nor does it affect aggregation induced by other agonists like collagen or a thromboxane A2 analog.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the potency of MRS2179 and MRS2500.
Radioligand Binding Assay
This assay determines the binding affinity of the unlabeled antagonists by measuring their ability to compete with a radiolabeled ligand for binding to the P2Y1 receptor.
Materials:
-
P2Y1 receptor membrane preparation (e.g., from Sf9 insect cells expressing the recombinant human P2Y1 receptor)
-
Unlabeled test compounds (MRS2179, MRS2500)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Incubate the P2Y1 receptor membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist in the binding buffer.
-
To determine non-specific binding, a separate set of tubes containing a high concentration of an unlabeled P2Y1 antagonist is included.[1]
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).[1]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The IC50 value (concentration of antagonist that inhibits 50% of specific radioligand binding) is determined, and the Ki value is calculated using the Cheng-Prusoff equation.[1]
Platelet Aggregation Assay
This functional assay measures the ability of the antagonists to inhibit ADP-induced platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
Freshly drawn whole blood from healthy donors, anticoagulated with trisodium citrate.
-
Agonist: Adenosine diphosphate (ADP)
-
Test compounds: MRS2179, MRS2500
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Aggregometer
Procedure:
-
Prepare PRP by centrifuging whole blood at a low speed (e.g., 240 x g for 10 minutes).[15] Prepare PPP by centrifuging the remaining blood at a high speed.
-
Adjust the platelet count in the PRP if necessary.
-
Pre-warm the PRP samples to 37°C.
-
Place a cuvette with PRP and a stir bar into the aggregometer and establish a baseline reading.
-
Add the antagonist (MRS2179 or MRS2500) at various concentrations and incubate for a specified time.
-
Initiate platelet aggregation by adding a fixed concentration of ADP.
-
Record the change in light transmittance for several minutes. The percentage of aggregation is calculated relative to the light transmittance of PPP (100% aggregation).[15]
-
Determine the IC50 value of the antagonist.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the P2Y1 receptor signaling cascade and a typical experimental workflow for characterizing P2Y1 antagonists.
Caption: P2Y1 Receptor Signaling Pathway.
Caption: Experimental Workflow for P2Y1 Antagonist Characterization.
Conclusion
Both MRS2179 and MRS2500 are valuable tools for studying the P2Y1 receptor. However, for applications requiring high potency and sustained in vivo activity, MRS2500 is the superior choice. Its significantly higher affinity for the P2Y1 receptor and enhanced stability make it a more effective and reliable antagonist for both in vitro and in vivo experimental models. Researchers should consider these differences when selecting an antagonist for their specific research needs.
References
- 1. benchchem.com [benchchem.com]
- 2. MRS-2179 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 7. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective Inhibition of P2Y1 and P2Y12 Receptor Signal Pathways in Platelet Aggregation in Transgenic Cell Lines and Rats by Potassium 2‐(1‐Hydroxypentyl)‐Benzoate, Puerarin and Salvianolic Acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of recombinant and platelet P2Y(1) receptors utilizing a [(125)I]-labeled high-affinity antagonist 2-iodo-N(6)-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate ([(125)I]MRS2500) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nucleotide P2Y1 receptor agonists are in vitro and in vivo prodrugs of A1/A3 adenosine receptor agonists: implications for roles of P2Y1 and A1/A3 receptors in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
MRS2500: A Comparative Guide to its P2Y Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity and functional activity of MRS2500 across various P2Y receptor subtypes. The data presented herein is compiled from multiple studies to offer an objective overview of its selectivity profile, supported by detailed experimental protocols and signaling pathway diagrams.
Executive Summary
MRS2500 is a highly potent and selective competitive antagonist of the P2Y1 receptor.[1][2] Experimental data consistently demonstrates its nanomolar affinity for the P2Y1 receptor, with minimal to no significant activity at other P2Y receptor subtypes, underscoring its utility as a specific pharmacological tool for studying P2Y1-mediated signaling.
Comparative Data on P2Y Receptor Activity
The following table summarizes the available quantitative data on the interaction of MRS2500 with various P2Y receptors. The high selectivity for P2Y1 is evident from the stark contrast in binding affinities.
| Receptor Subtype | Ligand | Assay Type | Species | K_i_ (nM) | IC_50_ (nM) | Reference |
| P2Y1 | MRS2500 | Radioligand Binding | Human | 0.78 | [2] | |
| P2Y1 | MRS2500 | Platelet Aggregation | Human | 0.95 | [2] | |
| P2Y2 | MRS2500 | Radioligand Binding | Human | >10,000 | [3] | |
| P2Y12 | MRS2500 | Radioligand Binding | Human | >10,000 | [3] | |
| Other P2Y Subtypes (P2Y4, P2Y6, P2Y11, P2Y13, P2Y14) | MRS2500 | Various | Human | Not Detectably Bound/Inactive | [4] |
Signaling Pathways
The differential effects of MRS2500 are rooted in the distinct signaling pathways initiated by various P2Y receptors.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay for P2Y1 Receptor
This protocol is used to determine the binding affinity (K_i_) of MRS2500 for the P2Y1 receptor.
1. Materials:
-
Membranes from Sf9 insect cells expressing the human P2Y1 receptor.
-
[³²P]MRS2500 or [¹²⁵I]MRS2500 as the radioligand.
-
Unlabeled MRS2500 for competition binding.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
2. Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled MRS2500 in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of MRS2500 that inhibits 50% of the specific binding of the radioligand (IC_50_).
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
Platelet Aggregation Assay
This functional assay measures the ability of MRS2500 to inhibit ADP-induced platelet aggregation, providing an IC_50_ value.
1. Materials:
-
Freshly drawn human blood collected in sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Adenosine diphosphate (B83284) (ADP) as the agonist.
-
MRS2500 at various concentrations.
-
Aggregometer.
2. Procedure:
-
Prepare PRP by centrifuging citrated whole blood at a low speed (e.g., 200 x g for 15 minutes).
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).
-
Adjust the platelet count in the PRP using PPP.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-incubate PRP with various concentrations of MRS2500 or vehicle control for a short period (e.g., 2-5 minutes) at 37°C.
-
Initiate platelet aggregation by adding a fixed concentration of ADP.
-
Monitor the change in light transmission for a set period.
-
Determine the concentration of MRS2500 that inhibits 50% of the ADP-induced platelet aggregation (IC_50_).
Intracellular Calcium Mobilization Assay
This assay is used to assess the functional antagonism of MRS2500 at Gq-coupled P2Y receptors by measuring changes in intracellular calcium levels.
1. Materials:
-
Cells expressing the P2Y receptor of interest (e.g., 1321N1 astrocytoma cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Agonist for the specific P2Y receptor.
-
MRS2500 at various concentrations.
-
Fluorescence plate reader.
2. Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye.
-
Pre-incubate the cells with various concentrations of MRS2500 or vehicle control.
-
Stimulate the cells with the appropriate agonist.
-
Measure the fluorescence intensity at the respective excitation and emission wavelengths for the dye.
-
Calculate the change in intracellular calcium concentration.
-
Determine the concentration of MRS2500 that inhibits 50% of the agonist-induced calcium mobilization (IC_50_).
Conclusion
The data overwhelmingly supports the classification of MRS2500 as a highly selective and potent antagonist of the P2Y1 receptor. Its negligible interaction with other P2Y receptor subtypes makes it an invaluable tool for elucidating the physiological and pathological roles of P2Y1 receptor signaling. Researchers and drug development professionals can confidently utilize MRS2500 to specifically probe P2Y1 function in various experimental models.
References
- 1. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.tocris.com [resources.tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to P2Y1 Receptor Antagonists: MRS Compounds vs. Other Purinergic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The P2Y1 receptor, a G protein-coupled receptor activated by adenosine (B11128) diphosphate (B83284) (ADP), is a critical mediator in various physiological processes, most notably platelet aggregation.[1][2] Its role in thrombosis has made it a key target for the development of novel antithrombotic agents. This guide provides a detailed comparison of potent and selective P2Y1 antagonists from the MRS series, particularly MRS2500, and clarifies their distinction from other purinergic inhibitors like PSB 0739, which primarily targets the P2Y12 receptor.
P2Y1 Receptor Signaling Pathway
Upon activation by ADP, the P2Y1 receptor couples to Gq/11 G-proteins.[1] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn generates inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3] These second messengers lead to the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), respectively, culminating in cellular responses such as platelet shape change and aggregation.[3][4]
P2Y1 Receptor Signaling Pathway
Quantitative Comparison of P2Y1 Antagonists
The MRS series of compounds, developed through rational drug design, includes several potent and selective antagonists of the P2Y1 receptor.[5] MRS2500, a nucleotide analog containing a rigid (N)-methanocarba ring system, stands out as one of the most potent and selective P2Y1 antagonists reported to date.[6][7] In contrast, PSB 0739 is a highly potent antagonist of the P2Y12 receptor, another key ADP receptor on platelets, but it does not inhibit the P2Y1 receptor.[8][9][10][11]
| Compound | Target Receptor | Antagonist Type | Potency (Ki or IC50) | Selectivity | Reference |
| MRS2500 | P2Y1 | Competitive | Ki = 0.78 nM (human P2Y1) | Highly selective for P2Y1 over other P2Y subtypes.[7] | [12][13] |
| MRS2179 | P2Y1 | Competitive | pKb = 6.99 (turkey erythrocyte P2Y1) | Selective for P2Y1.[14][15] | [1][14] |
| MRS2279 | P2Y1 | Competitive | IC50 = 17.8 nM (rat colon) | Selective for P2Y1. | [16] |
| PSB 0739 | P2Y12 | Competitive | Ki = 24.9 nM (human P2Y12) | Highly potent and selective for P2Y12.[8][9][11] | [8][9] |
Experimental Protocols
The characterization of P2Y1 receptor antagonists involves a variety of in vitro assays to determine their affinity, potency, and selectivity.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the P2Y1 receptor. It typically involves a competitive binding experiment using a radiolabeled P2Y1 antagonist, such as [3H]MRS2500.
Protocol Outline:
-
Membrane Preparation: Membranes from cells expressing the P2Y1 receptor (e.g., Sf9 cells) are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of the radiolabeled antagonist and varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to calculate the IC50 value of the test compound, which is then converted to a Ki value using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
Platelet Aggregation Assay
This functional assay measures the ability of a compound to inhibit ADP-induced platelet aggregation.
Protocol Outline:
-
Platelet-Rich Plasma (PRP) Preparation: PRP is prepared from whole blood by centrifugation.
-
Incubation: PRP is incubated with the test compound or vehicle control.
-
Induction of Aggregation: Platelet aggregation is induced by adding ADP.
-
Measurement: The change in light transmission through the PRP sample is measured over time using an aggregometer. An increase in light transmission corresponds to an increase in platelet aggregation.
-
Data Analysis: The IC50 value, the concentration of the antagonist that inhibits ADP-induced aggregation by 50%, is determined.
Comparative Overview: MRS P2Y1 Antagonists vs. PSB 0739
The primary distinction between the MRS compounds discussed and PSB 0739 lies in their receptor selectivity. MRS antagonists like MRS2500 are designed to specifically block the P2Y1 receptor, thereby inhibiting the initial phase of ADP-induced platelet aggregation. In contrast, PSB 0739 targets the P2Y12 receptor, which is responsible for the sustained platelet aggregation response. For researchers investigating the specific roles of the P2Y1 receptor, MRS compounds are the appropriate pharmacological tools.
Conceptual Comparison of Antagonist Targets
References
- 1. benchchem.com [benchchem.com]
- 2. What are P2Y1 antagonists and how do they work? [synapse.patsnap.com]
- 3. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Development of selective high affinity antagonists, agonists, and radioligands for the P2Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PSB-0739 | P2Y12 antagonist | Probechem Biochemicals [probechem.com]
- 9. rndsystems.com [rndsystems.com]
- 10. PSB 0739 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 11. news-medical.net [news-medical.net]
- 12. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The P2Y(1) receptor as a target for new antithrombotic drugs: a review of the P2Y(1) antagonist MRS-2179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Competitive and selective antagonism of P2Y1 receptors by N6-methyl 2'-deoxyadenosine 3',5'-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
Validating MRS2179 Efficacy: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of MRS2179, a selective P2Y1 receptor antagonist, with other commercially available alternatives. It is intended for researchers, scientists, and drug development professionals seeking to validate the efficacy of MRS2179 in a new cell line. This document outlines detailed experimental protocols and presents supporting data to facilitate an objective evaluation.
Comparative Efficacy of P2Y1 Receptor Antagonists
MRS2179 is a well-established competitive antagonist of the P2Y1 receptor, a Gq-coupled receptor activated by adenosine (B11128) diphosphate (B83284) (ADP).[1][2] Its efficacy has been demonstrated in various cell types, most notably in preventing ADP-induced platelet aggregation.[3][4] To provide a clear comparison with other common P2Y1 receptor antagonists, the following table summarizes their key pharmacological parameters.
| Antagonist | Mechanism of Action | Reported Affinity (Ki) | Reported Potency (IC50) | Key Characteristics |
| MRS2179 | Competitive Antagonist | ~84-100 nM[1][2] | ~0.1 µM (platelet aggregation) | Selective over P2X1, P2X3, P2Y2, P2Y4, and P2Y6 receptors.[1][2] |
| MRS2500 | Competitive Antagonist | ~0.8 nM | Potent inhibitor of ADP-induced platelet aggregation.[5] More potent and stable than MRS2179.[5][6] | |
| PPADS | Non-selective Antagonist | ~5.2 µM | ~10 µM | Also antagonizes other P2Y and P2X receptors.[7][8][9] |
| BPTU | Allosteric Antagonist | - | ~0.06-0.3 µM[10][11] | Non-nucleotide structure, binds to a site distinct from the ADP binding pocket.[11][12][13] |
Experimental Protocols for Efficacy Validation in a New Cell Line
Validating the efficacy of MRS2179 in a novel cell line requires a systematic approach, beginning with the confirmation of P2Y1 receptor expression and followed by functional assays to measure the antagonist's effect.
Validation of P2Y1 Receptor Expression
Before functional validation, it is crucial to confirm the presence of the P2Y1 receptor in the new cell line at both the mRNA and protein levels.
a) Reverse Transcription PCR (RT-PCR) for P2Y1 mRNA Detection:
-
Objective: To detect the presence of P2Y1 receptor mRNA.
-
Procedure:
-
Isolate total RNA from the new cell line.
-
Synthesize complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Perform PCR using primers specific for the P2Y1 receptor gene.
-
Analyze the PCR product by gel electrophoresis. A band of the expected size indicates the presence of P2Y1 mRNA.
-
b) Flow Cytometry for Cell Surface P2Y1 Receptor Detection:
-
Objective: To confirm the presence of the P2Y1 receptor protein on the cell surface.
-
Procedure:
-
Harvest and wash the cells.
-
Incubate the cells with a primary antibody specific for an extracellular epitope of the P2Y1 receptor.
-
Wash the cells to remove unbound primary antibody.
-
Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Analyze the cells using a flow cytometer to detect the fluorescent signal. An increase in fluorescence intensity compared to an isotype control indicates the presence of the P2Y1 receptor on the cell surface.[14]
-
Functional Validation of MRS2179 Efficacy
a) Intracellular Calcium Mobilization Assay:
This assay is a direct functional readout of Gq-coupled receptor activation, such as the P2Y1 receptor.
-
Principle: Activation of the P2Y1 receptor by an agonist (e.g., ADP or 2-MeSADP) leads to the release of intracellular calcium stores. A calcium-sensitive fluorescent dye is used to measure this change in intracellular calcium concentration. An antagonist will inhibit this agonist-induced calcium mobilization.
-
Detailed Protocol:
-
Cell Preparation: Seed the new cell line in a black-walled, clear-bottom 96-well plate and grow to near confluency.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) and Pluronic F-127 in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate at 37°C for 45-60 minutes in the dark.
-
Wash the cells twice with the buffer to remove extracellular dye.
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of MRS2179 to the wells and incubate for a predetermined time.
-
Add a fixed concentration of a P2Y1 receptor agonist (e.g., 2-MeSADP).
-
Immediately measure the change in fluorescence over time.
-
-
Data Analysis: The inhibitory effect of MRS2179 is determined by the reduction in the agonist-induced fluorescence signal. Calculate the IC50 value of MRS2179 by plotting the percentage of inhibition against the logarithm of the MRS2179 concentration.
-
b) Radioligand Binding Assay:
This assay directly measures the ability of MRS2179 to compete with a radiolabeled ligand for binding to the P2Y1 receptor.
-
Principle: This is a competitive binding assay where unlabeled MRS2179 competes with a known radiolabeled P2Y1 receptor ligand (e.g., [³H]MRS2500) for binding to the receptor. The amount of bound radioactivity is measured to determine the binding affinity (Ki) of MRS2179.
-
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize the cells from the new cell line in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled P2Y1 ligand, and varying concentrations of unlabeled MRS2179.
-
Incubate at room temperature for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through a glass fiber filter plate using a vacuum manifold. The membranes with bound radioligand will be trapped on the filter.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: The amount of radioactivity on the filters will decrease as the concentration of MRS2179 increases. Calculate the IC50 of MRS2179 from the competition curve and then determine the Ki value using the Cheng-Prusoff equation.
-
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the P2Y1 signaling pathway and the experimental workflow for validating MRS2179 efficacy.
Caption: P2Y1 Receptor Signaling Pathway
References
- 1. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. guidetopharmacology.org [guidetopharmacology.org]
- 9. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BPTU, an allosteric antagonist of P2Y1 receptor, blocks nerve mediated inhibitory neuromuscular responses in the gastrointestinal tract of rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rndsystems.com [rndsystems.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 14. P2Y1 Receptor (extracellular) Polyclonal Antibody, FITC (APR-021-F-50UL) [thermofisher.com]
A Comparative Guide to P2Y1 Receptor Antagonists for Researchers
The P2Y1 receptor, an adenosine (B11128) diphosphate (B83284) (ADP)-activated G-protein coupled receptor, plays a pivotal role in the initiation of platelet aggregation and thrombus formation. Its distinct mechanism, involving Gq-protein coupling and subsequent intracellular calcium mobilization, makes it a compelling target for the development of novel antithrombotic agents.[1][2][3] Unlike P2Y12 receptor antagonists, which are widely used in clinical practice, P2Y1 antagonists are primarily utilized as research tools, with ongoing investigations into their therapeutic potential.[1][2][4] Accumulating evidence suggests that inhibiting the P2Y1 receptor could offer effective antiplatelet activity, potentially with a reduced risk of bleeding compared to other antiplatelet strategies.[4]
This guide provides a comparative analysis of key P2Y1 antagonists documented in the literature, presenting quantitative data, detailed experimental protocols, and visualizations of the critical signaling pathways and workflows to aid researchers in drug discovery and development.
The P2Y1 Receptor Signaling Pathway
Activation of the P2Y1 receptor by its endogenous agonist, ADP, triggers a cascade of intracellular events crucial for platelet activation. The receptor is coupled to the Gq alpha subunit of the heterotrimeric G protein.[1][2] This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][5] IP3 binds to its receptor on the dense tubular system (an intracellular calcium store in platelets), leading to a rapid increase in cytosolic calcium (Ca2+) concentration.[1][5] This calcium influx is the primary driver for the initial platelet shape change and the onset of a transient, reversible aggregation.[6][7] Full, sustained platelet aggregation requires the co-activation of the Gi-coupled P2Y12 receptor.[1][6]
Comparative Analysis of P2Y1 Antagonists
Several nucleotide and non-nucleotide analogues have been developed as P2Y1 receptor antagonists. Among these, MRS2179 and its successor, MRS2500, are the most extensively characterized and widely used selective antagonists in preclinical research.[1][8]
| Antagonist | Type | P2Y1 Ki (nM) | P2Y1 IC50 (nM) | Selectivity Profile | Key Findings & References |
| MRS2500 | Nucleotide Analogue | 0.78[9][10] | 0.95 (human platelets)[9][10] | Highly selective for P2Y1 over other P2Y subtypes (P2Y12, P2Y13).[10][11] | A potent, selective, and stable antagonist with strong antithrombotic activity in mice and monkeys.[12][13] Acts as an inverse agonist, abolishing constitutive receptor activity.[1][4] |
| MRS2179 | Nucleotide Analogue | 100 | 54 (turkey erythrocytes) | Selective for P2Y1.[14] | An early, selective P2Y1 antagonist shown to have antithrombotic action in vivo, though with a shorter half-life than MRS2500.[14] Also behaves as an inverse agonist.[1][4] |
| BPTU | Non-nucleotide (Urea derivative) | 6.83 | ~20 | Binds to an allosteric site, distinct from the orthosteric site of nucleotide antagonists.[15] | An allosteric antagonist, its inhibitory effect can vary depending on the agonist and signaling pathway being measured.[15][16] |
| GLS-409 | Non-nucleotide | - | - | Dual antagonist for P2Y1 and P2Y12 receptors. | Potently inhibits thrombosis in canine models and reversibly inhibits human platelet activation.[17] |
Key Experimental Protocols
The characterization and comparison of P2Y1 antagonists rely on a set of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the P2Y1 receptor by measuring its ability to displace a known radiolabeled ligand.
-
Objective: To determine the equilibrium dissociation constant (Ki) of an antagonist.
-
Materials:
-
Cell membranes expressing the human P2Y1 receptor (e.g., from transfected Sf9 or CHO cells).
-
Test P2Y1 antagonist compounds at various concentrations.
-
Non-specific binding control: A high concentration of a known unlabeled P2Y1 antagonist (e.g., 10 µM MRS2500).
-
Assay Buffer: Typically contains 15 mM HEPES, 145 mM KCl, 5 mM NaCl, and may contain protease inhibitors.
-
Glass fiber filters (e.g., Whatman GF/C) and a filtration apparatus.
-
Scintillation counter and scintillation cocktail.
-
-
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test antagonist compounds in the assay buffer.
-
Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine the cell membranes (5-20 µg of protein), the radioligand at a concentration near its dissociation constant (Kd), and either buffer (for total binding), the non-specific binding control, or the test compound.
-
Incubation: Incubate the mixture, typically for 60 minutes at room temperature, to allow binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the mixture through the glass fiber filters under vacuum. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration. Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific binding) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Platelet Aggregation Assay (Light Transmission Aggregometry)
This functional assay measures the ability of a P2Y1 antagonist to inhibit platelet aggregation induced by an agonist like ADP.
-
Objective: To determine the IC50 value of an antagonist for inhibiting platelet aggregation.
-
Materials:
-
Freshly drawn human or animal blood collected into an anticoagulant (e.g., 3.2% or 3.8% sodium citrate).
-
Platelet-rich plasma (PRP), prepared by centrifuging whole blood at a low speed (e.g., 200 x g for 15 minutes).[18]
-
Platelet-poor plasma (PPP), prepared by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).[18]
-
P2Y1 agonist: ADP at a concentration that induces submaximal aggregation.
-
Test P2Y1 antagonist compounds.
-
A light transmission aggregometer.
-
-
Protocol:
-
PRP Preparation: Prepare PRP and PPP from citrated whole blood as described above. Adjust the platelet count in the PRP if necessary.
-
Instrument Calibration: Calibrate the aggregometer by setting 0% light transmission with PRP and 100% light transmission with PPP.
-
Assay Procedure: a. Pipette a sample of PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C. b. Add the test antagonist (or vehicle control) and incubate for a defined period (e.g., 1-5 minutes). c. Add the agonist (ADP) to initiate aggregation. d. Record the change in light transmission over time (typically 5-10 minutes) as platelets aggregate.
-
Data Analysis: The maximum percentage of aggregation is determined for each concentration of the antagonist. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.
-
Intracellular Calcium Mobilization Assay
This assay measures the functional consequence of P2Y1 receptor activation (or inhibition) by monitoring changes in intracellular calcium levels.
-
Objective: To assess the ability of an antagonist to block agonist-induced calcium release.
-
Materials:
-
Cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells or washed platelets).[16]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
P2Y1 agonist (e.g., ADP or 2-MeSADP).
-
Test P2Y1 antagonist compounds.
-
A fluorescence plate reader or microscope capable of kinetic measurements.
-
-
Protocol:
-
Cell Loading: Incubate the cells with the calcium-sensitive dye (e.g., Fluo-4 AM for 30-60 minutes at 37°C). The dye enters the cells and is cleaved to its active, fluorescent form.
-
Washing: Gently wash the cells with a buffered salt solution (e.g., HBSS) to remove extracellular dye.
-
Assay: Place the cells in the fluorescence reader.
-
Antagonist Incubation: Add the test antagonist or vehicle and incubate for a specified time.
-
Agonist Stimulation: Establish a baseline fluorescence reading, then inject the P2Y1 agonist and immediately begin recording the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Calculate the inhibition of the agonist-induced calcium signal at different antagonist concentrations to determine the IC50 value.
-
References
- 1. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - ProQuest [proquest.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. P2Y1 receptor antagonists as novel antithrombotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. P2 receptors and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Biology of Platelet Purinergic Receptors and Implications for Platelet Heterogeneity [frontiersin.org]
- 8. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MRS 2500 tetraammonium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 10. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The P2Y1 receptor antagonist MRS2500 prevents carotid artery thrombosis in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The P2Y(1) receptor as a target for new antithrombotic drugs: a review of the P2Y(1) antagonist MRS-2179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Distinct Signaling Patterns of Allosteric Antagonism at the P2Y1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alzdiscovery.org [alzdiscovery.org]
- 18. benchchem.com [benchchem.com]
Validating the On-Target Effect of the P2Y1 Receptor Antagonist MRS2500 with siRNA
A Comparative Guide for Researchers
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on how to experimentally confirm that the pharmacological effects of MRS2500 are directly mediated through its intended target, the P2Y1 receptor, using small interfering RNA (siRNA). It is important to note that MRS2500 is a potent and selective antagonist of the P2Y1 receptor, not the P2Y6 receptor.[1][2] This guide will therefore focus on the correct target, P2Y1, and outline the principles and protocols for its on-target validation.
The core principle of this validation method is to compare the cellular response to MRS2500 in two populations of cells: one with normal expression of the P2Y1 receptor and another where the P2Y1 receptor has been transiently "knocked down" or silenced by siRNA. If MRS2500 is acting on-target, its effect should be significantly diminished or absent in the cells lacking the P2Y1 receptor.
Comparative Data on P2Y1 Receptor Antagonism
The following table summarizes the expected quantitative outcomes from an experiment designed to validate the on-target effect of a P2Y1 antagonist like MRS2500. The data are based on a representative study investigating P2Y1 receptor signaling in cardiac fibroblasts, where the receptor was knocked down using siRNA.[3] In this experimental model, a P2Y1 receptor agonist is used to induce a cellular response (e.g., expression of fibrotic markers), which is then blocked by the antagonist.
| Experimental Group | Treatment | Cellular Response (e.g., % change in marker gene expression relative to untreated control) | Interpretation |
| Control siRNA | Vehicle | 0% | Baseline |
| P2Y1 Agonist (e.g., 2-MeSADP) | +100% | Agonist induces a strong response via the P2Y1 receptor. | |
| P2Y1 Agonist + MRS2500 | +15% | MRS2500 effectively blocks the agonist-induced response. | |
| P2Y1 siRNA | Vehicle | 0% | Baseline |
| P2Y1 Agonist (e.g., 2-MeSADP) | +20% | The agonist response is significantly blunted due to the lack of its target receptor. | |
| P2Y1 Agonist + MRS2500 | +18% | MRS2500 has no further inhibitory effect, as the target receptor is already absent. |
Note: The percentage changes are illustrative and based on typical results from similar experiments. Actual values will vary depending on the cell type, assay, and experimental conditions.
Signaling Pathway and Experimental Workflow
To visualize the underlying biological and experimental processes, the following diagrams have been generated.
Caption: P2Y1 Receptor Signaling Pathway.
Caption: Experimental Workflow for On-Target Validation.
Experimental Protocols
The following protocols provide a detailed methodology for conducting an on-target validation experiment for MRS2500.
1. P2Y1 Receptor Knockdown using siRNA
This protocol is adapted from a study performing siRNA-mediated knockdown in cardiac fibroblasts and can be optimized for other cell types.[3]
-
Cell Seeding:
-
Culture cells of interest (e.g., HEK293, primary cardiac fibroblasts) in appropriate growth medium.
-
One day before transfection, seed the cells in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
-
siRNA Transfection:
-
Prepare two sets of transfection complexes: one with a non-targeting control siRNA and one with a validated siRNA targeting the P2Y1 receptor.
-
For each well, dilute 100 pmol of siRNA in a serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-10 minutes to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells in a drop-wise manner.
-
Incubate the cells for 24 to 48 hours at 37°C in a CO2 incubator. The optimal incubation time for maximal protein knockdown should be determined empirically (typically 48-72 hours).
-
-
Validation of Knockdown:
-
After the incubation period, lyse a subset of the cells from both the control and P2Y1 siRNA groups.
-
Assess the P2Y1 receptor mRNA levels using quantitative real-time PCR (qRT-PCR) and protein levels using Western blotting to confirm successful knockdown. A knockdown efficiency of >70% is generally considered effective.[4]
-
2. MRS2500 Treatment and Functional Assay
-
Cell Treatment:
-
After confirming successful P2Y1 knockdown, the remaining cells are used for the functional assay.
-
Pre-incubate the cells (both control and P2Y1 siRNA groups) with MRS2500 at a predetermined effective concentration (e.g., 1 µM) or vehicle for 30-60 minutes.
-
Following pre-incubation, stimulate the cells with a P2Y1 receptor agonist (e.g., 2-MeSADP) at a concentration that elicits a submaximal response (e.g., EC50). Include control wells with vehicle and agonist alone.
-
Incubate for the appropriate duration for the chosen functional readout (this can range from minutes for calcium flux to hours for gene expression changes).
-
-
Functional Readout:
-
The choice of functional assay depends on the cell type and the downstream signaling of the P2Y1 receptor. Common assays include:
-
Calcium Mobilization Assay: Measure intracellular calcium changes using a fluorescent indicator like Fura-2 or Fluo-4.
-
Inositol Phosphate (IP) Accumulation Assay: Quantify the production of inositol phosphates, a direct downstream product of Gq-coupled receptor activation.[5]
-
Gene Expression Analysis (qRT-PCR): Measure changes in the mRNA levels of genes known to be regulated by P2Y1 signaling.
-
Western Blotting: Analyze the phosphorylation status or expression level of downstream signaling proteins (e.g., ERK1/2).
-
-
Note on the P2Y6 Receptor
While MRS2500 does not target the P2Y6 receptor, the principles of on-target validation described here are broadly applicable. For researchers interested in the P2Y6 receptor, a selective antagonist such as MRS2578 could be used.[6][7] An analogous experimental design involving siRNA-mediated knockdown of the P2Y6 receptor would be required to confirm the on-target effects of MRS2578 or other P2Y6--targeting compounds.
References
- 1. Quantification of recombinant and platelet P2Y(1) receptors utilizing a [(125)I]-labeled high-affinity antagonist 2-iodo-N(6)-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate ([(125)I]MRS2500) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2Y1 Receptor Agonist Attenuates Cardiac Fibroblasts Activation Triggered by TGF-β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. researchgate.net [researchgate.net]
- 6. MRS 2578 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 7. selleckchem.com [selleckchem.com]
A Comparative Guide: MRS2500 versus the P2Y12 Antagonist Clopidogrel in Platelet Inhibition
For researchers and professionals in drug development, understanding the nuanced differences between antiplatelet agents is critical for advancing novel antithrombotic therapies. This guide provides a detailed, data-driven comparison of MRS2500 and the widely used P2Y12 antagonist, clopidogrel. While both compounds inhibit platelet aggregation, they do so by targeting distinct purinergic receptors, leading to different pharmacological profiles.
Mechanism of Action: A Tale of Two Receptors
The primary distinction between MRS2500 and clopidogrel lies in their molecular targets on the platelet surface. Adenosine diphosphate (ADP) is a key agonist in platelet activation, mediating its effects through two main G protein-coupled receptors: P2Y1 and P2Y12.[1]
MRS2500 is a potent and highly selective antagonist of the P2Y1 receptor .[2][3] The P2Y1 receptor is coupled to the Gq signaling pathway.[2][4] Its activation by ADP leads to the mobilization of intracellular calcium, which in turn induces platelet shape change and initiates a transient phase of aggregation.[1][4] By blocking this receptor, MRS2500 effectively prevents these initial steps of platelet activation.
Clopidogrel , on the other hand, targets the P2Y12 receptor .[1][5][6] It is a prodrug that requires metabolic activation in the liver to form its active thiol metabolite.[1][7][8][9] This active metabolite then irreversibly binds to the P2Y12 receptor, which is coupled to the Gi signaling pathway.[1][10] Activation of the P2Y12 receptor inhibits adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP) and sustained platelet aggregation.[10] The irreversible inhibition by clopidogrel's active metabolite means that the platelet is affected for its entire lifespan.[7]
Quantitative Comparison of In Vitro Potency
The following table summarizes the key quantitative data for MRS2500 and the active metabolite of clopidogrel, highlighting the high potency of MRS2500 for its target.
| Parameter | MRS2500 | Clopidogrel (Active Metabolite) | Reference |
| Target Receptor | P2Y1 | P2Y12 | [1][2] |
| Binding Affinity (Ki) | 0.78 nM (for human P2Y1 receptor) | Not explicitly found in searches | [3] |
| IC50 (ADP-induced platelet aggregation) | 0.95 nM (in human washed platelets) | 300 nM | [2][4] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Signaling Pathways
Caption: P2Y1 vs. P2Y12 Signaling Pathways.
Experimental Workflow: Light Transmission Aggregometry (LTA)
Caption: Workflow for Light Transmission Aggregometry.
Experimental Protocols
Light Transmission Aggregometry (LTA) for Platelet Aggregation
This protocol outlines the standardized procedure for measuring platelet aggregation in response to an agonist like ADP and assessing the inhibitory effect of compounds such as MRS2500 or clopidogrel's active metabolite.[5][11]
1. Materials:
-
Whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.
-
3.2% or 3.8% sodium citrate anticoagulant tubes.
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP).
-
Light Transmission Aggregometer.
-
Agonist: Adenosine diphosphate (ADP).
-
Test compounds: MRS2500, active metabolite of clopidogrel.
-
Saline or appropriate vehicle control.
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood via venipuncture into sodium citrate tubes (ratio of 9 parts blood to 1 part citrate). The first few mL of blood should be discarded to avoid activation from the puncture.[5]
-
To obtain PRP, centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature with the centrifuge brake off.
-
Carefully aspirate the supernatant (PRP) and transfer it to a separate polypropylene tube.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes.[5]
-
Aspirate the supernatant (PPP) and transfer to a separate tube. PPP is used to set the 100% aggregation baseline.
-
If necessary, adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.
3. Platelet Aggregation Assay Procedure:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer by placing a cuvette with PPP in the reference well to set 100% light transmission and a cuvette with PRP in the sample well to set 0% light transmission.
-
Pipette the required volume of PRP (e.g., 450 µL) into aggregometer cuvettes containing a magnetic stir bar.[5]
-
Place the cuvette in the sample well and allow the PRP to equilibrate for at least 1-2 minutes at 37°C with constant stirring (typically 900-1200 rpm).
-
Add the desired concentration of the test compound (e.g., MRS2500) or its vehicle control to the PRP in the sample cuvette.
-
Incubate the PRP with the test compound for a specified time (e.g., 1-5 minutes).
-
Initiate aggregation by adding the platelet agonist (e.g., ADP) to the cuvette.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The aggregation is measured as the maximal percentage of light transmission.
Conclusion
MRS2500 and clopidogrel represent two distinct approaches to inhibiting ADP-induced platelet aggregation. MRS2500 is a direct, highly potent, and selective antagonist of the P2Y1 receptor, interfering with the initial phase of platelet activation. In contrast, clopidogrel is a prodrug whose active metabolite irreversibly blocks the P2Y12 receptor, preventing the sustained aggregation response. The significantly lower IC50 value of MRS2500 highlights its high in vitro potency. The choice between targeting P2Y1, P2Y12, or both, remains a key area of investigation in the development of next-generation antiplatelet therapies. Experimental data from standardized assays, such as the Light Transmission Aggregometry protocol detailed above, are essential for the preclinical evaluation and comparison of such compounds.
References
- 1. P2Y12, a new platelet ADP receptor, target of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure and stereochemistry of the active metabolite of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of MRS1177: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds like MRS1177 is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the essential procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and adherence to regulatory standards.
Understanding this compound: Physicochemical Properties
| Property | Data |
| Compound Class | Synthetic organic[1] |
| Molecular Formula | C₂₀H₂₂N₅O₅S₂ |
| Hydrogen Bond Acceptors | 5[1] |
| Hydrogen Bond Donors | 1[1] |
| Rotatable Bonds | 4[1] |
| Topological Polar Surface Area | 85.32 Ų[1] |
Note: The absence of a comprehensive SDS necessitates a cautious approach. The toxicological properties of this compound have not been thoroughly investigated. Therefore, it should be handled as a potentially hazardous substance.
Step-by-Step Disposal Protocol for this compound
The following protocol is based on general best practices for the disposal of laboratory research chemicals. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE to minimize exposure risk.
-
Eye Protection: Tightly sealed safety goggles are mandatory.
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use.
-
Body Protection: A protective work clothing, such as a lab coat, is required.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe disposal.
-
Solid Waste:
-
Collect unused or expired this compound powder, along with any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.
-
The container must be in good condition, leak-proof, and compatible with the chemical.[2]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
Step 3: Labeling and Storage
Accurate labeling and proper storage of waste are critical for regulatory compliance and safety.
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture (e.g., solvents).[2]
-
Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials, until it is collected by your institution's EHS department or a licensed waste disposal contractor.
Step 4: Decontamination
-
All non-disposable equipment and work surfaces that have come into contact with this compound should be thoroughly decontaminated. Use an appropriate solvent, followed by a standard laboratory cleaning agent.
-
Collect all cleaning materials (e.g., wipes) and dispose of them as solid hazardous waste.
Step 5: Final Disposal
-
Never dispose of this compound down the drain or in the regular trash.[3][4] This can lead to environmental contamination and potential health hazards.
-
Arrange for the pickup of your hazardous waste through your institution's EHS department. They will ensure the waste is transported and disposed of in accordance with all local, regional, and national regulations.
Experimental Workflow: Chemical Waste Disposal
The following diagram illustrates the general workflow for the proper disposal of a laboratory chemical like this compound.
Caption: General workflow for the safe disposal of laboratory chemicals.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure laboratory environment and the protection of our ecosystem.
References
Navigating the Safe Handling of Myriocin (M1177): A Guide to Personal Protective Equipment and Disposal
Researchers and laboratory personnel handling Myriocin, a potent immunosuppressant derived from Mycelia sterilia and identified by product number M1177, must adhere to strict safety protocols due to its toxicity if ingested.[1][2][3] This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling Myriocin.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Inspect gloves for integrity before each use. |
| Body Protection | Laboratory Coat | Fully buttoned to protect skin and personal clothing. |
| Respiratory Protection | Dust mask or respirator | Recommended when handling the powder form to avoid inhalation. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling Myriocin minimizes the risk of exposure and contamination.
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by covering surfaces with absorbent, disposable liners.
-
Weighing and Aliquoting : Conduct all weighing and handling of the powdered form of Myriocin in a designated area, preferably within a chemical fume hood or a ventilated enclosure, to prevent inhalation of dust particles.
-
Solution Preparation : When dissolving Myriocin, add the solvent slowly to the powder to avoid splashing. Myriocin is soluble in methanol.[2][5][6]
-
Post-Handling : After handling, thoroughly wipe down the work area with an appropriate decontaminating solution. Remove and dispose of gloves and any contaminated disposable materials in the designated hazardous waste container.
-
Hand Washing : Wash hands thoroughly with soap and water after removing gloves, even if no direct contact with the chemical is suspected.
Disposal Plan: Managing Myriocin Waste
Proper disposal of Myriocin and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste : All disposable materials that have come into contact with Myriocin, including gloves, weigh boats, pipette tips, and absorbent liners, must be collected in a clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions of Myriocin should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour Myriocin solutions down the drain.
-
Container Disposal : Empty containers that held Myriocin powder should be triple-rinsed with a suitable solvent (e.g., methanol). The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Regulatory Compliance : All waste disposal must be carried out in accordance with local, state, and federal regulations for hazardous waste.
Experimental Workflow for Safe Handling of Myriocin
The following diagram illustrates the key steps for the safe handling of Myriocin in a laboratory setting.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Myriocin from Mycelia sterilia, ≥98% (HPLC), powder, immunosuppressant | Sigma-Aldrich [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Mrs1177 | C20H12ClN5O2 | CID 10045876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
